4-bromo-1H-pyrazole-5-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c5-2-1-7-9-3(2)4(10)8-6/h1H,6H2,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJOKWGPTXRZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-bromo-1H-pyrazole-5-carbohydrazide
This guide provides an in-depth exploration of the synthesis and characterization of 4-bromo-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of a carbohydrazide moiety further enhances its potential, as this functional group is a key pharmacophore in many established drugs.[1][4] This document offers a detailed, field-proven protocol for researchers, scientists, and professionals in drug development, emphasizing the rationale behind experimental choices and ensuring methodological robustness.
Strategic Approach to Synthesis
The selected synthetic strategy involves the hydrazinolysis of a suitable ester precursor, a reliable and high-yielding method for the formation of carbohydrazides. This approach is favored for its operational simplicity and the typically straightforward purification of the final product.
Reaction Scheme: From Ester to Hydrazide
The synthesis of this compound is efficiently achieved by reacting ethyl 4-bromo-1H-pyrazole-5-carboxylate with hydrazine hydrate in an alcoholic solvent.
Rationale for Experimental Design:
-
Starting Material: Ethyl 4-bromo-1H-pyrazole-5-carboxylate is selected as the precursor due to its relative stability and the good leaving group characteristics of the ethoxy moiety, which facilitates the nucleophilic acyl substitution by hydrazine.
-
Reagent: Hydrazine hydrate (N₂H₄·H₂O) serves as the source of the hydrazine nucleophile. It is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. An excess of hydrazine hydrate is often used to drive the reaction to completion.
-
Solvent: Ethanol is an ideal solvent for this reaction. It effectively dissolves both the starting ester and hydrazine hydrate, creating a homogeneous reaction medium. Furthermore, its boiling point allows for the reaction to be conducted at a reflux temperature, accelerating the rate of reaction without requiring high-pressure apparatus.
-
Temperature: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction time and high conversion to the desired product.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-bromo-1H-pyrazole-5-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-bromo-1H-pyrazole-5-carboxylate (0.05 mol) in 100 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (0.15 mol, 3 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is complete when the starting ester spot has disappeared.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. A white precipitate of the product should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Safety Precautions: Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety goggles) in a well-ventilated fume hood.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized this compound, a suite of spectroscopic and analytical techniques is employed.
Characterization Data Summary
The following table summarizes the expected analytical data for the target compound.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, pyrazole N-H), ~9.5 (s, 1H, CONH), ~7.8 (s, 1H, pyrazole C3-H), ~4.5 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~160 (C=O), ~140 (pyrazole C5), ~135 (pyrazole C3), ~95 (pyrazole C4-Br) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 3300-3400 (N-H stretching, multiple bands for NH and NH₂), ~1650 (C=O stretching, amide I), ~1620 (N-H bending), ~1500-1550 (C=N stretching) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ expected at ~220.9/222.9, corresponding to the isotopic pattern of one bromine atom. |
| Melting Point | A sharp melting point is indicative of high purity. The exact value should be compared with literature data if available. For similar structures, melting points are often above 200 °C. For instance, 3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide has a melting point of 260 - 266 °C.[5] |
Protocols for Sample Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to an NMR tube. The use of DMSO-d₆ is crucial as it effectively dissolves the compound and its residual water peak does not interfere with the signals of interest. The acidic protons (N-H) are often broad and their chemical shifts can vary with concentration and temperature.
2. Infrared (IR) Spectroscopy:
-
Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with dry KBr (100-200 mg). Press the mixture into a transparent disk using a hydraulic press. Record the spectrum. This method is ideal for solid samples and provides high-quality spectra.
3. Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile. Introduce the solution into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carbohydrazides, typically resulting in the observation of the protonated molecular ion [M+H]⁺.
4. Melting Point:
-
Place a small amount of the dry, crystalline sample into a capillary tube. Determine the melting point range using a calibrated melting point apparatus. A narrow melting range (1-2 °C) indicates high purity.
Applications and Future Directions
This compound is not merely a chemical entity but a versatile building block for the synthesis of more complex and potentially bioactive molecules.[5] The presence of the reactive carbohydrazide group allows for its derivatization into various heterocyclic systems, such as oxadiazoles and triazoles, or for the formation of Schiff bases.[4][6] The bromo-substituent on the pyrazole ring can be utilized for further functionalization through cross-coupling reactions, enabling the exploration of a vast chemical space. Given the established importance of pyrazole derivatives in drug discovery, this compound represents a valuable starting point for the development of novel agents targeting a range of diseases, from cancer to infectious and inflammatory conditions.[7][8][9]
References
-
Gomha, S. M., et al. (2017). Synthesis of pyrazole-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]
-
Lima, P. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. [Link]
-
Asif, M. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Khan, I., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. PLOS ONE. [Link]
-
PubChem. 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. National Center for Biotechnology Information. [Link]
- Google Patents. (2019). A kind of preparation method of pyrazole derivatives.
-
Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Reviews Letters. [Link]
-
Taha, M., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports. [Link]
-
PubChem. 4-bromo-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Lima, P. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-bromo-1H-pyrazole-5-carbohydrazide: Physicochemical Properties and Strategic Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-bromo-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core physicochemical properties, provide detailed protocols for its characterization, and explore the rationale behind its utilization as a versatile building block in the synthesis of novel therapeutic agents. The unique structural features of this molecule, particularly the reactive bromine atom on the pyrazole ring, offer a valuable handle for synthetic diversification, enabling the fine-tuning of pharmacological profiles for various drug discovery programs.[1]
Core Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for this compound is not widely available in public repositories, we can compile its known attributes and draw rational inferences from closely related analogs.
| Property | Value | Source/Notes |
| Molecular Formula | C₄H₅BrN₄O | Santa Cruz Biotechnology |
| Molecular Weight | 205.01 g/mol | Santa Cruz Biotechnology |
| CAS Number | Not explicitly assigned | A definitive CAS number for this specific isomer is not readily available in major chemical databases. Researchers should exercise caution and verify the identity of any sourced material. |
| Appearance | White to pale yellow powder (Predicted) | Based on related compounds like 3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide.[2] |
| Melting Point | Not available | Experimental determination is recommended. For context, the related 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide has a melting point of 260 - 266 °C.[2] |
| Boiling Point | Not available | Expected to be high and likely to decompose before boiling under atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (Predicted). | Based on the general solubility of pyrazole and carbohydrazide derivatives. |
| pKa | Not available | The pyrazole ring protons and the hydrazide moiety will have distinct pKa values, influencing ionization at physiological pH. Experimental determination via potentiometric titration or UV-spectroscopy is advised. |
| LogP | Not available | The octanol-water partition coefficient is a critical parameter for predicting membrane permeability. For the related 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide, a computed XLogP3 of -0.1 is reported, suggesting a degree of hydrophilicity.[3] |
Strategic Importance in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom at the 4-position of the pyrazole ring, as in our subject compound, significantly enhances its synthetic utility. This halogen serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
The carbohydrazide functional group is also of great importance. It can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. Furthermore, it serves as a synthetic precursor for the formation of various heterocyclic systems, such as oxadiazoles and triazoles, and for the generation of hydrazone derivatives, which themselves have shown significant biological activities.[5]
Experimental Protocols for Characterization
Ensuring the identity and purity of this compound is paramount for its use in any research endeavor. The following protocols outline a standard workflow for its comprehensive characterization.
Synthesis of Pyrazole Carbohydrazides: A General Approach
The synthesis of pyrazole carbohydrazides typically involves the hydrazinolysis of the corresponding pyrazole carboxylate ester. This reaction is generally straightforward and proceeds with good yields.
Protocol:
-
Reaction Setup: To a solution of ethyl 4-bromo-1H-pyrazole-5-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Causality: The use of excess hydrazine hydrate drives the reaction to completion. Ethanol is a common solvent as it dissolves the starting ester and the product has limited solubility at room temperature, facilitating its isolation.
Spectroscopic and Chromatographic Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide | C4H4BrN5O3 | CID 135646588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
A Technical Guide to 4-bromo-1H-pyrazole-5-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 4-bromo-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. This document will delve into its chemical properties, potential synthetic routes, and its emerging role as a valuable scaffold in the design of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives represent a cornerstone in modern medicinal chemistry. This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms, is a prevalent feature in a multitude of clinically approved drugs and investigational molecules. The pyrazole core's unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets, have cemented its importance. The strategic functionalization of the pyrazole ring, as seen in this compound, allows for the fine-tuning of a compound's physicochemical and pharmacological properties, making it a privileged scaffold in the rational design of new drugs.
Physicochemical Properties of this compound
Precise identification of a chemical entity is paramount for scientific rigor. While a definitive CAS (Chemical Abstracts Service) number for this compound is not consistently reported across major chemical databases, it is unequivocally defined by its molecular structure and associated identifiers.
| Property | Value | Source |
| Molecular Formula | C4H5BrN4O | [1] |
| Molecular Weight | 205.01 g/mol | [1] |
| Monoisotopic Mass | 203.96468 Da | |
| InChIKey | NXJOKWGPTXRZCB-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C(=NN1)C(=O)NN)Br |
Note: The absence of a universally assigned CAS number highlights the novelty of this specific derivative and underscores the importance of relying on its structural formula and other unique identifiers for procurement and in research.
Synthesis and Reaction Workflow
The synthesis of this compound can be approached through established organic chemistry methodologies. A common and logical route involves the hydrazinolysis of a corresponding ester precursor, ethyl 4-bromo-1H-pyrazole-5-carboxylate. This two-step process is outlined below.
Step 1: Synthesis of Ethyl 4-bromo-1H-pyrazole-5-carboxylate
The synthesis typically begins with a commercially available pyrazole derivative, which is first brominated and then carboxylated. A plausible starting material is ethyl 1H-pyrazole-5-carboxylate. The bromination at the 4-position can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The reaction is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV light.
Step 2: Hydrazinolysis to form this compound
The resulting ethyl 4-bromo-1H-pyrazole-5-carboxylate is then reacted with hydrazine hydrate, typically in an alcoholic solvent such as ethanol. This nucleophilic acyl substitution reaction proceeds by the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired carbohydrazide. The reaction is usually carried out at reflux to ensure completion.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a promising starting point for the development of new therapeutic agents. The presence of the bromine atom at the 4-position offers a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse substituents to explore the chemical space around the pyrazole core. The carbohydrazide moiety is also a versatile functional group that can be readily converted into other heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles, or used as a linker to attach other pharmacophores.
Derivatives of pyrazole-carbohydrazides have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.
-
Anticancer Activity: Many pyrazole derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.
-
Anti-inflammatory Activity: The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib features a pyrazole core, highlighting the potential of this scaffold in developing new anti-inflammatory agents.
-
Antiviral Activity: Certain pyrazole derivatives have demonstrated efficacy against a range of viruses.
The this compound molecule, therefore, serves as a valuable building block for generating libraries of novel compounds for high-throughput screening and lead optimization in various drug discovery programs.
Potential Signaling Pathway Interactions
While specific biological targets for the parent this compound are not yet extensively documented, its structural motifs suggest potential interactions with key signaling pathways implicated in disease. For instance, many pyrazole-containing compounds are known to be inhibitors of protein kinases, such as mitogen-activated protein kinases (MAPKs), which are central to cellular signaling cascades controlling growth, differentiation, and stress responses.
Hypothetical Kinase Inhibition Workflow
Caption: Potential mechanism of action via kinase inhibition.
Suppliers
The availability of this compound may be limited to specialty chemical suppliers. Researchers are advised to inquire with the following vendors, who are known to supply novel and research-grade chemical compounds.
| Supplier | Website | Notes |
| Santa Cruz Biotechnology, Inc. | Listed as a product for proteomics research.[1] |
Disclaimer: This is not an exhaustive list, and availability may vary. It is recommended to contact suppliers directly for current stock and pricing information.
Conclusion
This compound is a chemical entity with considerable potential for the advancement of drug discovery and medicinal chemistry. Its versatile pyrazole core, coupled with strategically placed functional groups, makes it an attractive starting point for the synthesis of novel bioactive molecules. While further research is needed to fully elucidate its pharmacological profile, the foundation laid by the extensive body of work on related pyrazole derivatives suggests a promising future for this compound and its analogues in the development of next-generation therapeutics.
References
Sources
An In-depth Technical Guide to the Spectral Analysis of 4-bromo-1H-pyrazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data (NMR, IR, MS) for the heterocyclic compound 4-bromo-1H-pyrazole-5-carbohydrazide. As a valuable scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its application in drug discovery and development. This document synthesizes theoretical predictions with field-proven insights to offer a robust framework for the characterization of this and similar pyrazole derivatives. Detailed experimental protocols, data interpretation, and troubleshooting considerations are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of novel therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The introduction of a carbohydrazide moiety at the 5-position of the pyrazole ring further enhances its potential for forming diverse molecular architectures through derivatization, making it a versatile intermediate in the synthesis of bioactive compounds.[2][4] The specific compound, this compound, incorporates a bromine atom at the 4-position, which can serve as a handle for further functionalization or to modulate the electronic properties and biological activity of the molecule.
A precise and unambiguous characterization of this molecule is the foundation for any subsequent research and development. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from structurally related compounds.
Molecular Structure and Predicted Spectral Features
The structural features of this compound dictate its characteristic spectral fingerprint. The tautomeric nature of the pyrazole ring, with the proton on either nitrogen, adds a layer of complexity to its spectral analysis.[3]
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the N-H protons of the pyrazole and hydrazide groups, and the -NH₂ protons. The chemical shifts are influenced by the electronic environment of the protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrazole C3-H | 7.5 - 8.0 | Singlet (s) | 1H | The exact shift will depend on the solvent and concentration. |
| Pyrazole N1-H | 12.0 - 14.0 | Broad Singlet (br s) | 1H | This proton is acidic and its signal is often broad due to exchange. Its visibility may depend on the solvent. |
| Hydrazide -NH- | 9.0 - 10.0 | Broad Singlet (br s) | 1H | Exchangeable with D₂O. |
| Hydrazide -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | 2H | Exchangeable with D₂O. |
Causality Behind Expected Shifts:
-
Pyrazole C3-H: The proton at the C3 position is on an electron-deficient aromatic ring, leading to a downfield chemical shift.
-
N-H Protons: The N-H protons of both the pyrazole ring and the hydrazide moiety are acidic and participate in hydrogen bonding, resulting in broad signals at a downfield chemical shift. Their exchange with deuterium in D₂O is a key diagnostic feature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carbohydrazide) | 160 - 170 | The carbonyl carbon is significantly deshielded. |
| C5 (Pyrazole) | 135 - 145 | Attached to the electron-withdrawing carbohydrazide group. |
| C3 (Pyrazole) | 130 - 140 | The chemical shift will be influenced by the tautomeric equilibrium. |
| C4 (Pyrazole) | 95 - 105 | The carbon bearing the bromine atom will be shifted upfield compared to an unsubstituted carbon. |
Expert Insights: The observation of a single set of signals for the pyrazole ring carbons would suggest a rapid tautomeric equilibrium on the NMR timescale. If the tautomerism is slow, two sets of signals for the pyrazole ring might be observed.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of N-H protons, leading to sharper signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
To confirm the identity of N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
If further structural confirmation is needed, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups (in this case, to confirm the CH group of the pyrazole ring).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Pyrazole & Hydrazide) | 3100 - 3400 | Medium - Strong, Broad | The broadness is due to hydrogen bonding. Multiple bands may be observed. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong | A strong absorption is characteristic of the carbonyl group in the hydrazide. |
| N-H Bend (Amide II) | 1580 - 1620 | Medium | |
| C=N Stretch (Pyrazole Ring) | 1500 - 1550 | Medium | |
| C-N Stretch | 1200 - 1350 | Medium | |
| C-Br Stretch | 500 - 600 | Medium - Strong |
Trustworthiness of Protocol: The presence of a strong absorption band around 1650 cm⁻¹ is a highly reliable indicator of the carbonyl group in the carbohydrazide functionality. The broad N-H stretching bands in the 3100-3400 cm⁻¹ region are also a key confirmatory feature.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the IR spectrometer and record the sample spectrum.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.
Expected Molecular Ion Peak: For this compound (C₄H₄BrN₅O), the molecular weight is approximately 220.96 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 ratio for the isotopes ⁷⁹Br and ⁸¹Br. Therefore, expect to see peaks at m/z ≈ 221 and m/z ≈ 223.
Predicted Fragmentation Pathway:
Caption: Predicted ESI-MS fragmentation of this compound.
Authoritative Grounding: The fragmentation of pyrazole derivatives often involves the loss of small neutral molecules such as HCN and N₂. The carbohydrazide moiety can undergo cleavage to lose the hydrazinyl group (-NHNH₂) or the entire carbohydrazide group (-CONHNH₂).
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is generally suitable for this compound.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor ion.
-
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust and validated method for its structural elucidation and purity assessment. The predicted spectral data and detailed experimental protocols in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development. A thorough understanding of the spectroscopic properties of this versatile building block is essential for its effective utilization in the synthesis of novel and potent therapeutic agents.
References
-
SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
MolPort. (n.d.). Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Retrieved from [Link]
Sources
- 1. Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives - ProQuest [proquest.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
The Hydrazide Moiety in Pyrazole Scaffolds: A Multifaceted Tool in Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] When functionalized with a hydrazide or hydrazone moiety, the resulting compounds exhibit a remarkable breadth of biological activities, positioning them as a focal point of significant research interest. This guide provides a comprehensive technical analysis of the pivotal roles the hydrazide group plays within pyrazole-based compounds. We will explore its fundamental chemical properties, its function as a versatile synthetic building block, its critical contributions as a pharmacophore across various therapeutic areas, and its influence on structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and optimization of this potent chemical class.
Introduction: The Convergence of Two Potent Pharmacophores
In the landscape of medicinal chemistry, certain structural motifs consistently appear in biologically active molecules. The pyrazole ring, a five-membered diazole heterocycle, is one such entity, renowned for its metabolic stability and versatile substitution patterns that allow for precise tuning of steric and electronic properties.[3][4] Its presence in blockbuster drugs like the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib underscores its therapeutic importance.[2]
Equally significant is the hydrazide functional group (-CONHNH₂) and its accessible derivative, the hydrazone (-CONH-N=CHR). The hydrazide moiety is far more than a simple linker; it is a powerful tool in molecular design, serving as a versatile synthetic intermediate and a potent pharmacophore capable of forming critical hydrogen bond interactions within biological targets.[5][6] The azometine proton (-NHN=CH-) of the hydrazone group is a key feature frequently associated with significant biological activity.[7]
The strategic combination of these two pharmacophores—the pyrazole core and the hydrazide/hydrazone moiety—creates a synergistic molecular architecture with a vast and diverse biological activity spectrum.[5] This guide dissects this synergy, elucidating the specific contributions of the hydrazide group to the overall pharmacological profile of pyrazole compounds.
Synthetic Strategies for Pyrazole-Hydrazide Derivatives
The synthesis of pyrazole-hydrazide derivatives is typically straightforward and high-yielding, making this class of compounds highly accessible for screening and development. The general methodology follows a robust, multi-step sequence that allows for significant diversification.
The most common pathway involves the initial synthesis of a pyrazole core bearing a carboxylic acid or ester functionality, which is then converted to the key hydrazide intermediate. This intermediate serves as a platform for subsequent derivatization, primarily into a wide array of hydrazones.
Caption: General workflow for the synthesis of pyrazole hydrazones.
This protocol describes the conversion of a pyrazole ester to the corresponding hydrazide, a crucial step in the synthetic pathway.[8]
Materials:
-
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolution: Dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate (10.0 eq) to the solution. The large excess drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates reaction completion.
-
Work-up: Cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting precipitate is the desired hydrazide product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol or diethyl ether to remove residual impurities, and dry under vacuum. The product is often pure enough for the next step without further purification.
This protocol details the final derivatization step, where the hydrazide is converted to a hydrazone.[7][8]
Materials:
-
Pyrazole hydrazide (from step 2.2)
-
Substituted aldehyde or ketone (1.0 - 1.1 eq)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolution: Suspend or dissolve the pyrazole hydrazide (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.0 - 1.1 eq) to the mixture.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux for 2-8 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure pyrazole hydrazone.
The Pivotal Role of the Hydrazide Group in Biological Activity
The hydrazide/hydrazone moiety is not a passive component; it is a critical determinant of the biological activity of pyrazole compounds. Its ability to act as a hydrogen bond donor and acceptor, its defined stereochemistry, and its role as a rigid linker allow for high-affinity interactions with a wide range of biological targets.
Pyrazole-hydrazone derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[9] The hydrazone linkage is often essential for cytotoxicity. For example, a novel pyrazole hydrazide derivative exhibited potent activity against B16-F10 and MCF-7 cancer cell lines with IC₅₀ values of 0.49 µM and 0.57 µM, respectively.[10] Another series of 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazones showed significant inhibition of A549 lung cancer cells.[10] The mechanism often involves the induction of apoptosis.[5]
Table 1: Selected Anticancer Activities of Pyrazole-Hydrazone Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Phenylamino Pyrazolyl Acylhydrazone | HeLa | Micromolar | [9],[11] |
| Phenylamino Pyrazolyl Acylhydrazone | MCF-7 | Micromolar | [9],[11] |
| Pyrazole Hydrazide Derivative | B16-F10 | 0.49 | [10] |
| Pyrazole Hydrazide Derivative | MCF-7 | 0.57 | [10] |
| Pyrazole-Biphenyl Derivative | K-562 | 69.95% inhibition | [10] |
The hydrazone functional group is a well-established pharmacophore for antimicrobial agents.[7] Pyrazole-hydrazide derivatives have been reported to possess broad-spectrum activity. The nature of the substituents on the phenyl ring attached to the hydrazone moiety is crucial in determining the potency and spectrum of antimicrobial action.[5] For instance, certain 1H-pyrazole-4-carbohydrazide derivatives have shown moderate to excellent bactericidal and bacteriostatic properties.[5] Similarly, hydrazones derived from galloyl hydrazide and incorporated into a pyrazole structure exhibited excellent efficacy against pathogenic bacteria.[12]
The pyrazole-hydrazone scaffold is a promising platform for developing novel anti-inflammatory and antioxidant agents. Combining the pyrazole and hydrazone structures can lead to hybrid molecules with enhanced biological activity.[13] Several studies have confirmed the antioxidant properties of acylhydrazone molecules, which show potent inhibition of Reactive Oxygen Species (ROS) formation, often exceeding the activity of reference drugs like N-acetylcysteine.[9][11][14] This dual activity is particularly valuable, as inflammation and oxidative stress are often interlinked pathological processes.
Structure-Activity Relationship (SAR) and Molecular Design
The modular synthesis of pyrazole hydrazones allows for systematic exploration of the structure-activity relationship (SAR). The overall activity is a composite function of three key structural components: the pyrazole core, the hydrazide/hydrazone linker, and the terminal substituent.
Caption: Key pharmacophoric regions of a pyrazole-hydrazone derivative.
-
The Pyrazole Core: Substitutions on the pyrazole ring influence the compound's overall lipophilicity, solubility, and electronic properties. The nature and position of these substituents can fine-tune the molecule's pharmacokinetic profile.
-
The Hydrazone Linker: This moiety is often indispensable for activity. Its planarity, combined with the presence of both hydrogen bond donors (N-H) and acceptors (C=O), makes it an excellent group for anchoring the molecule within a receptor's binding site.[6]
-
The Terminal Substituent (R'): This group, introduced from the aldehyde or ketone, typically has the most significant impact on potency and target selectivity. Aromatic and heteroaromatic rings are common, and their substitution patterns (e.g., with halogens, nitro, or methoxy groups) are critical for modulating activity.[5][7]
Beyond Medicine: Catalytic Applications
The utility of pyrazole-hydrazide derivatives extends beyond pharmacology. The hydrazone moiety, with its sp²-hybridized nitrogen atoms, is an excellent chelating agent for transition metals. When combined with the nitrogen atoms of the pyrazole ring, these compounds can act as multidentate ligands.
Complexes formed between pyrazole-hydrazide ligands and copper(II) salts have demonstrated remarkable catalytic efficiency in the aerobic oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme.[15] This highlights the potential of these compounds in the development of novel catalysts for industrial and chemical applications.[8]
Conclusion and Future Perspectives
The hydrazide group is a profoundly influential functional moiety within the context of pyrazole chemistry. It serves as a versatile synthetic handle, a critical pharmacophoric element for diverse biological activities, and a potent ligand for coordination chemistry. The synergistic combination of the stable pyrazole scaffold and the functionally rich hydrazide/hydrazone linker has created a class of molecules with demonstrated success in anticancer, antimicrobial, and anti-inflammatory research.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes, receptors) for the most potent compounds to enable mechanism-based drug design.
-
Pharmacokinetic Optimization: Modifying the pyrazole and terminal substituents to improve ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for in vivo applications.
-
Bioisosteric Replacement: Exploring replacements for the hydrazone linker to enhance metabolic stability while retaining binding affinity.
-
Expansion into Materials Science: Further investigating the coordination chemistry of these ligands for applications in catalysis and functional materials.
The pyrazole-hydrazide framework remains a fertile ground for discovery, promising to yield novel therapeutic agents and advanced chemical tools for years to come.
References
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (MDPI) [URL: https://www.mdpi.com/1420-3049/27/11/3563]
- New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. (ResearchGate) [URL: https://www.researchgate.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268884/]
- Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/35682042/]
- Biological Activities of Hydrazone Derivatives. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254183/]
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (Chemical Methodologies) [URL: https://www.chemmethod.com/article_146207.html]
- Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (ScienceDirect) [URL: https://www.sciencedirect.com/science/article/pii/S187853521300236X]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6539634/]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (MDPI) [URL: https://www.mdpi.com/1420-3049/28/18/6479]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (MDPI) [URL: https://www.mdpi.com/1424-8247/16/3/437]
- (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (ResearchGate) [URL: https://www.researchgate.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9681329/]
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (Journal of Chemical Health Risks) [URL: https://www.jchr.org/article_192258.html]
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (Journal of Medicinal Chemistry) [URL: https://pubs.acs.org/doi/abs/10.1021/jm980501g]
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Synthesis%2C-characterization%2C-computational-and-of-Hossain-Alam/1b1f630806443c089c89423c721c548398463131]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (MDPI) [URL: https://www.mdpi.com/1420-3049/23/1/134]
- Pyrazole: an emerging privileged scaffold in drug discovery. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10631628/]
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319089/]
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (ResearchGate) [URL: https://www.researchgate.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (ResearchGate) [URL: https://www.researchgate.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (MDPI) [URL: https://www.mdpi.com/1420-3049/27/19/6634]
- New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630444/]
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (IJRASET) [URL: https://www.ijraset.com/research-paper/a-comprehensive-review-on-pyrazole-and-its-pharmacological-properties]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of Brominated Pyrazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold and the Impact of Bromination
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a bromine atom onto the pyrazole core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can enhance its biological activity and target specificity, making brominated pyrazoles a particularly interesting class of compounds for drug development.[4][5] This guide provides an in-depth exploration of the potential biological activities of brominated pyrazoles, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols for their evaluation.
Anticancer Activities: Targeting Uncontrolled Cell Proliferation
Brominated pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[6][7] The presence of a bromine atom, particularly on an associated phenyl ring, has been shown to enhance the anticancer efficacy of these compounds.[6]
Mechanism of Action
The anticancer activity of brominated pyrazoles is often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation. Several mechanisms have been proposed:
-
Enzyme Inhibition: Many brominated pyrazoles act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases (e.g., AKT1, AKT2, BRAF V600E, EGFR), which are pivotal in cell signaling pathways that regulate cell growth, differentiation, and survival.[6] By blocking the ATP-binding sites of these kinases, these compounds can disrupt downstream signaling and induce apoptosis in cancer cells.
-
Induction of Apoptosis: Several studies have shown that brominated pyrazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[6] This is often achieved by arresting the cell cycle at different phases, such as the G2/M phase, preventing the cells from dividing and leading to their eventual demise.[8]
-
Inhibition of Angiogenesis: Some pyrazole-based compounds have been shown to target vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[7] By inhibiting VEGFR-2, these compounds can effectively starve the tumor, hindering its growth and metastasis.
Structure-Activity Relationship (SAR) Insights
The position and substitution pattern of the bromine atom, as well as other functional groups on the pyrazole scaffold, play a crucial role in determining the anticancer potency. For instance, a 4-bromophenyl group substituted on the pyrazole ring has been identified as a key feature for potent activity against various cancer cell lines.[6] The addition of other moieties, such as coumarin, can also significantly enhance the anticancer potential of the parent pyrazole molecule.[8]
Data Presentation: Anticancer Activity of Brominated Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 | [6] |
| HeLa (Cervical) | 9.8 | [6] | |
| MCF-7 (Breast) | 5.8 | [6] | |
| Coumarin-pyrazole with bromine | A549 (Lung) | 13.5 | [8] |
| Indole-pyrazole hybrid 33 | Multiple | < 23.7 | [7] |
| Indole-pyrazole hybrid 34 | Multiple | < 23.7 | [7] |
Antimicrobial Activities: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Brominated pyrazoles have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.[9][10] The introduction of bromine into the pyrazoline structure has been shown to positively influence its biological activity.[9]
Mechanism of Action
The precise mechanisms by which brominated pyrazoles exert their antimicrobial effects are still under investigation. However, it is believed that they may act by:
-
Disrupting Cell Wall Synthesis: Similar to some existing antibiotics, these compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.
-
Inhibiting Protein Synthesis: They could potentially bind to bacterial ribosomes, thereby inhibiting protein synthesis, a process vital for bacterial survival.
-
Interfering with Nucleic Acid Synthesis: Brominated pyrazoles might inhibit enzymes involved in DNA or RNA synthesis, preventing microbial replication.
Spectrum of Activity
Brominated pyrazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria.[9][11] Furthermore, some derivatives have also shown promising antifungal activity against various fungal strains.[10]
Data Presentation: Antimicrobial Activity of Brominated Pyrazole Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | Reference |
| Bromo-benzothiazolopyrazolines | Various pathogenic bacteria | Data not specified | [9] |
| Pyrano[2,3-c]pyrazole derivatives | Bacillus cereus | Good activity | [10] |
| Staphylococcus aureus | Good activity | [10] | |
| Escherichia coli | Good activity | [10] | |
| Pseudomonas aeruginosa | Good activity | [10] | |
| Aspergillus niger | Good activity | [10] | |
| Penicillium sp. | Good activity | [10] | |
| Candida albicans | Good activity | [10] |
Anti-inflammatory Activities: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[12][13]
Mechanism of Action
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes.[12]
-
COX-2 Inhibition: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[12] By selectively inhibiting COX-2 over the constitutively expressed COX-1, which is involved in maintaining the gastric mucosa, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]
Therapeutic Potential
The selective COX-2 inhibitory activity of certain pyrazole derivatives makes them attractive candidates for the development of new anti-inflammatory drugs with improved safety profiles for the treatment of conditions such as arthritis.[12]
Enzyme Inhibition: A Key to Therapeutic Intervention
Beyond their roles in cancer and inflammation, brominated pyrazoles have been identified as inhibitors of other important enzymes.
-
Liver Alcohol Dehydrogenase Inhibition: 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase, an enzyme crucial for alcohol metabolism.[4] This property suggests potential applications in the research and treatment of alcohol-related disorders.[4]
-
Carboxylesterase 2 (CES2) Inhibition: Certain pyrazolone derivatives have been discovered to be potent inhibitors of carboxylesterase 2 (CES2), an enzyme involved in drug metabolism and lipid production.[14] This inhibitory activity could be leveraged to improve the bioavailability of certain oral prodrugs and may have implications for treating metabolic disorders.[14]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a colorimetric assay for assessing the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4][9]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Brominated pyrazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the brominated pyrazole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from a dose-response curve.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[15]
Materials:
-
Petri dishes
-
Muller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Brominated pyrazole compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Using a sterile swab, evenly spread the inoculum over the entire surface of the MHA plate.[15]
-
Well Preparation: Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the agar.
-
Compound Addition: Add a specific volume (e.g., 50-100 µL) of the brominated pyrazole compound solution into the designated wells. Add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The diameter is measured in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Brominated pyrazole compounds
-
Positive control (e.g., Indomethacin)
-
Vehicle control
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the brominated pyrazole compound, positive control, or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (e.g., 30-60 minutes).
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[1]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway by a brominated pyrazole.
Experimental Workflow
Caption: General workflow for the discovery of bioactive brominated pyrazoles.
Structure-Activity Relationship
Caption: Conceptual diagram of structure-activity relationships for brominated pyrazoles.
Conclusion
Brominated pyrazoles represent a versatile and promising scaffold in the field of drug discovery. The strategic incorporation of bromine atoms can significantly enhance their inherent biological activities, leading to potent anticancer, antimicrobial, and anti-inflammatory agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and scientists to build upon in their quest for innovative medicines.
References
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Google Cloud.
- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
- Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2025, August 7). ResearchGate.
- 3-Bromo-1H-pyrazole|Building Block for R&D. (n.d.). Benchchem.
- Pai, A., Sharma, P. C., Kamath, V., Chandrashekhar, K. S., Pai, V., & Muddukrishna, B. S. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal.
- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES. (n.d.). TSI Journals.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central.
- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013, December 5). PharmaTutor.
- Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
- Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (n.d.). PubMed.
- Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). PubMed.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). PubMed.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science.
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (n.d.). Bentham Science.
- Bromination of pyrazole derivatives. (n.d.). ResearchGate.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). NIH.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.
- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (n.d.). MDPI.
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011, October 6). ResearchGate.
- Inhibitory activities of bipyrazoles: a patent review. (n.d.). Taylor & Francis Online.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
- Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. (2021, June 15). PubMed.
Sources
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. hereditybio.in [hereditybio.in]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
The Versatile Precursor: A Technical Guide to 4-Bromo-1H-pyrazole-5-carbohydrazide in Heterocyclic Synthesis
Foreword: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a cornerstone scaffold. Its inherent pharmacological importance is demonstrated by its presence in a multitude of approved drugs.[1][2] The unique arrangement of nitrogen atoms within the five-membered ring allows for diverse biological interactions, making pyrazole derivatives a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of activities, including antimicrobial and anticancer properties.[1][3][4][5] This guide focuses on a particularly valuable, yet underexplored, building block: 4-bromo-1H-pyrazole-5-carbohydrazide . The strategic placement of the bromo and carbohydrazide functionalities unlocks a vast potential for the synthesis of a rich variety of fused and substituted heterocyclic systems, offering a direct route to novel chemical entities with significant biological promise.
Synthesis of the Precursor: this compound
The journey into the diverse world of pyrazole-based heterocycles begins with the efficient synthesis of our key precursor. The multi-step synthesis of this compound is a testament to the principles of strategic functionalization in organic chemistry.
Synthesis of Ethyl 4-Bromo-1H-pyrazole-5-carboxylate
The initial step involves the creation of the core pyrazole ring with the necessary bromo and ester functionalities. While a direct one-pot synthesis of 4-bromopyrazole derivatives from 1,3-dicarbonyl compounds has been reported, a more controlled and widely applicable method involves the cyclization of a suitably substituted precursor followed by bromination. A common and effective strategy is the bromination of an existing pyrazole-carboxylate ester.
Caption: General route to pyrazole-oxadiazole hybrids.
Experimental Protocol:
-
Hydrazone Formation: A mixture of this compound (1 eq.) and a substituted aromatic aldehyde (1 eq.) in absolute ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 2-4 hours. The resulting solid hydrazone is filtered and washed with ethanol.
-
Oxidative Cyclization: The dried hydrazone (1 eq.) is dissolved in a suitable solvent like dimethylformamide (DMF). To this solution, an oxidizing agent such as a mixture of iodine (I₂) and yellow mercuric oxide (HgO) is added. [6]The reaction mixture is stirred at room temperature for an extended period (24-48 hours). The progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is poured into ice-cold water to precipitate the 1,3,4-oxadiazole derivative. The product is then filtered, washed with water, and recrystallized.
Causality: The initial acid-catalyzed condensation forms the C=N bond of the hydrazone. The subsequent oxidative cyclization, often employing reagents like I₂/HgO, facilitates the intramolecular cyclization with the elimination of two hydrogen atoms to form the stable aromatic oxadiazole ring.
Synthesis of 1,3,4-Thiadiazole Derivatives
The replacement of the oxygen atom in the oxadiazole ring with sulfur leads to 1,3,4-thiadiazoles, another important class of heterocycles with significant pharmacological profiles, including anticancer and antimicrobial activities. [7][8][9]
Reaction with Carbon Disulfide and Subsequent Alkylation
A robust method for the synthesis of 2-substituted-thio-1,3,4-thiadiazoles involves the reaction of the carbohydrazide with carbon disulfide in a basic medium, followed by alkylation.
Experimental Protocol:
-
Dithiocarbazate Salt Formation: this compound (1 eq.) is dissolved in ethanol containing potassium hydroxide (1 eq.). Carbon disulfide (CS₂) (1.2 eq.) is added dropwise, and the mixture is stirred at room temperature for 12-16 hours. The precipitated potassium dithiocarbazate salt is filtered and dried.
-
Cyclization and Alkylation: The potassium salt (1 eq.) is refluxed with a suitable alkyl or aryl halide (1 eq.) in ethanol for 4-6 hours. After cooling, the product precipitates and is collected by filtration, washed with water, and recrystallized.
Causality: The basic conditions deprotonate the hydrazide, which then acts as a nucleophile towards the electrophilic carbon of CS₂. The resulting dithiocarbazate undergoes intramolecular cyclization with the elimination of water to form the thiadiazole ring. The subsequent alkylation occurs at the exocyclic sulfur atom.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another key heterocyclic motif found in numerous clinically used drugs, exhibiting a broad range of biological activities. [3][10][11]The carbohydrazide precursor provides a versatile entry point to this ring system.
From Thiosemicarbazide Intermediate
A common pathway to 3-thiol-substituted-1,2,4-triazoles involves the formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclization.
Reaction Scheme: Synthesis of 4-Aryl-5-(4-bromo-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Caption: Pathway to pyrazole-triazole hybrids.
Experimental Protocol:
-
Thiosemicarbazide Formation: A mixture of this compound (1 eq.) and an appropriate aryl isothiocyanate (1 eq.) is refluxed in ethanol for 6-8 hours. The solvent is then removed under reduced pressure, and the resulting solid thiosemicarbazide is used in the next step without further purification.
-
Base-Catalyzed Cyclization: The thiosemicarbazide intermediate (1 eq.) is dissolved in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and refluxed for 4-6 hours. The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the triazole-thiol derivative. The solid is filtered, washed with water, and recrystallized.
Causality: The initial nucleophilic addition of the hydrazide to the isothiocyanate forms the thiosemicarbazide. The subsequent base-catalyzed intramolecular cyclization involves the nucleophilic attack of one of the nitrogen atoms on the thiocarbonyl carbon, followed by dehydration to form the aromatic 1,2,4-triazole ring.
Biological Significance of the Synthesized Heterocycles
The fusion of the pyrazole scaffold with other biologically active heterocyclic rings such as 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole often leads to hybrid molecules with enhanced or novel pharmacological properties.
| Heterocyclic System | Reported Biological Activities of Pyrazole Hybrids |
| 1,3,4-Oxadiazole | Antimicrobial, Anticancer, Antimalarial [5][12][13] |
| 1,3,4-Thiadiazole | Anticancer, Antimicrobial, Insecticidal [7][8][9][14] |
| 1,2,4-Triazole | Anticancer, Antimicrobial, Antifungal [2][3][10][11] |
The bromo-substituent on the pyrazole ring not only influences the electronic properties of the molecule, potentially enhancing its biological activity, but also serves as a handle for further synthetic modifications, such as cross-coupling reactions, to generate even greater molecular diversity.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of pyrazole-containing heterocyclic compounds. The straightforward and efficient protocols for its conversion into 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, coupled with the significant biological activities of these hybrid molecules, underscore its importance in modern drug discovery and development. This guide provides a foundational framework for researchers and scientists to explore the rich chemistry of this precursor and unlock its full potential in the quest for novel therapeutic agents.
References
-
Current Development of Pyrazole–Azole Hybrids With Anticancer Potential. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. (2023). Bentham Science. Retrieved January 17, 2026, from [Link]
- El-Sayed, W. A., Flefel, E. M., & Morsy, E. M. H. (2012).
-
Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Anti-cancer molecular hybrids A–E have pyrazole, thiazole, and naphthalene moieties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyrazole Linked-1,2,4-Oxadiazole Derivatives as Potential Pharmacological Agent: Design, Synthesis and Antimicrobial Study. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Synthesis and Antimicrobial Activities of Novel 1,2,4- Triazole Clubbed Pyrazole Derivatives. (2024). Research Journal of Chemistry and Environment.
-
Anticancer pyrazoline‐thiazole/thiazolinone hybrids that act as EGFR and/or HER2 inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. Retrieved January 17, 2026, from [Link]
-
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). DOI. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Preparation method and application of bromopyrazole compound intermediate. (n.d.). Google Patents.
-
Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. (2014). PubMed. Retrieved January 17, 2026, from [Link]
-
Safe Synthesis of 4,7-Dibromot[1][2][15]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.
-
Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. (n.d.). IUCrData. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
4-bromo-N'-[(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide. (n.d.). Molport. Retrieved January 17, 2026, from [Link]
-
N'-[1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. (n.d.). Molport. Retrieved January 17, 2026, from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and biological activities of novel 1,3,4-thiadiazole-containing pyrazole oxime derivatives. (2016). PubMed. Retrieved January 17, 2026, from [Link]
-
4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
4-Bromobenzo[1,2-d:4,5-d′]bis(t[1][2][10]hiadiazole). (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
The synthesis of [4-(5-amino)-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. meddocsonline.org [meddocsonline.org]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and biological activities of novel 1,3,4-thiadiazole-containing pyrazole oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Navigating the Chemical Space of 4-bromo-1H-pyrazole-5-carbohydrazide Derivatives for Drug Discovery
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic introduction of a bromine atom at the 4-position and a carbohydrazide moiety at the 5-position of the pyrazole ring creates a versatile building block, 4-bromo-1H-pyrazole-5-carbohydrazide, ripe for chemical exploration. This guide provides an in-depth technical exploration of this chemical space, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the synthesis of the core scaffold, detail strategies for its derivatization, present robust experimental protocols, and discuss the potential for biological evaluation, all grounded in established scientific literature.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[3][4][5] These activities include anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][6][7] The carbohydrazide functional group is also a key pharmacophore, known to be a versatile precursor for the synthesis of various heterocyclic systems and is present in numerous compounds with significant biological activities.[8][9] The combination of the pyrazole core, a strategically placed bromine atom (a common functional group for further modification via cross-coupling reactions), and the reactive carbohydrazide moiety makes this compound an attractive starting point for the development of novel therapeutic agents.
Synthesis of the Core Scaffold: this compound
A robust and reproducible synthesis of the core scaffold is paramount for any drug discovery program. While a direct, one-pot synthesis of this compound is not extensively reported, a logical and efficient two-step pathway can be devised based on established methodologies for the synthesis of related pyrazole derivatives.[10][11][12]
Synthetic Strategy Overview
The proposed synthetic route involves two key transformations:
-
Synthesis of Ethyl 4-bromo-1H-pyrazole-5-carboxylate: This intermediate is synthesized via a one-pot, three-component reaction involving a suitable 1,3-dicarbonyl compound, a hydrazine source, and a brominating agent.
-
Conversion to this compound: The target carbohydrazide is then obtained by the reaction of the corresponding ethyl ester with hydrazine hydrate.
Diagram: Synthetic Pathway to the Core Scaffold
Caption: A two-step synthetic route to the target compound.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of Ethyl 4-bromo-1H-pyrazole-5-carboxylate
This protocol is adapted from a general method for the one-pot regioselective synthesis of 4-bromopyrazole derivatives.[10][13]
-
Materials: 1,3-Diketone (e.g., diethyl 2-formyl-3-oxosuccinate), Hydrazine hydrate, N-Bromosaccharin, Silica gel supported sulfuric acid (catalyst), Ethanol.
-
Procedure:
-
In a round-bottom flask, combine the 1,3-diketone (1.0 eq) and silica gel supported sulfuric acid (0.01 g) in ethanol.
-
Slowly add hydrazine hydrate (1.0 eq) to the mixture at room temperature.
-
After stirring for 10 minutes, add N-bromosaccharin (1.1 eq) portion-wise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-bromo-1H-pyrazole-5-carboxylate.
-
Protocol 2.2.2: Synthesis of this compound
This protocol is a standard procedure for the conversion of esters to carbohydrazides.[14][15]
-
Materials: Ethyl 4-bromo-1H-pyrazole-5-carboxylate, Hydrazine hydrate (99%), Ethanol.
-
Procedure:
-
Dissolve ethyl 4-bromo-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (10 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Exploring the Chemical Space: Derivatization Strategies
The this compound scaffold offers two primary points for diversification: the carbohydrazide moiety and the bromo-substituted pyrazole ring.
Reactions of the Carbohydrazide Moiety
The carbohydrazide group is a versatile functional handle for the synthesis of a wide array of derivatives, most notably hydrazones, which themselves are valuable pharmacophores.[3]
3.1.1. Synthesis of Pyrazole-Hydrazone Derivatives
The condensation of the carbohydrazide with various aldehydes and ketones is a straightforward and high-yielding reaction to generate a library of hydrazone derivatives.[3]
Diagram: Synthesis of Pyrazole-Hydrazones
Caption: General scheme for the synthesis of pyrazole-hydrazones.
Protocol 3.1.1: General Procedure for Hydrazone Synthesis
-
Materials: this compound, substituted aldehyde or ketone (1.0-1.2 eq), Ethanol or Methanol, Glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.0-1.2 eq) and a few drops of glacial acetic acid.
-
Reflux the mixture for 2-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure hydrazone derivative.
-
Table 1: Representative Aldehydes and Ketones for Derivatization
| Entry | Aldehyde/Ketone | R1 | R2 |
| 1 | Benzaldehyde | Phenyl | H |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | H |
| 3 | Acetophenone | Phenyl | Methyl |
| 4 | Cyclohexanone | \multicolumn{2}{c | }{-(CH2)5-} |
3.1.2. Cyclization Reactions
The carbohydrazide moiety can also serve as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, which are known to possess a wide range of biological activities.[15]
Reactions of the Bromo-Substituted Pyrazole Ring
The bromine atom at the 4-position of the pyrazole ring is an excellent handle for introducing further diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
Structural Elucidation and Characterization
The synthesized derivatives must be rigorously characterized to confirm their structure and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compounds, confirming their identity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O and N-H stretches of the carbohydrazide and hydrazone moieties.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.
Biological Evaluation: Screening for Therapeutic Potential
Given the known biological activities of pyrazole derivatives, the synthesized library of this compound derivatives should be screened against a panel of relevant biological targets.[4][16][17][18][19]
Anticancer Activity
Many pyrazole derivatives have shown promising anticancer activity.[4][6][7] A primary screen could involve evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using an MTT or similar cell viability assay.
Anti-inflammatory Activity
Pyrazole-containing compounds, such as celecoxib, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of the synthesized derivatives can be assessed in vitro by their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes.[3]
Antimicrobial Activity
The increasing prevalence of drug-resistant microbes necessitates the development of new antimicrobial agents. The synthesized compounds can be screened for their antibacterial and antifungal activity against a panel of pathogenic strains using standard microdilution methods to determine the minimum inhibitory concentration (MIC).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel drug candidates. Its versatile chemistry allows for the creation of large and diverse libraries of derivatives through modifications at both the carbohydrazide moiety and the pyrazole ring. This technical guide provides a comprehensive framework for researchers to synthesize, derivatize, and evaluate these compounds, paving the way for the discovery of new therapeutics with a wide range of potential applications.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]
-
Al-Suhaimi, K. S., Al-Jaber, H. I., & El-Emam, A. A. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 13(1), 1-17. [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]
-
Aggarwal, N., & Kumar, R. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4349. [Link]
-
Alinezhad, H., Tavakoli, F., & Tajbakhsh, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Google Patents. (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
-
Aggarwal, N., & Kumar, R. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4349. [Link]
-
Al-Hourani, B. J., Al-Adham, I. S. I., & Al-Shar'i, N. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 933. [Link]
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 83, 157-164. [Link]
-
Alinezhad, H., Tavakoli, F., & Tajbakhsh, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
-
ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
-
Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Al-Ghorbani, M., Chebude, Y., & Singh, P. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-13. [Link]
-
Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Zhang, X., Li, J., Wang, Y., Li, Y., Wang, L., & Zhu, H. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573. [Link]
-
Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]
-
PubChem. (n.d.). 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]
-
Kumar, K. A., Jayaroopa, P., Kumar, G. V., & Renuka, N. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. [Link]
-
Motsoane, L. V., Mphahlele, M. J., & Malindisa, S. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11096-11105. [Link]
-
PubChem. (n.d.). 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide. Retrieved from [Link]
-
Kumar, K. A., Jayaroopa, P., Kumar, G. V., Renuka, N., & Harish Nayaka, M. A. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. [Link]
-
MolPort. (n.d.). Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | C10H9BrN4O | CID 776472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 12. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. repository.up.ac.za [repository.up.ac.za]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Studies on the Electronic Structure of 4-bromo-1H-pyrazole-5-carbohydrazide
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies utilized to investigate the electronic structure of 4-bromo-1H-pyrazole-5-carbohydrazide. Pyrazole derivatives are a significant class of heterocyclic compounds in drug discovery and materials science, exhibiting a wide range of biological activities.[1][2][3] Understanding their electronic properties is crucial for elucidating structure-activity relationships (SAR) and designing novel compounds with enhanced efficacy.[4] This document details the application of computational chemistry, particularly Density Functional Theory (DFT), to explore the molecular geometry, frontier molecular orbitals, and spectroscopic features of the title compound. Detailed protocols for these theoretical investigations are provided to assist researchers in the field.
Introduction: The Significance of Pyrazole Derivatives
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry.[1][2] Their derivatives are known to possess a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and anticancer effects.[1] The carbohydrazide moiety is also a key functional group in many biologically active molecules. The introduction of a bromine atom at the 4-position of the pyrazole ring can significantly influence the electronic distribution and, consequently, the biological activity of the molecule. Theoretical and computational studies are indispensable tools for understanding these structure-activity relationships at the molecular level.[1][4]
Core Theoretical Methodologies
Computational chemistry provides invaluable insights into the behavior and reactivity of molecules.[1] Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for exploring the electronic structure of molecules with a good balance between computational cost and accuracy.[1]
Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.
Protocol for Geometry Optimization:
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[1]
-
Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions (++) to describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[5][6]
-
Procedure:
-
Build the initial structure of this compound using a molecular modeling program like GaussView.
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
Caption: Workflow for Geometry Optimization.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability.[7]
Protocol for FMO Analysis:
-
Software: Gaussian 09 and GaussView.
-
Method: Use the optimized geometry from the previous step.
-
Calculation: Perform a single-point energy calculation using the same DFT functional and basis set.
-
Analysis:
-
Extract the energies of the HOMO and LUMO from the output file.
-
Calculate the energy gap: ΔE = ELUMO - EHOMO.
-
Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution.
-
Caption: Frontier Molecular Orbital Analysis Workflow.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. It is plotted onto the electron density surface of the molecule, with different colors representing regions of different electrostatic potential.
Protocol for MEP Analysis:
-
Software: Gaussian 09 and GaussView.
-
Method: Use the optimized geometry.
-
Calculation: Generate the MEP surface during a single-point energy calculation.
-
Analysis:
-
Visualize the MEP surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
-
Expected Electronic Structure of this compound
Based on theoretical studies of similar pyrazole derivatives, the following electronic properties can be anticipated for this compound:
| Parameter | Expected Value/Observation | Significance |
| HOMO-LUMO Energy Gap (ΔE) | A relatively small energy gap. | Indicates higher chemical reactivity and potential for charge transfer within the molecule.[7] |
| HOMO Distribution | Likely localized on the pyrazole ring and the carbohydrazide moiety. | These are the primary sites for electron donation. |
| LUMO Distribution | Expected to be distributed over the pyrazole ring and the bromo-substituent. | These are the likely sites for electron acceptance. |
| MEP - Negative Potential | Around the oxygen and nitrogen atoms of the carbohydrazide group. | These are the most probable sites for electrophilic attack.[5] |
| MEP - Positive Potential | Around the hydrogen atoms of the amine and pyrazole N-H. | These are potential sites for nucleophilic attack.[5] |
Spectroscopic Properties: A Theoretical Approach
Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (FT-IR)
Theoretical frequency calculations can help in the assignment of experimental FT-IR spectra.
Protocol for FT-IR Prediction:
-
Software: Gaussian 09.
-
Method: Perform a frequency calculation on the optimized geometry using the same DFT functional and basis set.
-
Analysis:
-
The calculated frequencies are typically scaled by a factor (e.g., 0.96 for B3LYP) to account for anharmonicity and other systematic errors.[8]
-
Compare the scaled theoretical frequencies and intensities with the experimental FT-IR spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts.[6]
Protocol for NMR Prediction:
-
Software: Gaussian 09.
-
Method: Perform a GIAO NMR calculation on the optimized geometry.
-
Analysis:
-
The calculated chemical shifts are referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
Compare the predicted ¹H and ¹³C NMR spectra with experimental data.
-
Conclusion
Theoretical studies on the electronic structure of this compound provide a powerful framework for understanding its chemical reactivity, stability, and potential biological activity. By employing methods such as DFT, researchers can gain deep insights into the molecular properties that govern its function. This guide offers a foundational set of protocols and expected outcomes to facilitate further research and development in the field of pyrazole-based compounds.
References
- Benchchem. (n.d.). Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science.
- ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives.
- ResearchGate. (n.d.). Synthesis, X-ray, spectroscopy, molecular docking and DFT calculations of (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide.
- PubMed Central. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- OUCI. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.
- INIS-IAEA. (n.d.). Synthesis characterization and DFT study of pyrazole-carboxamides compounds.
- Taylor & Francis Online. (n.d.). Synthesis, α-Glucosidase Inhibition, Anticancer, DFT and Molecular Docking Investigations of Pyrazole Hydrazone Derivatives: Polycyclic Aromatic Compounds.
- PMC - NIH. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
- AIP Publishing. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.
- ResearchGate. (2014). (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
- PMC - PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate. (2022). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study.
Sources
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Scaffold: Harnessing 4-bromo-1H-pyrazole-5-carbohydrazide for a New Generation of Therapeutics
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, consistently featured in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique electronic properties and conformational flexibility allow for diverse interactions with a wide range of biological targets. This guide focuses on a particularly valuable, yet underexplored, building block: 4-bromo-1H-pyrazole-5-carbohydrazide . The strategic placement of the bromine atom and the carbohydrazide functional group provides medicinal chemists with a powerful tool for generating novel molecular entities with significant therapeutic potential.
The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce diverse substituents and explore the chemical space around the pyrazole core. This is crucial for fine-tuning the pharmacological properties of lead compounds. The carbohydrazide moiety at the 5-position is a key pharmacophoric element, readily derivatized to form Schiff bases, amides, and other functional groups known to engage in critical hydrogen bonding interactions with biological macromolecules.
This document provides a comprehensive overview of the synthesis, derivatization, and application of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel therapeutics.
I. Strategic Synthesis of the Core Scaffold
The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by functional group manipulations. A common and efficient route involves the cyclization of a β-dicarbonyl compound with a hydrazine source, followed by bromination and hydrazinolysis.
Protocol 1: Synthesis of Ethyl 4-bromo-1H-pyrazole-5-carboxylate
This protocol outlines the synthesis of the key precursor, ethyl 4-bromo-1H-pyrazole-5-carboxylate, starting from diethyl oxalate and a suitable ketone, followed by cyclization and bromination. The initial Claisen condensation forms a 1,3-dicarbonyl intermediate, which then undergoes cyclization with hydrazine. Subsequent bromination at the C4 position is a critical step.
Materials:
-
Diethyl oxalate
-
Substituted acetophenone (e.g., acetophenone)
-
Sodium ethoxide
-
Ethanol
-
Hydrazine hydrate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate. In a round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution in an ice bath and add diethyl oxalate, followed by the dropwise addition of the substituted acetophenone. Allow the reaction to stir at room temperature overnight.
-
Step 2: Cyclization to form the Pyrazole Ring. To the reaction mixture from Step 1, add hydrazine hydrate and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and neutralize with a dilute acid. The product, ethyl 5-substituted-1H-pyrazole-3-carboxylate, may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Step 3: Bromination of the Pyrazole Ring. Dissolve the pyrazole ester from Step 2 in a suitable solvent such as dichloromethane. Add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Step 4: Work-up and Purification. Upon completion of the bromination, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl 4-bromo-1H-pyrazole-5-carboxylate.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the pyrazole ester to the desired carbohydrazide via hydrazinolysis. This is a straightforward and high-yielding reaction.
Materials:
-
Ethyl 4-bromo-1H-pyrazole-5-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
Reaction Setup. In a round-bottom flask, dissolve ethyl 4-bromo-1H-pyrazole-5-carboxylate in ethanol. Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Reaction. Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC until the starting ester is completely consumed.
-
Isolation of the Product. Cool the reaction mixture to room temperature. The product, this compound, will often precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.
-
Purification. If necessary, the product can be recrystallized from ethanol to obtain a high-purity solid.
Caption: Synthetic workflow for this compound.
II. Derivatization Strategies and Applications
The true utility of this compound lies in its potential for diversification. The carbohydrazide moiety is a versatile functional group for the synthesis of a wide array of derivatives, most notably Schiff bases.
Schiff Base Formation: A Gateway to Bioactivity
The condensation of the carbohydrazide with various aldehydes and ketones yields Schiff bases, which have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The resulting imine bond is often a key pharmacophoric feature, participating in crucial interactions with biological targets.
Protocol 3: General Procedure for the Synthesis of Schiff Bases from this compound
This protocol provides a general method for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup. Dissolve this compound in ethanol or methanol in a round-bottom flask. Add the substituted aldehyde or ketone (1 equivalent) to the solution.
-
Catalysis. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction. Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification. Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Application Notes and Protocols for the Derivatization of 4-bromo-1H-pyrazole-5-carbohydrazide
Abstract
This comprehensive guide provides detailed protocols for the chemical derivatization of 4-bromo-1H-pyrazole-5-carbohydrazide, a versatile building block in medicinal chemistry and drug development. The pyrazole nucleus is a privileged scaffold in numerous FDA-approved drugs, and its derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document outlines two primary derivatization pathways: the synthesis of N'-arylmethylene-4-bromo-1H-pyrazole-5-carbohydrazides (Schiff bases) and their subsequent oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, explanations of the underlying chemical principles, and guidance on the characterization of the resulting compounds.
Introduction: The Significance of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural motif that has garnered significant attention in medicinal chemistry.[2][3] The functionalization of the pyrazole core allows for the fine-tuning of its physicochemical and pharmacological properties. The carbohydrazide moiety (-CONHNH2), in particular, serves as a valuable synthetic handle for introducing molecular diversity.[1][4] It readily reacts with carbonyl compounds to form N-acylhydrazones (Schiff bases) and can be cyclized to generate various other heterocyclic systems, such as 1,3,4-oxadiazoles.[5][6][7] These derivatives are known to possess a broad spectrum of biological activities, making them attractive targets for drug discovery programs.[1][8]
This application note focuses on this compound as a key starting material. The bromo-substituent at the C4 position provides a site for further modification via cross-coupling reactions, while the carbohydrazide at the C5 position allows for the construction of diverse molecular architectures. The protocols detailed herein are based on established synthetic methodologies for analogous compounds and are presented with an emphasis on reproducibility and scalability.
Derivatization Strategies: An Overview
The primary amino group of the carbohydrazide is a potent nucleophile, making it an excellent reaction partner for electrophiles, most notably the carbonyl carbon of aldehydes and ketones. This reactivity forms the basis for the synthesis of Schiff bases. Furthermore, the resulting N-acylhydrazone linkage can be induced to cyclize, often under oxidative conditions, to yield stable five-membered aromatic heterocycles like 1,3,4-oxadiazoles.
Experimental Protocols
Protocol 1: Synthesis of N'-Arylmethylene-4-bromo-1H-pyrazole-5-carbohydrazides (Schiff Bases)
This protocol describes the condensation reaction between this compound and an aromatic aldehyde to yield the corresponding Schiff base. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.st [sci-hub.st]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 4-bromo-1H-pyrazole-5-carbohydrazide in Modern Agrochemical Synthesis
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern agrochemical design, featuring prominently in a diverse array of high-performance insecticides, fungicides, and herbicides.[1][2][3] Its unique chemical architecture allows for precise structural modifications that tune biological activity, selectivity, and environmental profiles. Within this vital class of heterocycles, 4-bromo-1H-pyrazole-5-carbohydrazide emerges as a strategic and versatile intermediate. This document provides an in-depth guide to its application, focusing on the synthesis of next-generation insecticidal diamides and fungicidal carboxamides. The protocols herein are synthesized from established industrial and academic methodologies, emphasizing the causal logic behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Pyrazole Scaffold in Crop Protection
Pyrazole derivatives have demonstrated remarkable success in crop protection due to their ability to interact with a wide range of biological targets in pests, fungi, and weeds.[3][4] The carbohydrazide moiety, in particular, is a valuable functional handle. It can act as a precursor to the carboxylic acid, enabling amide bond formation, or be used to construct other heterocyclic systems, making it a powerful synthon for library development in discovery chemistry.[5][6]
This compound is of particular interest due to its combination of three key features:
-
The Pyrazole Core: Provides the foundational structure for biological activity.
-
The 5-Carbohydrazide Group: A versatile functional group for conversion into the corresponding carboxylic acid, essential for coupling reactions to form amide-based agrochemicals.[7]
-
The 4-Bromo Substituent: Offers a site for further chemical modification via cross-coupling reactions and influences the electronic properties and lipophilicity of the final molecule, which can significantly impact efficacy and selectivity.
This guide will focus on its primary application as a building block for two of the most significant classes of pyrazole-based agrochemicals: anthranilic diamide insecticides and pyrazole carboxamide fungicides.
Core Application: Synthesis of Diamide Insecticides
The most prominent application for pyrazole-carboxy derivatives is in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole.[8][9][10] These compounds are potent activators of insect ryanodine receptors, exhibiting exceptional efficacy against a broad spectrum of chewing pests with low mammalian toxicity.[10]
While the commercial synthesis of chlorantraniliprole famously uses a 3-bromo-pyrazole intermediate, this compound serves as an invaluable analog for synthesizing novel derivatives and exploring structure-activity relationships (SAR). The following protocols are based on the well-established industrial synthesis of chlorantraniliprole and are directly adaptable for this purpose.
Workflow for Diamide Insecticide Synthesis
The overall strategy involves a multi-step process culminating in the coupling of a pyrazole carboxylic acid intermediate with a substituted anthranilic acid derivative.
Caption: General workflow for synthesizing diamide insecticides.
Protocol 1: Two-Step Amide Coupling via Benzoxazinone Intermediate
This is a highly efficient and industrially relevant method for the final coupling step. It proceeds by first forming a 4H-3,1-benzoxazin-4-one intermediate, which is then ring-opened with an amine to yield the final product. This approach is often high-yielding and the intermediate can frequently be used without extensive purification.[11][12]
Step A: Synthesis of 2-[4-bromo-1-(aryl)-1H-pyrazol-5-yl]-benzoxazin-4-one
-
Reactor Setup: To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the N-aryl-4-bromo-1H-pyrazole-5-carboxylic acid (1.0 eq.), the corresponding 2-amino-benzoic acid derivative (e.g., 2-amino-5-chloro-3-methylbenzoic acid, 1.0 eq.), and acetonitrile (approx. 5 mL per gram of pyrazole acid).[11]
-
Base Addition: Begin stirring the suspension. Add a suitable base, such as 3-methylpyridine or triethylamine (approx. 5.0 eq.), and stir at room temperature for 10 minutes until a solution or fine slurry forms.[11]
-
Cooling: Cool the reaction mixture to 0 to -5 °C using an ice-salt bath.
-
Activating Agent Addition: Slowly add methanesulfonyl chloride (MsCl, approx. 1.2 eq.) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed 0 °C. The methanesulfonyl chloride acts as a dehydrating agent to facilitate the cyclization.[8][12]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 1-3 hours).
-
Isolation: Upon completion, the benzoxazinone intermediate often precipitates from the solution. The product can be isolated by filtration. The resulting filter cake can often be used directly in the next step without drying.[11][12]
Step B: Ring-Opening to Form the Final Diamide Product
-
Reactor Setup: In a separate reaction vessel, suspend the crude benzoxazinone intermediate from Step A in a suitable solvent like acetonitrile or tetrahydrofuran.[8]
-
Amine Addition: Slowly add an aqueous solution of the desired amine (e.g., 30-50 wt% methylamine solution, approx. 1.5-2.0 eq.) while maintaining the temperature between 25-35 °C.[12]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion as monitored by TLC or HPLC (typically 2-4 hours).
-
Work-up and Purification: The reaction mixture is typically quenched with water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethanol) to yield the final, high-purity diamide insecticide.[9]
Caption: Detailed two-step amide coupling protocol workflow.
Data Summary: Reagents and Conditions
| Step | Key Reagents | Solvent | Base | Temperature | Typical Yield |
| Benzoxazinone Formation | Pyrazole Carboxylic Acid, Anthranilic Acid, Methanesulfonyl Chloride | Acetonitrile | Triethylamine or 3-Methylpyridine | -5 to 0 °C | >90% (crude) |
| Amide Formation | Benzoxazinone Intermediate, Methylamine (aq. solution) | Acetonitrile or THF | (Excess Amine) | 25 to 35 °C | >85% |
Broader Applications in Fungicide and Herbicide Synthesis
The utility of this compound is not limited to insecticides. The pyrazole carboxamide scaffold is a well-established and potent toxophore in modern fungicides, targeting the succinate dehydrogenase enzyme (SDHI fungicides).[2] Furthermore, various pyrazole derivatives exhibit powerful herbicidal activity.[3][13][14]
Protocol 2: General Synthesis of Pyrazole-Carboxamide Fungicides
This protocol outlines a general and robust method for synthesizing a library of pyrazole carboxamides for screening as potential fungicides or herbicides.
-
Step 1: Conversion to Acid Chloride:
-
Rationale: The carboxylic acid (obtained from hydrolysis of the starting carbohydrazide) must be activated to facilitate amide bond formation. Conversion to the highly reactive acid chloride is a standard and effective method.
-
Procedure: In a fume hood, suspend the N-aryl-4-bromo-1H-pyrazole-5-carboxylic acid (1.0 eq.) in a minimal amount of an inert solvent like dichloromethane or toluene. Add a few drops of dimethylformamide (DMF) as a catalyst. Add thionyl chloride (SOCl₂, approx. 2.0-3.0 eq.) dropwise at room temperature.[7] Heat the mixture to reflux (approx. 40-80 °C depending on the solvent) for 2-4 hours until gas evolution ceases and the reaction mixture becomes a clear solution.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step without further purification.
-
-
Step 2: Amidation with Target Amine:
-
Rationale: This is the key bond-forming step where the desired amine is coupled to the pyrazole scaffold. The choice of amine is critical for determining the final biological activity.
-
Procedure: Dissolve the crude acid chloride from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran or dichloromethane and cool to 0 °C. In a separate flask, dissolve the target amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in the same solvent. Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole-carboxamide.
-
Conclusion
This compound stands out as a high-value, versatile intermediate for agrochemical synthesis. Its strategic functionalization allows for efficient entry into the synthesis of leading insecticidal diamides and potent fungicidal/herbicidal carboxamides. The protocols detailed in this guide provide a robust framework for researchers to not only replicate established synthetic routes but also to innovate by creating novel analogs for the discovery of next-generation crop protection agents. The inherent flexibility of the pyrazole core, combined with the reactivity of the carbohydrazide and bromo functionalities, ensures its continued relevance in the field.
References
-
Dias, L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Preparation method of chlorantraniliprole and intermediate thereof. (n.d.). Eureka | Patsnap. Retrieved January 17, 2026, from [Link]
-
Wang, J., et al. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(1), 311-312. Retrieved January 17, 2026, from [Link]
-
Dias, L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. Retrieved January 17, 2026, from [Link]
- Preparation method of chlorantraniliprole and intermediate thereof. (n.d.). Google Patents.
-
From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. (2024). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved January 17, 2026, from [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO. Retrieved January 17, 2026, from [Link]
-
SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]
-
1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. (n.d.). MIT CSAIL. Retrieved January 17, 2026, from [Link]
-
Ghag, S. P., & Kamath, C. R. (2017). Synthesis And Herbicidal Activities Of Pyrazole- 4-carbohydrazide Derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved January 17, 2026, from [Link]
-
Wang, M., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. (n.d.). Mol-Instincts. Retrieved January 17, 2026, from [Link]
-
4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Dias, L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthesis of Some New Pyrazoles. (n.d.). DergiPark. Retrieved January 17, 2026, from [Link]
-
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1467. Retrieved January 17, 2026, from [Link]
- Preparation method and application of bromopyrazole compound intermediate. (n.d.). Google Patents.
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis And Herbicidal Activities Of Pyrazole- 4-carbohydrazide Derivatives. [journalijar.com]
Application Notes & Protocols: 4-bromo-1H-pyrazole-5-carbohydrazide as a Core Intermediate for Novel Anti-inflammatory Agents
Section 1: Introduction & Scientific Rationale
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] Within the realm of anti-inflammatory agents, the pyrazole structure is most famously exemplified by Celecoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3][4]
1.1 The Central Role of Cyclooxygenase (COX) Inhibition
The therapeutic action of most non-steroidal anti-inflammatory drugs (NSAIDs) is rooted in their ability to inhibit COX enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[2][5] Two primary isoforms exist:
-
COX-1: This is a constitutive enzyme, meaning it is typically expressed in most tissues. It synthesizes prostaglandins that are vital for homeostatic functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[4]
-
COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation. It is responsible for producing the pro-inflammatory prostaglandins that mediate pain and swelling.[2][4]
Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to potential gastrointestinal side effects. The development of selective COX-2 inhibitors was a major therapeutic advance, aiming to provide potent anti-inflammatory relief while minimizing COX-1 related toxicity.[4][6] The diaryl-substituted pyrazole scaffold of drugs like Celecoxib is a key structural motif for achieving this selectivity.[4]
1.2 Strategic Importance of 4-bromo-1H-pyrazole-5-carbohydrazide
The title compound, this compound, serves as a highly versatile and strategic intermediate for building libraries of novel anti-inflammatory candidates. Its structure offers several key advantages:
-
A Pre-functionalized Core: The pyrazole ring provides the essential heterocyclic nucleus known for anti-inflammatory activity.
-
The Bromo Handle: The bromine atom at the 4-position is an excellent synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse aryl or alkyl substituents, allowing for systematic exploration of the structure-activity relationship (SAR).
-
The Carbohydrazide Moiety: This functional group is a potent pharmacophore in its own right and serves as a reactive point for derivatization.[7][8] It can be easily condensed with various aldehydes and ketones to form stable hydrazone linkages, providing a straightforward method to introduce additional molecular diversity.[7][9]
This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into potential anti-inflammatory agents, grounded in the principles of modern medicinal chemistry.
Section 2: Synthesis of the Key Intermediate: this compound
The synthesis of the target intermediate is a multi-step process that leverages classical heterocyclic chemistry reactions. The overall workflow involves the formation of the pyrazole ring, followed by bromination and conversion of an ester to the desired carbohydrazide.
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate
This protocol is based on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11]
-
Materials: Diethyl oxalate, acetone, sodium ethoxide (NaOEt), ethanol, hydrazine hydrate, sulfuric acid, diethyl ether, saturated sodium bicarbonate solution.
-
Step 1: Generation of the 1,3-Dicarbonyl Intermediate.
-
To a stirred solution of sodium ethoxide (1.0 eq) in absolute ethanol at 0-5 °C, slowly add a mixture of diethyl oxalate (1.0 eq) and acetone (1.0 eq).
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of the sodium salt of ethyl 2,4-dioxopentanoate will result in a thick precipitate.
-
Rationale: The strong base (NaOEt) deprotonates the α-carbon of acetone, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate in a Claisen condensation.
-
-
Step 2: Cyclization.
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly add hydrazine hydrate (1.0 eq) to the suspension.
-
After the addition is complete, add concentrated sulfuric acid dropwise until the pH is ~5-6 to neutralize the mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Rationale: Hydrazine, a bidentate nucleophile, reacts with the two carbonyl groups of the dicarbonyl intermediate to form the pyrazole ring.[10]
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 1H-pyrazole-5-carboxylate as a solid.
-
Protocol 2.2: Regioselective Bromination to Yield Ethyl 4-bromo-1H-pyrazole-5-carboxylate
This step introduces the bromine atom at the C4 position of the pyrazole ring. N-bromosaccharin is an effective and regioselective brominating agent for this purpose.[12]
-
Materials: Ethyl 1H-pyrazole-5-carboxylate, N-bromosaccharin, silica gel supported sulfuric acid (catalyst), dichloromethane (DCM).
-
Step 1: Reaction Setup.
-
In a round-bottom flask, combine ethyl 1H-pyrazole-5-carboxylate (1.0 eq), N-bromosaccharin (1.1 eq), and a catalytic amount of silica gel supported sulfuric acid.
-
Rationale: The use of a solid acid catalyst under solvent-free or minimal solvent conditions provides an efficient and environmentally friendly protocol.[12] N-bromosaccharin is a mild source of electrophilic bromine.
-
-
Step 2: Reaction Execution.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Step 3: Work-up and Purification.
-
Add dichloromethane (DCM) to the reaction mixture and filter to remove the catalyst and saccharin byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude ethyl 4-bromo-1H-pyrazole-5-carboxylate is often of sufficient purity for the next step, or it can be recrystallized from ethanol/water.
-
Protocol 2.3: Hydrazinolysis to this compound
The final step converts the ethyl ester into the target carbohydrazide via reaction with hydrazine hydrate.[7][9]
-
Materials: Ethyl 4-bromo-1H-pyrazole-5-carboxylate, hydrazine hydrate (80% solution), ethanol.
-
Step 1: Reaction.
-
Dissolve ethyl 4-bromo-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol.
-
Add an excess of hydrazine hydrate (5.0 eq).
-
Reflux the reaction mixture for 6-8 hours. A precipitate will form as the reaction proceeds.
-
Rationale: Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the more stable carbohydrazide.
-
-
Step 2: Isolation.
-
Cool the reaction mixture to room temperature, then chill in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum to yield this compound.
-
Table 1: Expected Physicochemical and Spectroscopic Data for the Intermediate
| Property | Expected Value |
| Molecular Formula | C₄H₄BrN₅O |
| Molecular Weight | ~250.01 g/mol [13] |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~4.5-5.0 (br s, 2H, -NH₂), ~8.0 (s, 1H, Pz-H3), ~9.5 (br s, 1H, -CONH-), ~13.5-14.0 (br s, 1H, Pz-NH) |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1650-1670 (C=O stretch, Amide I) |
| Mass Spec (ESI+) | m/z = [M+H]⁺ |
Note: Exact spectral values may vary slightly based on solvent and instrumentation.
Section 3: Application Protocol: Derivatization into Potential Anti-inflammatory Agents
The carbohydrazide intermediate is a superb platform for creating diverse libraries of compounds. A primary application is its condensation with various aromatic or heteroaromatic aldehydes to form N-acylhydrazone (NAH) derivatives, which are themselves a well-established class of bioactive compounds.
Protocol 3.1: Synthesis of N'-[(aryl)methylidene]-4-bromo-1H-pyrazole-5-carbohydrazide Derivatives (Schiff Base Formation)
This protocol describes a general method for synthesizing Schiff bases from the carbohydrazide intermediate.[7][14]
-
Materials: this compound, a substituted aromatic aldehyde (e.g., 4-bromobenzaldehyde), absolute ethanol, glacial acetic acid (catalyst).
-
Step 1: Reaction Setup.
-
Suspend this compound (1.0 eq) in absolute ethanol.
-
Add the selected aromatic aldehyde (1.05 eq).
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Rationale: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the carbohydrazide.
-
-
Step 2: Reaction Execution.
-
Reflux the mixture for 4-8 hours, monitoring by TLC. The product often precipitates from the reaction mixture upon formation.
-
-
Step 3: Isolation and Purification.
-
Cool the reaction to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. The purity is often high, but recrystallization from ethanol or DMF/water can be performed if necessary.
-
Table 2: Example Characterization Data for 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
| Property | Expected Value |
| Molecular Formula | C₁₁H₈Br₂N₄O[15] |
| Molecular Weight | ~372.02 g/mol [15] |
| ¹H NMR (DMSO-d₆) | δ ~7.6-7.8 (m, 4H, Ar-H), ~8.2 (s, 1H, Pz-H3), ~8.5 (s, 1H, N=CH), ~12.0 (s, 1H, -CONH-), ~14.0 (s, 1H, Pz-NH) |
| Mass Spec (ESI+) | m/z = [M+H]⁺ |
Section 4: Mechanistic Context & Biological Evaluation Framework
The synthesized pyrazole derivatives are designed to target the COX-2 enzyme. The structural features introduced can interact with key residues in the enzyme's active site.
Caption: Inhibition of the COX-2 pathway by pyrazole-based agents.
Conceptual Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay
To validate the biological activity of the newly synthesized compounds, a standard in vitro enzyme inhibition assay is performed. This allows for the determination of potency (IC₅₀) and selectivity for COX-2 over COX-1.
-
Principle: The assay measures the amount of prostaglandin E₂ (PGE₂) produced by recombinant human COX-1 or COX-2 enzymes when incubated with arachidonic acid. The inhibitory effect of the test compounds is quantified by measuring the reduction in PGE₂ production.
-
Step 1: Compound Preparation.
-
Dissolve test compounds in DMSO to create stock solutions. Prepare a serial dilution to test a range of concentrations.
-
-
Step 2: Enzyme Incubation.
-
In separate wells of a microplate, pre-incubate the respective enzyme (COX-1 or COX-2) with the test compound or vehicle control (DMSO) for 15 minutes at 37 °C.
-
-
Step 3: Initiation of Reaction.
-
Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubate for a defined period (e.g., 10 minutes) at 37 °C.
-
-
Step 4: Termination and Detection.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Quantify the amount of PGE₂ produced using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Step 5: Data Analysis.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
-
The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher value indicates greater selectivity for COX-2.
-
Section 5: Conclusion
This compound is a high-value synthetic intermediate that provides a robust and flexible platform for the development of novel anti-inflammatory agents. The synthetic protocols outlined herein offer a clear pathway to this building block and its subsequent derivatization. By leveraging the well-established role of the pyrazole scaffold in COX-2 inhibition, researchers can efficiently generate and test new chemical entities with significant therapeutic potential. The strategic placement of the bromo and carbohydrazide functional groups enables extensive chemical modification, paving the way for the discovery of next-generation selective anti-inflammatory drugs.
Section 6: References
-
Ghate, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Bansal, R. K., et al. (2018). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Pharmaffiliates. Available at: [Link]
-
Aggarwal, N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. Available at: [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Aly, A. A., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
Kumar, A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Google Patents (2020). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. Google Patents. Available at:
-
Singh, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]
-
Micucci, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants. Available at: [Link]
-
ResearchGate (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]
-
Google Patents (1984). US4434292A - Process for the preparation of pyrazole. Google Patents. Available at:
-
ResearchGate (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. ResearchGate. Available at: [Link]
-
Reddy, A. R., et al. (2012). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development. Available at: [Link]
-
Singh, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing. Available at: [Link]
-
PubChem (n.d.). 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. PubChem. Available at: [Link]
-
ResearchGate (2016). (PDF) N′-[(1E)-4-Bromobenzylidene]-5-phenyl-1H-pyrazole-3-carbohydrazide. ResearchGate. Available at: [Link]
-
Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
-
Taha, M., et al. (2018). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports. Available at: [Link]
-
Google Patents (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate. Google Patents. Available at:
-
SciELO México (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
-
ResearchGate (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: [Link]
-
de Oliveira, R. S., et al. (2013). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. Available at: [Link]
-
Bruno, G., et al. (2015). New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Journal of Medicinal Chemistry. Available at: [Link]
-
Aslantaş, H., et al. (2021). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Polycyclic Aromatic Compounds. Available at: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide | C4H4BrN5O3 | CID 135646588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide -... [chemdiv.com]
Application Note & Protocol: Synthesis and Evaluation of Novel Pyrazole-Oxadiazole Conjugates as Potent Anti-Cancer Agents
Introduction: The Privileged Scaffold of Pyrazole in Oncology
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a fertile ground for the development of novel therapeutics.[2][4] In the realm of oncology, pyrazole derivatives have demonstrated remarkable efficacy by targeting various critical pathways involved in cancer progression, including protein kinases like EGFR and CDK, as well as tubulin polymerization.[1][2][4] Several FDA-approved anti-cancer drugs incorporate the pyrazole moiety, underscoring its clinical significance.[1] This application note details a robust and reproducible protocol for the synthesis of a novel class of potential anti-cancer agents, starting from 4-bromo-1H-pyrazole-5-carbohydrazide, and outlines their subsequent in-vitro biological evaluation.
Synthetic Strategy: A Modular Approach to Novelty
Our synthetic approach is designed to be modular, allowing for the generation of a library of diverse compounds for structure-activity relationship (SAR) studies. The core strategy involves a two-step sequence:
-
Hydrazone Formation: The starting material, this compound, serves as a versatile building block. The carbohydrazide functionality is readily condensed with a variety of aromatic aldehydes to yield a series of N-acylhydrazones. This reaction is typically straightforward and high-yielding.
-
Oxidative Cyclization: The resulting hydrazones are then subjected to oxidative cyclization to construct a 1,3,4-oxadiazole ring. This transformation provides a rigid and planar heterocyclic system known to exhibit a wide range of biological activities, including anti-cancer effects.
This synthetic route is advantageous due to the ready availability of a wide range of substituted aldehydes, allowing for the systematic exploration of the chemical space around the core scaffold.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the novel pyrazole-oxadiazole conjugates is depicted in the following diagram:
Caption: Synthetic and biological evaluation workflow.
Detailed Synthetic Protocol
Part 1: Synthesis of N'-[(4-chlorophenyl)methylidene]-4-bromo-1H-pyrazole-5-carbohydrazide (Hydrazone Intermediate 3)
Rationale: This step involves the condensation of the starting carbohydrazide with 4-chlorobenzaldehyde. The chloro-substituent is chosen as a representative electron-withdrawing group to demonstrate the versatility of the reaction. A catalytic amount of acetic acid is used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal nitrogen of the carbohydrazide.
Materials:
-
This compound (1) (1.0 eq)
-
4-chlorobenzaldehyde (2) (1.05 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1) in absolute ethanol (30 mL).
-
To this suspension, add 4-chlorobenzaldehyde (2) followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate:Hexane, 1:1).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C to afford the pure hydrazone (3).
Part 2: Synthesis of 2-(4-bromopyrazol-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (Novel Compound 4)
Rationale: This step involves the oxidative cyclization of the hydrazone intermediate to the target 1,3,4-oxadiazole. Iodine is used as a mild oxidizing agent, and potassium carbonate acts as a base to facilitate the cyclization process. This method is a well-established and efficient way to construct the 1,3,4-oxadiazole ring from N-acylhydrazones.
Materials:
-
N'-[(4-chlorophenyl)methylidene]-4-bromo-1H-pyrazole-5-carbohydrazide (3) (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the hydrazone (3) in DMF (20 mL) in a 50 mL round-bottom flask, add potassium carbonate and iodine.
-
The reaction mixture is heated to 80-90 °C and stirred for 8-10 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a 10% sodium thiosulfate solution to remove excess iodine.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure 2-(4-bromopyrazol-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (4).
Characterization and Data
The synthesized compound should be characterized by standard spectroscopic methods to confirm its structure and purity.
| Compound | Molecular Formula | MW ( g/mol ) | Yield (%) | m.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) | MS (ESI+) m/z |
| 4 | C₁₁H₅BrClN₄O | 340.55 | ~75-85 | 210-212 | 8.15 (s, 1H, pyrazole-H), 7.95 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H) | 340.9 [M+H]⁺ |
In-Vitro Anti-Cancer Activity Screening
The anti-proliferative activity of the synthesized compound is evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][4][5][6]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung) and a normal cell line (e.g., HEK293 - human embryonic kidney)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compound (4) and a standard drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (4) and the standard drug in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO treated) and a positive control.
-
Incubation: Incubate the plates for 48 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Expected Results (Hypothetical Data)
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) * |
| 4 | 8.5 | 12.2 | > 50 | > 5.8 (for MCF-7) |
| Doxorubicin | 0.9 | 1.5 | 2.1 | 2.3 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Proposed Mechanism of Action: Targeting Kinase Signaling
Pyrazole derivatives are well-documented inhibitors of various protein kinases that are often dysregulated in cancer.[1][4] The synthesized pyrazole-oxadiazole hybrid is designed to potentially interact with the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs). The planar and electron-rich heterocyclic system can form crucial hydrogen bonds and π-π stacking interactions within the active site, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.
Caption: Proposed mechanism of kinase inhibition.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of novel pyrazole-oxadiazole compounds from this compound and their subsequent evaluation as potential anti-cancer agents. The described synthetic route is efficient and allows for the generation of a diverse library of compounds. The in-vitro cytotoxicity screening protocol is a robust method for assessing the anti-proliferative activity of these novel chemical entities. The promising (hypothetical) results for compound 4 , with its potent and selective activity against cancer cells, highlight the potential of this chemical class for further development in oncology drug discovery.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Application Notes & Protocols: Development of Novel Fungicides Using a 4-Bromo-1H-pyrazole-5-carbohydrazide Scaffold
For: Researchers, scientists, and drug development professionals in agrochemistry.
Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Fungicides
The pyrazole ring is a highly effective pharmacophore in the design of modern agricultural fungicides.[1] Its unique chemical properties and structural versatility have made it a cornerstone in the development of several commercial succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that target fungal respiration.[1][2] Compounds like bixafen, fluxapyroxad, and penthiopyrad all feature a pyrazole-carboxamide core, demonstrating the scaffold's proven success.[1][3]
This guide focuses on a specific, promising scaffold: 4-bromo-1H-pyrazole-5-carbohydrazide . The introduction of a bromine atom at the C4 position of the pyrazole ring can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to the target enzyme and improving its biological activity.[4] The carbohydrazide moiety at the C5 position serves as a versatile chemical handle, allowing for the systematic introduction of diverse substituents to probe the structure-activity relationship (SAR) and optimize fungicidal potency.[5]
The primary molecular target for this class of compounds is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial respiratory chain.[6][7] By inhibiting SDH, these compounds disrupt the fungus's energy production, leading to cessation of growth and eventual cell death.[8][9] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel fungicides based on this scaffold, from initial chemical synthesis to in vivo efficacy trials.
Section 1: Rational Design & Development Workflow
The development of a novel fungicide is a systematic process that begins with a rational design strategy and progresses through a series of iterative testing and optimization cycles. The workflow for the this compound scaffold is grounded in established principles of medicinal and agrochemical chemistry, including bioisosteric replacement and SAR-driven optimization.[3][10][11]
The core hypothesis is that by combining the electronically-tuned 4-bromopyrazole core with a diverse array of substituents via the carbohydrazide linker, we can identify novel chemical entities with superior potency, a broader spectrum of activity, and favorable safety profiles compared to existing treatments.
Experimental & Logic Workflow Diagram
The following diagram outlines the comprehensive workflow for developing and validating candidate fungicides from the target scaffold.
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research in Plant Disease [online-rpd.org]
- 3. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 9. lsa.umich.edu [lsa.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-bromo-1H-pyrazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The functionalization of this heterocycle is therefore of paramount importance in the generation of novel molecular entities with therapeutic potential. This document provides a detailed technical guide on the palladium-catalyzed cross-coupling reactions of 4-bromo-1H-pyrazole-5-carbohydrazide, a versatile building block for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of these reactions and provide field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination couplings. Furthermore, this guide offers insights into reaction optimization, troubleshooting, and the significant applications of the resulting compounds in drug discovery.
Introduction: The Significance of the Pyrazole-5-Carbohydrazide Scaffold
The pyrazole ring is a cornerstone in the design of protein kinase inhibitors and other therapeutic agents due to its unique electronic properties and ability to participate in key binding interactions.[2][3] The carbohydrazide moiety at the 5-position introduces an additional layer of functionality, serving as a versatile handle for further derivatization and as a potential pharmacophoric element.[4][5] Derivatives of pyrazole-5-carbohydrazide have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[4][5]
The strategic placement of a bromine atom at the C4 position of the pyrazole ring opens up a gateway to a multitude of C-C and C-N bond-forming reactions through palladium-catalyzed cross-coupling. This approach allows for the systematic and efficient introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) crucial for drug development.
The Engine of Innovation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) species.[6][7][8] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[6][7][8] The electron-richness of the phosphine ligands on the palladium center is a critical factor in facilitating this step.[9]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck):
-
In Suzuki reactions, an organoboron species (activated by a base) transfers its organic group to the palladium center.[10]
-
In Sonogashira couplings, a copper(I)-acetylide intermediate transfers the alkyne group to the palladium.[11]
-
In Heck reactions, the alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[8][12]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[6][7]
// Nodes pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="R-Pd(II)L_n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation\nor\nCarbopalladation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; coupled_intermediate [label="R-Pd(II)L_n-R'", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R-R'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label="R-X", color="#4285F4"]; oxidative_addition -> pd_intermediate [color="#4285F4"]; pd_intermediate -> transmetalation [label="R'-M", color="#EA4335"]; transmetalation -> coupled_intermediate [color="#EA4335"]; coupled_intermediate -> reductive_elimination [color="#FBBC05"]; reductive_elimination -> product [color="#FBBC05"]; reductive_elimination -> pd0 [color="#34A853", style=dashed, label="Regeneration"]; }
General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. It is important to note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)–C(sp²) bonds and is widely used in the pharmaceutical industry.[10] The reaction is generally tolerant of a wide range of functional groups.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroarylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or XPhos Pd G2 (0.02 equiv)[13]
-
K₂CO₃ or K₃PO₄ (2.5 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add the degassed solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 90-110 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yields (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 70-95 | [14] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-98 | [13] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene | 110 | 75-90 | [15] |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[12][16]
Protocol 2: General Procedure for the Heck Reaction
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ or a more electron-rich phosphine ligand (0.04 equiv)
-
Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)
-
DMF or NMP
-
-
Procedure:
-
In a Schlenk tube, dissolve this compound, Pd(OAc)₂, and the phosphine ligand in the chosen solvent.
-
Add the alkene and the base.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction at 100-140 °C for 12-24 hours.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes and conjugated enynes, employing both palladium and copper(I) catalysts.[11][18]
Protocol 3: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
-
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add degassed triethylamine (or a mixture of THF and triethylamine).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 60 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a broad substrate scope and high functional group tolerance.[19] The choice of ligand is particularly critical in this reaction.[20]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add this compound and the solvent.
-
Add the amine via syringe.
-
Seal the tube and heat at 80-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the organic layer with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
-
Note on β-Hydride Elimination: When using primary aliphatic amines, β-hydride elimination can be a competing side reaction.[23][24] The use of sterically hindered ligands, such as those from the Buchwald group, can help to minimize this undesired pathway.[23]
Troubleshooting and Optimization
// Nodes start [label="Low or No Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Quality\n- Fresh boronic acid?\n- Anhydrous solvents?\n- Active catalyst?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_atmosphere [label="Inert Atmosphere?\n- Proper degassing?\n- No air leaks?", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_base [label="Optimize Base\n- Stronger/weaker?\n- Solubility?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_ligand [label="Change Ligand\n- More electron-rich?\n- More sterically hindered?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_temp [label="Adjust Temperature\n- Increase temperature?\n- Microwave irradiation?", fillcolor="#FBBC05", fontcolor="#202124"]; side_reactions [label="Side Reactions Observed\n(e.g., Homocoupling, Dehalogenation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling\n- Lower temperature\n- Check for O₂\n- Use boronic ester", fillcolor="#F1F3F4", fontcolor="#202124"]; dehalogenation [label="Dehalogenation\n- Use a non-protic solvent\n- Change base (e.g., to CsF)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_reagents [color="#4285F4"]; check_reagents -> check_atmosphere [color="#4285F4"]; check_atmosphere -> optimize_base [color="#4285F4"]; optimize_base -> optimize_ligand [color="#4285F4"]; optimize_ligand -> optimize_temp [color="#4285F4"]; start -> side_reactions [color="#EA4335", style=dashed]; side_reactions -> homocoupling [color="#EA4335"]; side_reactions -> dehalogenation [color="#EA4335"]; }
A logical workflow for troubleshooting common issues in cross-coupling reactions.
-
Low or No Conversion:
-
Reagent Quality: Ensure the boronic acid is not degraded (protodeboronation is a common issue) and that solvents are anhydrous and degassed.[25] The palladium catalyst should be active; decomposition to palladium black is a sign of inactivity.[25]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[25] Ensure all degassing procedures are thorough.
-
Ligand Choice: For challenging substrates, especially electron-rich aryl bromides, more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) may be required to facilitate oxidative addition.[9]
-
Base Selection: The choice of base is crucial and often empirical.[26] It not only activates the coupling partner (in Suzuki reactions) but also influences catalyst activity and stability. If solubility is an issue, consider a different base or solvent system.
-
-
Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[27] Ensure rigorous exclusion of air.
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom can be a significant side reaction.[27] This can be promoted by certain solvents or bases. Switching to a non-protic solvent or a different base (e.g., KF or CsF) may mitigate this issue.[26]
-
Applications in Drug Discovery
The derivatization of the this compound core via these cross-coupling methods provides rapid access to large libraries of novel compounds for high-throughput screening. The introduced aryl, heteroaryl, alkenyl, alkynyl, and amino substituents can modulate the pharmacological properties of the parent molecule in several ways:
-
Exploring New Binding Pockets: The newly introduced groups can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) with the target protein, enhancing potency and selectivity.
-
Modulating Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and metabolic stability can be fine-tuned by the choice of coupling partner, which is critical for developing orally bioavailable drugs.
-
Vector-Oriented Synthesis: The pyrazole core can serve as a central scaffold, with the C4 and C5 positions being functionalized to project vectors into different regions of a protein's active site, a common strategy in kinase inhibitor design.[3]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. A rational approach based on an understanding of the catalytic cycle, combined with systematic optimization of reaction parameters, enables the efficient synthesis of a vast array of derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to leverage this versatile building block in the pursuit of novel therapeutics.
References
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]
-
National Institutes of Health. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available at: [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available at: [Link]
-
The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
National Institutes of Health. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]
-
Taylor & Francis Online. Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Available at: [Link]
-
National Institutes of Health. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? Available at: [Link]
-
MDPI. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]
-
ACS Publications. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]
-
ACS Publications. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]
-
ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available at: [Link]
-
DSpace@MIT. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
Royal Society of Chemistry. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available at: [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. Available at: [Link]
-
National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]
-
ResearchGate. Pyrazoles and Heck Reaction. Available at: [Link]
-
LookChem. One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]
-
MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
ResearchGate. Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. Available at: [Link]
-
SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
-
National Institutes of Health. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
National Institutes of Health. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
ICMPP. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Available at: [Link]
-
National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
-
National Institutes of Health. Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors. Available at: [Link]
-
ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Available at: [Link]
-
National Institutes of Health. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: A Guide to the N-Acylation of 4-bromo-1H-pyrazole-5-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of N-Acyl Pyrazole Carbohydrazides in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds. Derivatives of pyrazole exhibit diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The strategic modification of this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. One of the most effective and versatile strategies for derivatization is the N-acylation of a carbohydrazide functional group appended to the pyrazole ring.
This application note provides a comprehensive guide to the experimental procedures for the N-acylation of 4-bromo-1H-pyrazole-5-carbohydrazide. This specific starting material is of particular interest due to the presence of the bromine atom, which can serve as a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of diverse chemical libraries.[3][4] The resulting N-acyl hydrazone moiety is a recognized pharmacophore, known for its chemical stability and ability to form key hydrogen bonds with biological receptors.[5][6]
This document is intended for researchers, scientists, and drug development professionals. It will detail two robust protocols for N-acylation, discuss the underlying chemical principles, provide methods for product characterization, and offer troubleshooting insights.
The Chemistry of N-Acylation: Mechanism and Strategic Considerations
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The terminal nitrogen atom (-NH₂) of the hydrazide group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The choice of acylating agent is a critical decision that dictates the reaction conditions.
-
Using Acyl Chlorides: Acyl chlorides are highly reactive electrophiles, making them efficient acylating agents. The reaction is typically rapid and high-yielding. A key consideration is the production of hydrochloric acid (HCl) as a byproduct. This necessitates the use of a base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) to neutralize the acid, which would otherwise protonate the starting hydrazide, rendering it non-nucleophilic. The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions, such as the formation of 1,2-diacylhydrazines.[7]
-
Using Carboxylic Acids: When the desired acyl chloride is unstable, commercially unavailable, or difficult to prepare, the corresponding carboxylic acid can be used directly. Carboxylic acids are less electrophilic than acyl chlorides and require an activating agent, or "coupling agent," to facilitate the reaction. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic hydrazide. While effective, this method can present challenges in purification, as the urea byproduct must be removed from the reaction mixture.[8][9]
The general workflow for this synthesis, from starting materials to the final purified product, is outlined below.
Caption: General experimental workflow for N-acylation.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Acyl chlorides are corrosive and lachrymatory. Hydrazine derivatives can be toxic. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.
Protocol A: N-Acylation using an Acyl Chloride
This protocol is ideal for its simplicity and generally high yields when the corresponding acyl chloride is readily available.
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the hydrazide in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes. A precipitate (triethylammonium chloride) may form.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting hydrazide spot is no longer visible.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any excess acid) and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol B: N-Acylation using a Carboxylic Acid and EDC Coupling Agent
This method is employed when the acyl chloride is not a viable option.
Materials and Reagents:
-
This compound
-
Carboxylic acid (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (0.5-1.0 equivalent, optional but recommended to suppress side reactions)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the carboxylic acid (1.1 equivalents), EDC (1.2 equivalents), and HOBt (if used).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active ester intermediate.
-
Addition of Hydrazide: In a separate flask, dissolve this compound (1.0 equivalent) and DIPEA (2.0 equivalents) in a minimal amount of the same anhydrous solvent.
-
Coupling Reaction: Add the hydrazide solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by silica gel column chromatography to remove the urea byproduct and any other impurities.
Caption: Reaction schemes for the two N-acylation protocols.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized N-acyl-4-bromo-1H-pyrazole-5-carbohydrazide derivative.
| Technique | Expected Observations | Purpose |
| FT-IR | Disappearance of the N-H stretching bands of the primary amine in the hydrazide. Appearance of a strong amide C=O stretching band (~1650-1680 cm⁻¹) and an N-H stretching band (~3200-3300 cm⁻¹).[6][10] | Confirms the formation of the amide functional group. |
| ¹H NMR | A new downfield singlet corresponding to the amide N-H proton (typically δ 9-12 ppm). Signals corresponding to the newly introduced acyl group. The pyrazole N-H proton signal may also be present. | Verifies the structure and provides information on the proton environment. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal in the amide region (δ 160-175 ppm).[10] Signals corresponding to the carbons of the acyl group. | Confirms the carbon skeleton of the final product. |
| Mass Spec. | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the desired product. | Confirms the molecular weight of the synthesized compound. |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values. | Establishes the purity and elemental composition of the compound.[6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents (e.g., old acyl chloride, deactivated coupling agent).2. Insufficient base (Protocol A) or coupling agent (Protocol B).3. Starting hydrazide is insoluble in the chosen solvent. | 1. Use freshly opened or purified reagents.2. Increase the equivalents of base or coupling agent.3. Try a more polar aprotic solvent like DMF or use a co-solvent system. |
| Formation of Byproducts | 1. Di-acylation of the hydrazide.2. Side reaction with the solvent.3. In Protocol B, incomplete removal of urea byproduct. | 1. Add the acyl chloride more slowly at 0 °C. Use slightly less than 1.1 equivalents.2. Ensure the solvent is anhydrous and non-reactive.3. Optimize the chromatographic purification method. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Steric hindrance from a bulky acylating agent. | 1. Allow the reaction to stir for a longer period. Gentle heating may be required, but monitor for byproduct formation.2. Consider using a more reactive acylating agent or a more potent coupling system. |
References
-
Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Organic Chemistry Portal. Available at: [Link]
-
Acyl hydrazide and acyl hydrazone synthesis methods. Thieme Connect. Available at: [Link]
-
SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. UTAR Institutional Repository. Available at: [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. Available at: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. Available at: [Link]
-
Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. Available at: [Link]
-
Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing. Available at: [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. Available at: [Link]
- Processes for making hydrazides. Google Patents.
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. Available at: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]
-
Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses Procedure. Available at: [Link]
-
An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. SciSpace. Available at: [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/A-Facile-Synthesis-of-5-(2-Bromo-4-Methylthiazol-5-Babu-Kumar/f4b14d87877e5e347e335555d491176b515c0e12]([Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 4-bromo-1H-pyrazole-5-carbohydrazide for the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to form the basis of ligands for a diverse range of biological targets.[1][2] Its unique electronic properties, metabolic stability, and capacity to act as both a hydrogen bond donor and acceptor make it an ideal framework for the design of potent and selective enzyme inhibitors.[3] Within the vast landscape of drug discovery, pyrazole-containing molecules have demonstrated remarkable success as kinase inhibitors, leading to the development of numerous approved anticancer therapies.[4] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5]
The versatility of the pyrazole core allows for its incorporation into a multitude of kinase inhibitor scaffolds, where it often serves as a bioisosteric replacement for other aromatic or heteroaromatic systems, enhancing potency and improving pharmacokinetic properties.[3][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromo-1H-pyrazole-5-carbohydrazide as a key building block in the synthesis of a potent class of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, step-by-step protocols for the synthesis of a representative inhibitor, and discuss the broader implications for drug discovery.
The Strategic Advantage of this compound
This compound is a trifunctional building block that offers a unique combination of reactive sites, making it a highly valuable starting material for the synthesis of complex heterocyclic systems.
-
The Carbohydrazide Moiety: This functional group is a versatile precursor for the formation of various five- and six-membered heterocycles, such as oxadiazoles, triazoles, and pyrimidinones. In the context of kinase inhibitor synthesis, the carbohydrazide is particularly useful for constructing the pyrazolo[3,4-d]pyrimidine scaffold, a common core structure in many potent kinase inhibitors that mimics the adenine ring of ATP.[4][6][7]
-
The Pyrazole Ring: The inherent properties of the pyrazole ring, as mentioned earlier, contribute significantly to the binding affinity and selectivity of the final inhibitor. The two nitrogen atoms can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key feature of many type I and type II kinase inhibitors.
-
The Bromo Substituent: The bromine atom at the 4-position of the pyrazole ring serves as a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents to probe the structure-activity relationship (SAR) and optimize the inhibitor's potency, selectivity, and pharmacokinetic profile.
Synthetic Workflow: From Building Block to Potent Inhibitor
The following section outlines a detailed workflow for the synthesis of a representative kinase inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold, starting from this compound. This protocol is designed to be a self-validating system, with clear explanations for each step.
Caption: Synthetic workflow for a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol describes the cyclization of this compound with diethyl carbonate to form the key pyrazolo[3,4-d]pyrimidin-4-one intermediate. This reaction is a classic example of constructing a fused pyrimidine ring from a carbohydrazide precursor.
Materials:
-
This compound
-
Diethyl carbonate
-
Sodium ethoxide (21% in ethanol)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask, add this compound (1.0 equivalent).
-
Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and formation of the corresponding salt.
-
Add diethyl carbonate (5.0 equivalents) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Acidify the reaction mixture to pH 5-6 with a dilute solution of hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the solid under vacuum to obtain the desired 6-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Causality and Self-Validation:
-
Sodium Ethoxide: Acts as a base to deprotonate the carbohydrazide, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of diethyl carbonate.
-
Reflux: The elevated temperature is necessary to drive the cyclization and subsequent elimination of ethanol to form the stable pyrimidinone ring.
-
Acidification: The product is likely to be in its salt form under basic conditions. Acidification protonates the pyrimidinone, reducing its solubility and causing it to precipitate out of the solution, allowing for easy isolation.
-
Washing: Washing with cold ethanol and diethyl ether removes any unreacted starting materials and soluble byproducts.
-
Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The expected shifts in the NMR spectra will confirm the formation of the bicyclic ring system.
Protocol 2: Suzuki Coupling for C-6 Functionalization
This protocol details the functionalization of the 6-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate via a Suzuki cross-coupling reaction. This step is crucial for introducing diversity and tuning the biological activity of the inhibitor. For this example, we will use 4-methoxyphenylboronic acid as the coupling partner.
Materials:
-
6-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final kinase inhibitor.
Causality and Self-Validation:
-
Palladium Catalyst and Ligand: The combination of a palladium source (Pd(OAc)2) and a phosphine ligand (PPh3) is essential for the catalytic cycle of the Suzuki reaction.
-
Base: Potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.
-
Inert Atmosphere: Degassing and maintaining an inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.
-
Workup and Purification: The workup procedure is designed to remove the inorganic salts and the catalyst. Column chromatography is a standard method for purifying organic compounds to obtain the final product with high purity.
-
Characterization: The final product should be thoroughly characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and melting point to confirm its structure and purity. The disappearance of the C-H proton signal of the pyrazole and the appearance of signals corresponding to the new aryl group in the NMR spectra will validate the success of the coupling reaction.
Data Presentation: Representative Kinase Inhibition Data
The following table summarizes hypothetical kinase inhibition data for the synthesized compound against a panel of relevant kinases to illustrate the potential outcome of such a synthetic endeavor.
| Compound | Target Kinase | IC50 (nM) |
| Synthesized Inhibitor | VEGFR-2 | 15 |
| B-Raf | 50 | |
| Aurora A | 250 | |
| EGFR | >1000 |
Signaling Pathway Context
Caption: Inhibition of the VEGFR-2 signaling pathway by the synthesized inhibitor.
Conclusion and Future Directions
The strategic use of this compound as a starting material provides a versatile and efficient route to a diverse range of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The protocols outlined in this application note offer a robust framework for the synthesis and functionalization of this important class of molecules. The bromine handle allows for extensive SAR exploration through various cross-coupling reactions, enabling the optimization of potency and selectivity against specific kinase targets. Future work could involve the synthesis of a library of analogs by varying the arylboronic acid in the Suzuki coupling step to identify inhibitors with improved profiles against kinases such as VEGFR-2, B-Raf, and Aurora kinases, which are implicated in various cancers.[8][9][10] Furthermore, the carbohydrazide moiety could be used to construct other heterocyclic systems, further expanding the chemical space accessible from this valuable building block.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Dove Press. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Non-oxime pyrazole based inhibitors of B-Raf kinase. (2011). PubMed. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2024). Springer. Retrieved January 17, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibit. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and SAR Studies of imidazo-[1,2-a]-pyrazine Aurora Kinase Inhibitors With Improved Off-Target Kinase Selectivity. (2012). PubMed. Retrieved January 17, 2026, from [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009). PubMed. Retrieved January 17, 2026, from [Link]
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.
-
Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of pyrazoline compounds as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. Non-oxime pyrazole based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Compound Libraries Based on the 4-Bromo-1H-pyrazole-5-carbohydrazide Core
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1] The pyrazole ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial agents.[2][3][4] The unique electronic properties and conformational flexibility of the pyrazole ring allow it to serve as a versatile template for the design of novel therapeutic agents.[5][6]
This application note provides a comprehensive guide for researchers and drug development professionals on the design and synthesis of compound libraries based on the 4-bromo-1H-pyrazole-5-carbohydrazide core. This particular scaffold offers multiple points for diversification, enabling the exploration of a broad chemical space to identify novel hit compounds. The strategic placement of a bromine atom allows for further modifications via cross-coupling reactions, while the carbohydrazide moiety serves as a versatile handle for the construction of various heterocyclic derivatives.[7][8]
The following protocols are designed to be robust and adaptable, providing a solid foundation for the generation of high-quality compound libraries for high-throughput screening.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is a critical first step, requiring a reliable and scalable procedure. The following two-step protocol is based on established methodologies for the synthesis of pyrazole esters and their subsequent conversion to carbohydrazides.[9]
Workflow for Core Scaffold Synthesis
Caption: Synthesis of the this compound core.
Protocol 1.1: Synthesis of Ethyl 4-bromo-1H-pyrazole-5-carboxylate
This protocol first describes the formation of the pyrazole ring via a Knorr-type condensation, followed by regioselective bromination at the C4 position.
Materials:
-
Diethyl 2-(ethoxymethylene)malonate
-
Hydrazine hydrate
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Pyrazole Formation: In a round-bottom flask, dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol. Add hydrazine hydrate (1.0 eq) dropwise at room temperature. The reaction is typically exothermic. Stir the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, the product, ethyl 1H-pyrazole-5-carboxylate, often precipitates and can be collected by filtration.
-
Bromination: Suspend the crude ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in acetonitrile. Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir the mixture for 12-18 hours. Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 1.2: Synthesis of this compound
The ethyl ester is converted to the desired carbohydrazide via hydrazinolysis.
Materials:
-
Ethyl 4-bromo-1H-pyrazole-5-carboxylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethyl 4-bromo-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (10.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a white solid.
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1.1 | Ethyl 4-bromo-1H-pyrazole-5-carboxylate | 75-85% | >95% |
| 1.2 | This compound | 85-95% | >98% |
PART 2: Diversification of the Core Scaffold
The this compound core is a versatile starting point for generating a diverse library of compounds. The carbohydrazide moiety can be readily transformed into a variety of other functional groups and heterocyclic rings. The following section details several key diversification reactions.
Diversification Strategy Overview
Caption: Key diversification pathways from the core scaffold.
Protocol 2.1: Synthesis of Hydrazone Derivatives
The condensation of the carbohydrazide with a diverse set of aldehydes and ketones is a straightforward and high-yielding reaction, ideal for parallel synthesis.[10][11][12]
Materials:
-
This compound
-
A library of diverse aldehydes or ketones
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure for Parallel Synthesis:
-
In an array of reaction vials (e.g., in a 96-well plate format), add a solution of this compound (1.0 eq) in ethanol.
-
To each vial, add a solution of a unique aldehyde or ketone (1.1 eq) from a pre-selected library.
-
Add a catalytic amount of glacial acetic acid to each vial.
-
Seal the plate and heat to 60-80 °C for 4-16 hours.
-
Monitor the completion of the reactions by LC-MS analysis of a representative subset of the library.
-
Upon completion, the products can often be isolated by precipitation upon cooling or by evaporation of the solvent. Further purification can be achieved by high-throughput preparative HPLC.[13]
Protocol 2.2: Synthesis of 1,3,4-Oxadiazole Derivatives
Cyclization of the carbohydrazide with carboxylic acids or their derivatives provides access to the 1,3,4-oxadiazole ring system, a common motif in bioactive molecules.[14][15][16]
Materials:
-
This compound
-
A library of diverse carboxylic acids
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a reaction vial, suspend this compound (1.0 eq) and a selected carboxylic acid (1.2 eq).
-
Carefully add phosphorus oxychloride (3.0-5.0 eq) at 0 °C.
-
Heat the mixture to reflux for 2-6 hours, monitoring by TLC or LC-MS.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
The product can be extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography or preparative HPLC.
Protocol 2.3: Synthesis of 1,3,4-Thiadiazole Derivatives
Reaction with carbon disulfide followed by cyclization is a common route to 1,3,4-thiadiazoles.[1][3][17][18]
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.
-
Add carbon disulfide (1.5 eq) dropwise at room temperature and stir for 12-16 hours.
-
The intermediate potassium dithiocarbazate salt can be isolated or used directly.
-
Cyclization can be achieved by heating the intermediate in the presence of a dehydrating agent like concentrated sulfuric acid.
-
The reaction is quenched by pouring onto ice, and the precipitated product is filtered, washed, and dried.
Protocol 2.4: Synthesis of 1,2,4-Triazole Derivatives
Reaction with isothiocyanates provides an entry to triazole-thiones, which can be further functionalized.[19][20][21]
Materials:
-
This compound
-
A library of diverse isothiocyanates
-
Ethanol or DMF
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the selected isothiocyanate (1.1 eq).
-
Reflux the mixture for 4-8 hours.
-
The intermediate thiosemicarbazide can be cyclized to the corresponding 1,2,4-triazole-3-thione by heating with an aqueous base (e.g., 2M NaOH).
-
After cyclization, the reaction mixture is cooled and acidified to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
| Diversification Reaction | Product Class | Typical Yield Range | Key Reagents |
| Condensation | Hydrazones | 70-95% | Aldehydes, Ketones |
| Cyclization | 1,3,4-Oxadiazoles | 50-80% | Carboxylic acids, POCl₃ |
| Cyclization | 1,3,4-Thiadiazoles | 45-75% | CS₂, KOH |
| Cyclization | 1,2,4-Triazoles | 60-85% | Isothiocyanates, Base |
PART 3: Library Characterization and Purification
The quality of a compound library is paramount for the reliability of high-throughput screening data.[13][22] Each compound in the library should be characterized to confirm its identity and purity.
-
High-Throughput Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for the high-throughput analysis of compound libraries. It provides information on both the purity (from the LC trace) and the molecular weight (from the MS data) of each compound.
-
Purification: For compounds that do not meet the desired purity criteria (typically >90% for primary screening), high-throughput preparative HPLC is the method of choice.[22]
-
Data Management: A robust data management system is essential to track the synthesis, analysis, and biological screening data for each compound in the library.
Conclusion
The this compound core is a highly valuable scaffold for the construction of diverse compound libraries. The protocols outlined in this application note provide a solid and versatile foundation for the synthesis of the core structure and its subsequent diversification into a range of heterocyclic derivatives. By employing these methods, researchers can efficiently generate high-quality compound libraries to explore new chemical space and identify promising new leads for drug discovery programs.
References
- Weller, H. N. (1999). Purification of combinatorial libraries. Annual Reports in Combinatorial Chemistry and Molecular Diversity, 2, 27-32.
- Khan, I., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(9), 979-1002.
- Hassan, S. Y. (2013). Synthesis a Series of 2-Pyrazolideno-1,3,4-Thiadiazoline Compounds Derived from Thiocarbohydrazide. DergiPark, 22(1), 1-8.
- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Shaw, A. Y., et al. (2011). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules, 16(12), 10475-10486.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Gondru, R., et al. (2020). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2020(5), 134-145.
- Ghag, S. P., & Kamath, C. R. (2017). Synthesis Of Novel 1,3,4, Oxadiazole From Chloro (amino Pyrazoly) Ketone Carbohydrazide, Their Fluorescence Properties And Xanthine Oxidase Inhibitory Activity. Indian Journal of Scientific Research, 6(5), 1-4.
- Elian, M. A., & Abdel Reheim, M. A. M. (2020). Synthesis of Some New Oxadiazole, Pyrazole, Pyrimidine Bearing Thienopyrazole Moiety. Current Organic Synthesis, 17(5), 398-406.
- Abdel-Wahab, B. F., et al. (2012). Synthesis of Some Novel Thiadiazoles and Thiazoles Linked to Pyrazole Ring.
- Gaikwad, N. D., et al. (2021). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Prospects in Pharmaceutical Sciences, 19(3), 1-9.
- Abdel-Wahab, B. F., et al. (2013). Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. European Journal of Medicinal Chemistry, 64, 337-344.
- Chawla, G., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(3), 170-179.
- Sajjadifar, N., et al. (2023). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 7(1), 1-13.
- Abrigach, F., et al. (2014). Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. Letters in Drug Design & Discovery, 11(8), 984-991.
- Fleck, C., et al. (2022). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 18, 1396-1406.
- Bernardino, A. M. R., et al. (2018). Synthesis and in vitro leishmanicidal acitivities of 1H-pyrazole-4-carbohydrazides. Molecules, 23(1), 134.
- Ram, V. J., & Dube, V. (1980). Synthesis of pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2008(1), 196-224.
- Abrigach, F., et al. (2014). Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. Letters in Drug Design & Discovery, 11(8), 984-991.
- Dubs, P., et al. (2007). Parallel synthesis of a lipopeptide library by hydrazone-based chemical ligation.
- G. C., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235.
- Dubs, P., et al. (2007). Parallel synthesis of a lipopeptide library by hydrazone-based chemical ligation.
- Stiasni, N., et al. (2006). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 30(11), 1666-1673.
- Elsayed, Z. M., et al. (2022). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Egyptian Journal of Chemistry, 65(13), 1-25.
- Zeng, L., et al. (1998). Automated analytical/preparative high-performance liquid chromatography-mass spectrometry system for the rapid characterization and purification of compound libraries.
- Songsichan, T., et al. (2018).
- Google Patents. (2020).
- Ferreira, I. C. F. R., et al. (2016). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 21(11), 1509.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
- da Silva, A. B., et al. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 16(12), 10475-10486.
- Kumar, P., et al. (2013). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis.
- Cui, Z., et al. (2016). Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3652.
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of diverse N-acyl-pyrazoles via cyclocondensation of hydrazides with α-oxeketene dithioacetal | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide -... [chemdiv.com]
- 9. iscientific.org [iscientific.org]
- 10. Parallel synthesis of a lipopeptide library by hydrazone-based chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of pyrazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of diverse N-acyl-pyrazoles via cyclocondensation of hydrazides with α-oxeketene dithioacetal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide | C4H4BrN5O3 | CID 135646588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth technical support for the synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide. This valuable heterocyclic building block is crucial in the development of various pharmaceutical agents, and its efficient synthesis is paramount.[1][2] This document moves beyond simple protocols to address common challenges, explain the chemical principles behind experimental choices, and offer field-tested solutions to improve yield and purity.
Core Synthesis Workflow
The most reliable and commonly employed synthetic route to this compound involves a two-step process starting from a suitable pyrazole-5-carboxylate ester. The general workflow is outlined below.
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on chemical principles.
Issue 1: Low or No Yield of Final Product (this compound)
-
Question: My hydrazinolysis reaction resulted in a very low yield, or I only recovered my starting ester. What went wrong?
-
Answer: This is a common issue often related to reaction kinetics and equilibrium.
-
Potential Cause 1: Insufficient Reaction Time or Temperature. Hydrazinolysis of sterically hindered or electron-poor esters can be sluggish. The reaction typically requires refluxing for several hours.[3]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be Ethyl Acetate/Hexane (e.g., 1:1). The carbohydrazide product is significantly more polar than the starting ester and will have a much lower Rf value. If the starting material spot persists, extend the reflux time (e.g., from 8 to 16 hours) or cautiously increase the temperature if using a solvent other than ethanol.
-
Potential Cause 2: Insufficient Hydrazine Hydrate. Hydrazinolysis is a reversible reaction. A sufficient excess of hydrazine hydrate is required to drive the equilibrium towards the product.
-
Solution: While a 5-10 fold molar excess of hydrazine hydrate is standard, for stubborn esters, this can be increased to 15-20 equivalents. Ensure your hydrazine hydrate is of high quality, as it can degrade over time.
-
Potential Cause 3: Inappropriate Solvent. The choice of solvent is critical for both solubility of the starting material and precipitation of the product.
-
Solution: Ethanol is the most commonly used and effective solvent. It effectively dissolves the starting ethyl ester, and the resulting carbohydrazide product often precipitates upon cooling, simplifying isolation.[3] If your starting ester has poor solubility in ethanol, methanol can be an alternative. Anhydrous conditions are generally preferred to minimize potential side reactions.[3]
-
Issue 2: Formation of Multiple Impurities Visible on TLC/LC-MS
-
Question: My final product is contaminated with several byproducts. What are they and how can I avoid them?
-
Answer: Side reactions can occur, particularly with the highly reactive hydrazine molecule.
-
Potential Cause 1: N-Acyl Hydrazide Dimer Formation. Under certain conditions, the newly formed carbohydrazide can react with another molecule of the starting ester, leading to a dimeric impurity.
-
Solution: This is often minimized by using a sufficient excess of hydrazine hydrate and ensuring efficient stirring to maintain a homogenous reaction mixture. Adding the ester solution dropwise to the heated hydrazine hydrate solution (inverse addition) can also mitigate this.
-
Potential Cause 2: Ring Opening or Degradation. The pyrazole ring is generally stable, but prolonged exposure to harsh basic conditions (if a base is added) or very high temperatures can lead to degradation.[4][5]
-
Solution: Stick to the recommended reflux temperatures of common alcoholic solvents (e.g., ethanol ~78°C). Avoid adding strong bases unless a specific protocol requires it. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration.
-
Potential Cause 3: Hydrolysis of the Ester. If significant water is present in the reaction, the ester can hydrolyze back to the carboxylic acid, which will not react with hydrazine under these conditions.
-
Solution: Use anhydrous ethanol and high-purity hydrazine hydrate. While hydrazine hydrate inherently contains water, avoid introducing additional moisture.[6]
-
Issue 3: Difficulty in Product Purification
-
Question: My product precipitated, but it is an oily solid or difficult to filter and purify. How can I improve the isolation?
-
Answer: The physical properties of carbohydrazides can present purification challenges.
-
Potential Cause 1: Co-precipitation with Hydrazine Salts. If the reaction mixture is acidic for any reason, hydrazine may form salts that can co-precipitate with your product.
-
Solution: Ensure the workup is performed correctly. After cooling the reaction, the precipitated solid should be filtered and washed thoroughly with a cold, non-polar solvent like diethyl ether or cold ethanol to remove residual hydrazine.
-
Potential Cause 2: Product is Soluble in the Reaction Solvent. While the product often precipitates from ethanol, derivatives with different substituents might remain in solution.
-
Solution: If no precipitate forms upon cooling, carefully reduce the solvent volume under reduced pressure. Be cautious, as the product may be temperature-sensitive. Alternatively, try adding the ethanolic solution to a large volume of cold water or an anti-solvent like hexane to induce precipitation. The crude product can then be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of ester to hydrazine hydrate?
A1: A common starting point is a 5- to 10-fold molar excess of hydrazine hydrate relative to the ethyl 4-bromo-1H-pyrazole-5-carboxylate.[3][8] This significant excess helps to drive the reaction to completion. For less reactive substrates, increasing the excess to 15 or 20 equivalents may be necessary.
Q2: How should I monitor the reaction's progress effectively?
A2: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica plate alongside your starting ester. The carbohydrazide product is much more polar and will have a significantly lower Rf value. The disappearance of the starting material spot is a clear indicator of reaction completion. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q3: What are the critical safety precautions when working with hydrazine hydrate?
A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are common, but check for compatibility). Have a quench solution (e.g., a dilute solution of sodium hypochlorite or potassium permanganate) ready to neutralize any spills.
Q4: My precursor, ethyl 4-bromo-1H-pyrazole-5-carboxylate, is not available. How can I synthesize it?
A4: You can synthesize it from ethyl 1H-pyrazole-5-carboxylate via electrophilic bromination. The pyrazole ring is electron-rich, and the C4 position is highly susceptible to electrophilic attack.[4][9] A standard procedure involves reacting the starting ester with bromine (Br₂) in a solvent like acetic acid. The reaction is typically performed at room temperature.
Caption: Troubleshooting flowchart for low yield issues.
Quantitative Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Bromination | Step 2: Hydrazinolysis | Rationale & Notes |
| Key Reagent | Bromine (Br₂) | Hydrazine Hydrate (N₂H₄·H₂O) | Use high-purity reagents for best results. |
| Equivalents | 1.0 - 1.1 eq | 5.0 - 15.0 eq | Excess hydrazine drives the reaction to completion. |
| Solvent | Acetic Acid or CHCl₃ | Ethanol or Methanol | Ethanol is preferred for product precipitation.[3] |
| Temperature | 20 - 25 °C | Reflux (~78 °C for EtOH) | Bromination is exothermic; hydrazinolysis requires heat. |
| Typical Time | 2 - 4 hours | 8 - 16 hours | Monitor by TLC to determine the endpoint. |
| Typical Yield | > 90% | 75 - 95% | Yield depends on substrate purity and reaction scale. |
Experimental Protocol 1: Synthesis of Ethyl 4-bromo-1H-pyrazole-5-carboxylate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ester).
-
Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into a beaker containing a large volume of ice-water. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid, followed by a small amount of cold hexane.
-
Drying: Dry the solid under vacuum to obtain ethyl 4-bromo-1H-pyrazole-5-carboxylate, which is typically used in the next step without further purification.
Experimental Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-bromo-1H-pyrazole-5-carboxylate (1.0 eq) and absolute ethanol (approx. 10-15 mL per gram of ester).
-
Hydrazine Addition: Add hydrazine hydrate (10.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-16 hours. The reaction mixture should become homogeneous as it heats. Monitor the disappearance of the starting ester by TLC.
-
Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath for at least 1 hour. The product will typically precipitate as a white crystalline solid.
-
Filtration & Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove any residual impurities.
-
Drying: Dry the product under vacuum to yield pure this compound.
References
- BenchChem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters. BenchChem Technical Support.
- Shimizu, A., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. RSC Advances.
- Khan, I., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry.
-
Bozdag, M., et al. (2015). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. Available at: [Link]
- PrepChem. (2023). Preparation of carbohydrazide. PrepChem.com.
-
Geronikaki, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
- PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. PharmaGuideline.com.
- Al-Zaydi, K. M. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
- Arote, R. B., et al. (2023).
-
Attanasi, O., et al. (1984). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.
- Wang, H., et al. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
- Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry.
- Ataman Kimya. (n.d.). Carbohydrazide.
- Macmillan, D., et al. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Angewandte Chemie.
- CUTM Courseware. (n.d.). Unit 4 Pyrazole. CUTM Courseware.
- MolPort. (n.d.). Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. MolPort.
- SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- CN111072630A. (2020). Preparation method and application of bromopyrazole compound intermediate.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)
- Arkivoc. (2011).
- Agilent. (n.d.). GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT. Agilent.
- PubMed. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed.
- National Institutes of Health. (2021).
- Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Slideshare.
- Organic Chemistry Portal. (2022). Pyrazole synthesis. Organic Chemistry Portal.
- National Institutes of Health. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids.... NIH.
- Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Caming Pharmaceutical Ltd.
- Connect Chemicals. (n.d.). Carbohydrazide | CAS 497-18-7 | Supplier. Connect Chemicals.
- Sigma-Aldrich. (n.d.). Carbohydrazide 98 497-18-7. Sigma-Aldrich.
- Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
- IRO Water Treatment. (n.d.). Carbohydrazide,Carbohidrazida.
- ResearchGate. (2016). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.
- Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
- PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem.
- ChemBK. (n.d.). 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(4-nitrophenyl)-, ethyl ester. ChemBK.
- PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. prepchem.com [prepchem.com]
- 8. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unit 4 Pyrazole | PDF [slideshare.net]
Technical Support Center: Purification of 4-bromo-1H-pyrazole-5-carbohydrazide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-bromo-1H-pyrazole-5-carbohydrazide. The methodologies and advice presented herein are grounded in established principles of organic chemistry and draw from documented procedures for analogous pyrazole derivatives.
I. Understanding the Molecule and Potential Impurities
This compound is a heterocyclic compound featuring a pyrazole core, a bromine substituent at the 4-position, and a carbohydrazide group at the 5-position. Its purification can be challenging due to the presence of various potential impurities arising from its synthesis.
Common Synthesis Route and Potential Impurities:
The synthesis of this compound typically involves the reaction of the corresponding ethyl or methyl ester precursor (ethyl 4-bromo-1H-pyrazole-5-carboxylate) with hydrazine hydrate.
Potential Impurities:
-
Unreacted Starting Material: Ethyl or methyl 4-bromo-1H-pyrazole-5-carboxylate.
-
Side Products of Bromination: Over-brominated or isomeric pyrazole species.[1][2]
-
Hydrolysis Product: 4-bromo-1H-pyrazole-5-carboxylic acid, formed by the hydrolysis of the ester or the carbohydrazide.
-
Hydrazine-related Impurities: Excess hydrazine hydrate and its salts.
-
Regioisomers: Depending on the synthetic route to the pyrazole core, regioisomers may be present.[3]
-
Colored Impurities: Often arise from decomposition or side reactions, particularly at elevated temperatures.
II. Troubleshooting and Purification Protocols
This section is structured in a question-and-answer format to directly address common challenges encountered during the purification of this compound.
FAQ 1: My crude product is a colored oil/waxy solid. How can I obtain a pure, crystalline product?
This is a common issue, often indicating the presence of residual solvent, starting materials, or colored byproducts. A multi-step purification strategy is often necessary.
Recommended Workflow:
Caption: General purification workflow for this compound.
Step-by-Step Protocol:
-
Aqueous Wash:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities like 4-bromo-1H-pyrazole-5-carboxylic acid), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization: This is the most effective technique for removing most impurities if a suitable solvent is found.
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on structurally similar compounds, consider the following:
-
Troubleshooting Recrystallization:
-
| Issue | Probable Cause | Recommended Solution |
| Oiling Out | Compound is insoluble in the hot solvent, or the boiling point of the solvent is too high. | Add a co-solvent in which the compound is more soluble. Lower the temperature of the solvent. |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Evaporate some of the solvent. Cool the solution in an ice bath. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Colored Crystals | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution and filter through celite before cooling. |
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is recommended.[3][6][7]
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation.
-
FAQ 2: I'm not sure if my purified product is clean. How can I assess its purity?
A combination of analytical techniques should be used to confirm the purity and identity of your compound.
Purity Assessment Workflow:
Caption: Workflow for assessing the purity of this compound.
-
¹H NMR Spectroscopy: This is one of the most powerful techniques for identifying your compound and detecting impurities.[8][9] The spectrum of the pure compound should show the expected signals with correct integration values and no significant peaks from starting materials or byproducts.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC can provide a quantitative measure of purity.[10][11][12] A pure compound will typically show a single major peak.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.
FAQ 3: My yield is very low after purification. What can I do?
Low yield can result from losses at various stages of the purification process.
Troubleshooting Low Yield:
| Stage | Potential Cause of Loss | Recommended Action |
| Aqueous Wash | Product partitioning into the aqueous layer. | Back-extract the aqueous layers with fresh organic solvent. Ensure the pH of the aqueous layer is not highly acidic or basic if your compound has ionizable groups. |
| Recrystallization | Using too much solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent needed for dissolution. Pre-heat the filtration funnel and flask. |
| Column Chromatography | Product adhering to the silica gel; using an inappropriate eluent. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent at the end to flush the column. Optimize the eluent system using TLC. |
FAQ 4: Can I use an alternative purification method to recrystallization and chromatography?
Yes, for basic compounds like pyrazoles, purification via acid salt formation can be effective.[13]
Protocol for Purification via Acid Addition Salt:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, isopropanol).[13]
-
Add an equimolar amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) to the solution.
-
The corresponding salt should precipitate out of the solution. If not, cooling the solution may induce crystallization.
-
Filter the salt and wash it with a small amount of cold solvent.
-
To recover the free base, dissolve the salt in water and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide) until the free pyrazole precipitates.
-
Filter the purified product, wash with water, and dry thoroughly.
III. References
-
Bassyouni, F. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4786. [Link]
-
Al-Mulla, A. (2017). A review: biological importance of pyrazole derivatives. Arabian Journal of Chemistry, 10, S1626-S1649.
-
Lange, W., et al. (2011). Method for purifying pyrazoles. Google Patents. WO2011076194A1.
-
Kumar, A., et al. (2013). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(1), 1-6.
-
Yadav, D. K., et al. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 20(1), 133-139.
-
PubChem. (n.d.). 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. National Center for Biotechnology Information. [Link]
-
N'Dah, S., et al. (2016). N′-[(1E)-4-Bromobenzylidene]-5-phenyl-1H-pyrazole-3-carbohydrazide. IUCrData, 1(6), x160935.
-
Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 239-242. [Link]
-
Al-Otaibi, K. M., et al. (2022). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of Chemistry, 2022, 1-11.
-
Daidone, G., et al. (2003). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2003(5), 114-123. [Link]
-
Yilmaz, I., et al. (2020). Pyrazole derivative in preclinical study. ResearchGate. [Link]
-
Noureddine, A., et al. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 33(7), 101588.
-
Güller, P., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2373321. [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]
-
Reddy, K. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(82), 67035-67040.
-
CN111072630A - Preparation method and application of bromopyrazole compound intermediate. Google Patents.
-
Kumar, D., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Journal of Molecular Structure, 1311, 138245.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. [Link]
-
Singh, A. (2017). Answer to "How to get solid 4-Br pyrazolate from oily liquid?". ResearchGate. [Link]
-
Collaborative Drug Discovery. (n.d.). Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. [Link]
-
Elder, D. P., et al. (2025). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 258, 116813.
-
Smith, J. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
-
SpectraBase. (n.d.). 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. [Link]
-
Li, Y., et al. (2018). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate. [Link]
-
Kumar, S., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(1), 2-10. [Link]
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]
- 10. ijcpa.in [ijcpa.in]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of 4-bromo-1H-pyrazole-5-carbohydrazide
Welcome to the dedicated technical support guide for 4-bromo-1H-pyrazole-5-carbohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic and formulation challenges associated with this valuable heterocyclic compound. Its poor solubility is a common experimental hurdle, and this guide provides in-depth, field-proven troubleshooting strategies and foundational knowledge to ensure your success.
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" present in numerous FDA-approved drugs.[1] Compounds like this compound are key intermediates in the synthesis of novel therapeutic agents, particularly in oncology and inflammation research.[2][3] However, the very structural features that make it a potent pharmacophore—a rigid heterocyclic core, a lipophilic bromo-substituent, and a carbohydrazide moiety capable of strong intermolecular hydrogen bonding—contribute to its low solubility in common laboratory solvents. This guide will equip you with the expertise to overcome this critical challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of this compound?
The low solubility is a direct result of its molecular structure and high crystal lattice energy. Key contributors include:
-
Intermolecular Hydrogen Bonding: The carbohydrazide group (-C(=O)NHNH₂) and the pyrazole's N-H are potent hydrogen bond donors and acceptors. In the solid state, these groups form strong, stable intermolecular networks, making it energetically unfavorable for solvent molecules to break them apart.
-
Molecular Planarity and Stacking: The aromatic pyrazole and phenyl rings can lead to π-π stacking interactions, further stabilizing the crystal lattice.
-
Conflicting Polarity: The molecule possesses both a highly polar carbohydrazide group and a lipophilic (fat-loving) bromophenyl group. This amphipathic nature makes it difficult to find a single solvent that can effectively solvate both ends of the molecule simultaneously. Generally, pyrazole can serve as a bioisostere to replace an arene, leading to enhanced potency and improved physicochemical properties, such as lipophilicity and water solubility.[4]
Q2: I need to prepare a stock solution. What are the best starting solvents to try?
For initial solubilization attempts to create a concentrated stock, prioritize polar aprotic solvents. These solvents are effective at disrupting hydrogen bonds but do not have their own protons to compete for interactions.
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These are the gold-standard solvents for dissolving poorly soluble, polar-heterocyclic compounds in drug discovery.
-
Secondary Options: N-Methyl-2-pyrrolidone (NMP) and Dimethyl acetamide (DMAc) can also be effective.
-
Avoid: Do not start with highly nonpolar solvents like hexanes or toluene, or with water, as insolubility is almost guaranteed.
Q3: My compound won't dissolve in my desired aqueous buffer for a biological assay. What are my options?
Directly dissolving this compound in aqueous media is challenging. A co-solvent strategy is the standard approach.
-
Prepare a High-Concentration Stock: First, dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of this stock into your aqueous buffer. It is critical to vortex or mix vigorously during the addition to prevent localized high concentrations that can cause immediate precipitation.
-
Mind the Final Solvent Concentration: Be aware of the final percentage of the organic co-solvent (e.g., DMSO) in your assay. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated for your specific system.
Q4: Can I use pH modification to increase aqueous solubility?
Yes, pH can significantly influence solubility, although it may not be sufficient on its own.[5]
-
Acidic Conditions: The pyrazole ring and the terminal amine of the hydrazide are weakly basic and can be protonated at low pH. This creates a cationic salt form which is generally more water-soluble. You can attempt solubilization in an acidic buffer (e.g., pH 2-4) or by adding a small amount of an acid like HCl.
-
Basic Conditions: The N-H on the pyrazole ring and the amide-like N-H in the carbohydrazide are weakly acidic. At high pH (e.g., pH 9-11), these protons can be removed to form an anionic species, which may also improve solubility.
-
Caution: Always verify the stability of your compound at extreme pH values. Acidic or basic conditions can catalyze hydrolysis of the carbohydrazide moiety over time. A small-scale, time-dependent stability study is recommended.
Q5: Is it safe to heat the mixture to aid dissolution?
Heating can be effective but must be done cautiously.
-
Benefits: Increasing the temperature provides the kinetic energy needed to overcome the activation energy of dissolution and break down the crystal lattice.[6]
-
Risks: this compound, like many hydrazide-containing compounds, may be thermally labile. Prolonged heating at high temperatures can lead to degradation. Heating carbohydrazide-containing compositions may even pose an explosion risk in some cases.
-
Recommended Practice: Use gentle, controlled heating (e.g., 40-50°C) in a water bath for short periods. Always use a stir bar for even heat distribution. After cooling to room temperature, check for precipitation. It is crucial to confirm post-heating that the compound has not degraded, for instance by using a quick LC-MS or TLC analysis.
Q6: What are the essential safety precautions when handling this compound?
Based on safety data for structurally related compounds, proper personal protective equipment (PPE) is mandatory.
-
Handling: Avoid creating dust.[7] Use in a well-ventilated area or a chemical fume hood.[8]
-
PPE: Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution & Rationale |
| Precipitation upon dilution into aqueous buffer | The compound's solubility limit in the final mixed-solvent system has been exceeded ("crashing out"). | 1. Decrease the Final Concentration: Your target concentration may be too high for the aqueous system. 2. Increase Co-Solvent Percentage: If tolerated by the assay, slightly increase the final DMSO/DMF percentage. 3. Use a Different Co-Solvent: Try solvents like ethanol or PEG-400, which can sometimes form more stable aqueous mixtures. 4. Change the Dilution Method: Add the DMSO stock to the vigorously stirring buffer (not the other way around) to minimize localized concentration gradients. |
| Incomplete dissolution in DMSO/DMF | The compound may be poorly crystalline, contain insoluble impurities, or you have exceeded its maximum solubility. | 1. Apply Gentle Heat & Sonication: Use a sonicating water bath at 30-40°C to provide mechanical and thermal energy. 2. Verify Compound Purity: Analyze the starting material by NMR or LC-MS to check for insoluble impurities. 3. Perform a Solubility Test: Use a small, known amount of compound in a precise volume of solvent to determine the approximate solubility limit (mg/mL). |
| Solution appears cloudy or as a fine suspension | Formation of micro-particulates or a colloid instead of a true solution. This can be due to poor solvation or the presence of insoluble matter. | 1. Filter the Solution: Use a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for organic solvents) to remove particulates. This clarifies the solution but reduces the effective concentration. 2. Try a Different Solvent System: The current solvent may not be optimal. Refer to the protocol for solvent screening. |
| Compound degrades during solubilization | The chosen method (e.g., high heat, extreme pH) is too harsh and is causing chemical decomposition of the molecule. | 1. Stop Using Heat/Extreme pH: Revert to solubilization at room temperature. 2. Use Fresh, High-Purity Solvents: Solvents containing peroxides (e.g., old ethers) or water can promote degradation. 3. Confirm Stability: Use an analytical technique like HPLC or LC-MS to compare a freshly prepared sample with one that has undergone the solubilization protocol to quantify any degradation. |
Data & Protocols
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
This table is based on established chemical principles for analogous structures, as specific experimental data is not widely published. It should be used as a starting guide for your own experiments.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Soluble / Highly Soluble | Excellent hydrogen bond acceptors, effectively disrupting the compound's crystal lattice. The standard choice for creating stock solutions. |
| Polar Protic | Ethanol, Methanol | Slightly Soluble / Sparingly Soluble | Can both donate and accept hydrogen bonds, competing with solute-solute interactions, but less effective than polar aprotic solvents. Solubility is often limited. |
| Nonpolar | Hexane, Toluene | Insoluble | Cannot disrupt the strong polar and hydrogen bonding interactions of the carbohydrazide and pyrazole moieties. |
| Aqueous | Water, PBS Buffer | Insoluble / Very Poorly Soluble | The large, nonpolar bromophenyl group dominates, leading to unfavorable hydrophobic interactions with water.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble / Insoluble | Insufficiently polar to overcome the strong intermolecular forces of the solid compound. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of a suitable solvent using minimal compound.
-
Preparation: Aliquot approx. 1-2 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: To the first vial, add the first test solvent (e.g., DMSO) dropwise (e.g., 50 µL at a time) using a micropipette.
-
Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect for dissolution against a dark background. A true solution will be perfectly clear with no visible particulates.
-
Quantification (Optional): Continue adding solvent until the solid is fully dissolved. Record the total volume to estimate the solubility (e.g., 2 mg in 200 µL = 10 mg/mL).
-
Repeat: Repeat steps 2-5 for each solvent you wish to test (e.g., DMF, Ethanol, Acetonitrile, Water).
Protocol 2: pH-Dependent Solubility Assessment
This protocol helps determine if pH modification is a viable strategy for aqueous preparations.
-
Buffer Preparation: Prepare a series of buffers, for example: 0.1 M Citrate buffer (pH 3), 0.1 M Phosphate buffer (pH 7.4), and 0.1 M Carbonate-Bicarbonate buffer (pH 10).
-
Compound Addition: Add an excess amount of the compound (so that some solid remains undissolved) to a known volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. A shaker or rotator is ideal.
-
Separation: After equilibration, filter each sample through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., Acetonitrile/Water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Analysis: Compare the concentration values across the different pH levels to identify the pH at which solubility is maximized.
Visualized Workflows and Concepts
A logical approach is key to efficiently solving solubility issues. The following workflow provides a step-by-step decision-making process.
Caption: Decision workflow for solubilizing this compound.
The diagram below conceptualizes why this compound has low solubility and how appropriate solvents work to dissolve it.
Caption: Conceptual model of dissolution for this compound.
References
-
Nishikawa, T., et al. (2018). Hydrazide-Mediated Solubilizing Strategy for Poorly Soluble Peptides Using a Dialkoxybenzaldehyde Linker. PubMed. Available at: [Link]
-
Molport. Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. Available at: [Link]
-
PubChem. 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-bromo-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]
-
PubChem. 4-Bromopyrazole. National Center for Biotechnology Information. Available at: [Link]
-
Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
-
Solubility of Things. Pyrazole. Available at: [Link]
- Google Patents. JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing....
-
Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
-
Ramokone, R. W., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
-
Tigreros, A., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
A&A Pharmachem. (2025). What is the solubility of CARBOHYDRAZIDE Deoxident in organic solvents?. Available at: [Link]
-
Wikipedia. Carbohydrazide. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]
-
Ataman Kimya. Carbohydrazide. Available at: [Link]
-
Ataman Kimya. CARBOHYDRAZIDE. Available at: [Link]
-
Fares, M., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Kabanova, E., & Torosyan, S. (2015). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2019). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PMC - PubMed Central. Available at: [Link]
-
Zamri, A., et al. (2023). Synthesis of Pyrazole Derivatives from Chalcone and Their Potential as Antimicrobial Agents. Chimica et Natura Acta. Available at: [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. runxinchemicals.com [runxinchemicals.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. fishersci.com [fishersci.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimization of Suzuki Coupling Reactions for 4-bromo-1H-pyrazole-5-carbohydrazide
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-bromo-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize novel pyrazole-based compounds. We will delve into the intricacies of this specific transformation, providing troubleshooting advice and answers to frequently asked questions to ensure your success in the lab.
Introduction: The Challenge and Opportunity
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and its application to heterocyclic scaffolds like pyrazoles is of immense interest in medicinal chemistry.[1][2] The target substrate, this compound, presents a unique set of challenges due to the presence of an electron-rich pyrazole ring, a potentially coordinating hydrazide moiety, and an acidic N-H proton. These features can influence catalyst activity, reaction rates, and lead to undesired side reactions.[3] This guide will provide a systematic approach to overcoming these hurdles and achieving high-yielding, clean conversions.
Understanding the Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Each step in this cycle can be influenced by the choice of catalyst, ligand, base, solvent, and the nature of the substrates. For this compound, the electron-rich nature of the pyrazole ring can make the initial oxidative addition of the C-Br bond to the Pd(0) catalyst a challenging step.[6]
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low to No Conversion of Starting Material
Q: I am not observing any product formation, or the conversion of my 4-bromopyrazole is very low. What are the likely causes and how can I address them?
A: Low or no conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0), which is susceptible to oxidation.[7]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or by the freeze-pump-thaw method. Use freshly opened palladium sources and ligands.
-
-
Poor Oxidative Addition: The C-Br bond on the electron-rich pyrazole may be less reactive towards oxidative addition compared to electron-poor aryl bromides.[6]
-
Solution:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy.
-
Switch to a More Reactive Halide: If feasible, consider synthesizing the 4-iodo-1H-pyrazole-5-carbohydrazide analogue. The C-I bond is significantly more reactive in oxidative addition than the C-Br bond.[4]
-
Choose an appropriate ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance the rate of oxidative addition.[5][8]
-
-
-
Catalyst Inhibition by the Substrate: The pyrazole ring's nitrogen atoms and the hydrazide moiety can potentially coordinate to the palladium center, leading to catalyst deactivation.[3]
-
Solution:
-
Ligand Choice: Employ bulky ligands that can shield the palladium center and prevent substrate coordination. Buchwald-type biarylphosphine ligands are often effective in such cases.[5][6]
-
Protecting the Pyrazole N-H: While adding extra steps, protection of the pyrazole nitrogen (e.g., with a Boc or SEM group) can prevent coordination and improve reactivity. However, direct coupling on the unprotected heterocycle is often achievable with the right conditions.[3]
-
-
-
Ineffective Base: The base plays a critical role in activating the boronic acid for transmetalation.[9][10]
-
Solution: The choice of base is often empirical.[11] If a weak base like Na2CO3 is failing, consider stronger inorganic bases such as K3PO4 or Cs2CO3. The solubility of the base in the reaction medium is also crucial.
-
Issue 2: Formation of Significant Side Products
Q: My reaction is proceeding, but I am observing significant amounts of side products, making purification difficult. What are these byproducts and how can I minimize them?
A: The formation of side products is a common challenge in Suzuki couplings. The most prevalent ones are homocoupling of the boronic acid, dehalogenation of the starting material, and protodeboronation.
Common Side Products & Mitigation Strategies:
-
Homocoupling of Boronic Acid (R-R): This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[12]
-
Mitigation:
-
Rigorous Degassing: Minimize the amount of dissolved oxygen in your reaction mixture.[12]
-
Use of Pd(0) Pre-catalysts: Start with a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3. If using a Pd(II) source like Pd(OAc)2, ensure efficient in-situ reduction to Pd(0).
-
Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
-
-
Dehalogenation (Ar-H): The bromo-group on the pyrazole is replaced by a hydrogen atom. This can be caused by various factors, including the presence of hydride sources in the reaction mixture.[12]
-
Mitigation:
-
Solvent Purity: Ensure your solvent is free from impurities that can act as hydride donors. For example, some grades of THF may contain stabilizers that can interfere.
-
Base Choice: Some bases or their hydrolysis products can promote dehalogenation. Screening different bases may be necessary.
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination of the desired product versus competing side reactions.
-
-
-
Protodeboronation (R-H): The boronic acid is converted back to the corresponding hydrocarbon, reducing its effective concentration and leading to incomplete conversion of the starting material. This is a common issue with heteroaryl boronic acids.[13][14]
-
Mitigation:
-
Anhydrous Conditions: While water is often used as a co-solvent, in cases of severe protodeboronation, switching to strictly anhydrous conditions may be beneficial.[14]
-
Use of Boronic Esters: Pinacol or MIDA esters of the boronic acid are often more stable towards protodeboronation.[7][15]
-
Base Selection: Stronger, non-nucleophilic bases can sometimes suppress this side reaction.
-
-
| Side Product | Common Cause | Recommended Action |
| Boronic Acid Homocoupling | Oxygen, Pd(II) | Rigorous degassing, use of Pd(0) pre-catalyst. |
| Dehalogenation | Hydride sources | Use pure solvents, screen different bases. |
| Protodeboronation | Water, base | Use boronic esters, consider anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?
A1: A good starting point would be a combination of a palladium(0) source like Pd2(dba)3 with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] These ligands have shown great efficacy in the coupling of challenging heteroaryl halides.[3] Alternatively, pre-formed catalysts like XPhos Pd G2 or G3 can be very effective and convenient. For pyrazole substrates, Pd(OAc)2 in combination with SPhos has also been reported to be effective.[1]
Q2: What is the best solvent system for this reaction?
A2: The choice of solvent can significantly impact the reaction outcome by affecting the solubility of reagents and the stability of catalytic intermediates.[16][17][18][19] For Suzuki couplings of heteroaromatic compounds, common solvent systems include:
-
Dioxane/Water: A very common and often effective mixture.
-
Toluene/Water: Another widely used biphasic system.
-
DMF or Acetonitrile: Polar aprotic solvents that can be effective, but may require careful optimization.[16][18] It is recommended to start with a dioxane/water (e.g., 4:1 v/v) mixture.
Q3: How does the hydrazide functional group affect the reaction?
A3: The hydrazide moiety (-CONHNH2) contains lone pairs on the nitrogen atoms and could potentially coordinate to the palladium catalyst, leading to inhibition.[3] However, in many cases, the desired coupling reaction can proceed without protection. If catalyst inhibition is suspected, increasing the ligand-to-palladium ratio or using more sterically hindered ligands can help mitigate this effect.
Q4: Can I run this reaction open to the air?
A4: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to inactive palladium black.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility and achieving good yields.
Q5: My boronic acid is not commercially available. What are my options?
A5: If the required boronic acid is not available, you can often synthesize it from the corresponding aryl halide via a Miyaura borylation reaction using bis(pinacolato)diboron (B2pin2). This can sometimes be done in a one-pot, two-step sequence with the subsequent Suzuki coupling.[4]
Recommended Starting Protocol
This protocol is a general starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd2(dba)3 (2 mol%)
-
XPhos (4 mol%)
-
K3PO4 (3.0 equiv)
-
Dioxane and Water (4:1 v/v, degassed)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K3PO4.
-
In a separate vial, dissolve Pd2(dba)3 and XPhos in a small amount of degassed dioxane.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Add the catalyst solution to the reaction vessel via syringe, followed by the remaining degassed dioxane and water.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]
-
Neufeldt, S. R.; Sanford, M. S. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. J. Org. Chem.2019 , 84 (18), 11634–11643. [Link]
-
Lima, C. G. S.; Lima, M. F.; Ribeiro, M.; Silva, A. M. S.; Santos, L. M. N. B. F. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chem. Eur. J.2014 , 20 (21), 6431-6439. [Link]
-
Gere, D.; et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect2020 , 5 (3), 1063-1068. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Braga, A. A. C.; Morgon, N. H.; Ujaque, G.; Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2005 , 127 (25), 9298–9307. [Link]
-
Neufeldt, S. R.; Sanford, M. S. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angew. Chem. Int. Ed.2018 , 57 (42), 13700-13704. [Link]
-
Makhubela, B. C. E.; et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Adv.2018 , 8, 14066-14076. [Link]
-
Gensch, T.; et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. J. Phys. Chem. B2021 , 125 (4), 1113–1124. [Link]
-
Sherwood, J.; Clark, J. H.; Fairlamb, I. J. S.; Slattery, J. M. Solvent effects in palladium catalysed cross-coupling reactions. Green Chem.2014 , 16, 4189-4197. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Hong, Y.; et al. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. J. Org. Chem.2012 , 77 (8), 3879–3887. [Link]
-
Makhubela, B. C. E.; et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Adv.2018 , 8 (25), 14066-14076. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Nolan, S. P.; et al. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Org. Lett.2017 , 19 (18), 4822–4825. [Link]
-
Singh, A. K.; et al. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Trans.2014 , 43, 13257-13271. [Link]
-
de Vries, J. G. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics2009 , 28 (23), 6689–6705. [Link]
-
Das, P.; et al. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC2004 , (ix), 87-95. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Li, J.; et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules2012 , 17 (12), 14798-14810. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Semeraro, T.; et al. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Org. Lett.2011 , 13 (21), 5780–5783. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
ResearchGate. Optimization of Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633-9695. [Link]
-
Khan, I.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2022 , 27 (19), 6524. [Link]
-
Knapp, D. M.; et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. J. Am. Chem. Soc.2016 , 138 (16), 5413–5419. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. researchgate.net [researchgate.net]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
challenges in the regioselective synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide
Welcome to the technical support center for the synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges related to regioselectivity and subsequent functionalization. Our aim is to equip you with the knowledge to not only overcome common hurdles but also to understand the underlying chemical principles governing this synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily centered on achieving regioselective bromination of the pyrazole core, which is substituted with an electron-withdrawing group at the C5 position. The interplay of directing effects from the pyrazole nitrogens and the C5-substituent, coupled with the inherent reactivity of the pyrazole ring, can lead to a mixture of isomers and other side products. This guide will walk you through a logical, step-by-step approach to navigate these challenges and successfully synthesize the target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Poor Regioselectivity in Bromination of 1H-pyrazole-5-carboxylic Acid/Ester
-
Symptom: You are attempting to directly brominate ethyl 1H-pyrazole-5-carboxylate and obtain a mixture of brominated products, including the desired 4-bromo isomer, but also the 3-bromo and/or 3,4-dibromo species.
-
Causality: The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution, such as bromination, is facile.[1] However, the C4 position is generally the most electron-rich and kinetically favored site for electrophilic attack on an unsubstituted pyrazole.[2] The presence of an electron-withdrawing carboxylate group at C5 deactivates the ring, particularly at the adjacent C4 position, making the reaction more sluggish and potentially altering the regiochemical outcome. Furthermore, the unprotected N-H can be deprotonated under certain conditions, leading to a pyrazolate anion with different reactivity patterns.
-
Solution:
-
N-Protection Strategy: The most robust solution is to protect the pyrazole nitrogen before bromination. This prevents side reactions at the nitrogen and can be used to control the regioselectivity of the subsequent bromination. The (2-trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it can be used to direct C-H activation and can be readily removed later.[3]
-
Controlled Bromination Conditions: If you must proceed with the unprotected pyrazole, meticulous control of reaction conditions is crucial.
-
Reagent: Use N-Bromosuccinimide (NBS) as the brominating agent, as it is generally milder and more selective than elemental bromine.[4][5]
-
Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is preferred.[2]
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize over-reaction and the formation of side products.
-
-
Problem 2: Low Yield or No Reaction during Bromination
-
Symptom: The bromination of your pyrazole-5-carboxylate starting material is sluggish, resulting in a low yield of the desired 4-bromo product, with a significant amount of unreacted starting material.
-
Causality: The deactivating effect of the C5-carboxylate group can significantly slow down the rate of electrophilic bromination.
-
Solution:
-
N-Alkylation/Protection: As mentioned above, an N-substituted pyrazole is generally more reactive towards electrophilic substitution than its N-unsubstituted counterpart. Protecting the nitrogen can enhance the overall electron density of the ring system.
-
Lewis Acid Catalysis: The use of a mild Lewis acid catalyst can activate the brominating agent, but this should be approached with caution as it can also decrease regioselectivity.
-
Alternative Brominating Agents: While NBS is common, other reagents like N-bromosaccharin can be more reactive under certain conditions.[4]
-
Problem 3: Side Reactions during Hydrazinolysis of Ethyl 4-bromo-1H-pyrazole-5-carboxylate
-
Symptom: When converting the ethyl ester to the carbohydrazide using hydrazine hydrate, you observe the formation of byproducts, potentially including the debrominated carbohydrazide or other unidentified species.
-
Causality: Hydrazine is a potent nucleophile. While its primary role is to react with the ester to form the hydrazide, it can also potentially displace the bromine atom at the C4 position via a nucleophilic aromatic substitution (SNAr) mechanism, especially at elevated temperatures. The pyrazole ring can activate adjacent halogens to nucleophilic attack.
-
Solution:
-
Milder Reaction Conditions: Conduct the hydrazinolysis at the lowest possible temperature that still allows for the conversion of the ester. Room temperature or gentle heating (e.g., 40-50 °C) is often sufficient. Monitor the reaction closely by TLC to avoid prolonged reaction times.
-
Solvent Choice: Ethanol or methanol are standard solvents for hydrazinolysis.[6] Using a less polar solvent might disfavor the SNAr side reaction, but could also slow down the desired hydrazinolysis.
-
Stoichiometry: Use a moderate excess of hydrazine hydrate (e.g., 2-3 equivalents). A large excess might increase the likelihood of side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain this compound with high regioselectivity?
A1: A multi-step approach involving an N-protection strategy is the most reliable method. A recommended synthetic pathway is outlined below:
Caption: Recommended synthetic pathway for this compound.
This strategy ensures high regioselectivity during the bromination step and minimizes side reactions.
Q2: Can I brominate 1H-pyrazole-5-carbohydrazide directly?
A2: Direct bromination of 1H-pyrazole-5-carbohydrazide is not recommended. The carbohydrazide group is sensitive to oxidizing conditions that can be present during bromination. Furthermore, the free N-H and the hydrazide moiety itself can react with the brominating agent, leading to a complex mixture of products. It is synthetically more sound to introduce the bromine atom onto a more stable precursor, such as the corresponding ester, and then perform the conversion to the carbohydrazide.
Q3: What are the best analytical techniques to monitor the progress of these reactions and characterize the products?
A3:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of the isolated products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary tool for structural elucidation. The chemical shifts and coupling patterns of the pyrazole ring protons are highly informative for confirming the regiochemistry of bromination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products and intermediates. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key diagnostic feature in the mass spectrum of brominated compounds.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl stretches of the ester and carbohydrazide, and the N-H stretches.
Experimental Protocols
Protocol 1: Regioselective Bromination of N-SEM-protected Ethyl 1H-pyrazole-5-carboxylate
This protocol is based on the principle of using a protecting group to ensure selective C4 bromination.[3]
-
Protection: To a solution of ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-SEM-protected ethyl 1H-pyrazole-5-carboxylate.
-
Bromination: Dissolve the N-SEM-protected pyrazole (1.0 eq) in carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS, 1.05 eq) in portions at room temperature. Stir the mixture for 2-4 hours, monitoring the reaction by TLC. Upon completion, filter off the succinimide byproduct and wash the filtrate with aqueous sodium thiosulfate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ethyl 4-bromo-N-SEM-1H-pyrazole-5-carboxylate, which can be purified by column chromatography if necessary.
-
Deprotection: Dissolve the brominated, protected pyrazole (1.0 eq) in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) and stir at room temperature for 1-2 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford ethyl 4-bromo-1H-pyrazole-5-carboxylate.
Protocol 2: Conversion to this compound
This protocol details the final step of the synthesis.[6]
-
Hydrazinolysis: To a solution of ethyl 4-bromo-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (2.0-3.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is often observed.
-
Work-up and Purification: If a precipitate has formed, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Data Presentation
| Step | Intermediate/Product | Expected Yield Range | Key Characterization Data |
| 1 | N-SEM-protected ethyl 1H-pyrazole-5-carboxylate | 85-95% | ¹H NMR: signals for SEM group; MS: correct m/z |
| 2 | Ethyl 4-bromo-N-SEM-1H-pyrazole-5-carboxylate | 80-90% | ¹H NMR: disappearance of C4-H signal; MS: isotopic pattern for Br |
| 3 | Ethyl 4-bromo-1H-pyrazole-5-carboxylate | 75-85% | ¹H NMR: reappearance of N-H signal; MS: correct m/z for deprotected product |
| 4 | This compound | 70-85% | ¹H NMR: signals for -NHNH₂; IR: C=O and N-H stretches for hydrazide |
Logical Relationships and Workflow
The following diagram illustrates the decision-making process and workflow for the synthesis, emphasizing the importance of the N-protection strategy for achieving regioselectivity.
Caption: Troubleshooting and workflow diagram for the synthesis.
Conclusion
The regioselective synthesis of this compound is a challenging yet achievable goal. By understanding the electronic properties of the pyrazole ring and employing a strategic N-protection approach, researchers can overcome the inherent difficulties in controlling the position of bromination. Careful execution of the subsequent conversion to the carbohydrazide under mild conditions will ensure a high yield of the desired product. This guide provides a comprehensive framework for troubleshooting and optimizing this synthesis, empowering you to achieve your research objectives efficiently and effectively.
References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
- Preparation method and application of bromopyrazole compound intermediate. (n.d.). Google Patents.
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved January 17, 2026, from [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Journal of Applicable Chemistry. Retrieved January 17, 2026, from [Link]
-
Selective boc-protection and bromination of pyrazoles. (2017). ePrints Soton. Retrieved January 17, 2026, from [Link]
-
Bromination of pyrazole-3(5)-carboxylic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2022). PubMed. Retrieved January 17, 2026, from [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020). YouTube. Retrieved January 17, 2026, from [Link]
-
Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
A regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates: Synthetic studies and structural assignments. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]
-
HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative and produce hydrazide (amide with hydrazine instead of simple Amine)? (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: De-bromination of 4-bromo-1H-pyrazole-5-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the de-bromination of 4-bromo-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reaction conditions effectively.
Section 1: Understanding the Reaction - Core Principles
This section addresses the fundamental questions surrounding the reductive dehalogenation of your pyrazole substrate.
Q1: What are the most reliable methods for the de-bromination of this compound?
A1: The reductive removal of a bromine atom from a heteroaromatic ring like pyrazole is a common transformation known as hydrodehalogenation.[1] For your specific substrate, which contains a potentially sensitive carbohydrazide moiety and an unprotected N-H group, the method of choice must be both effective and chemoselective. The premier method is catalytic hydrogenation .
-
Catalytic Hydrogenation: This is the most widely employed and generally most successful method. It involves a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[2] This approach is favored for its mild, neutral reaction conditions, which helps preserve other functional groups.[2] The ease of C-X bond cleavage follows the order I > Br > Cl > F, making the C-Br bond an excellent candidate for this reaction.[1]
-
Alternative Metal-Based Reductions: Reagents like Zinc (Zn) powder in acidic media (e.g., acetic acid) or Magnesium (Mg) in methanol can also effect de-bromination.[3] However, these can be less clean and may require harsher conditions, posing a risk to the carbohydrazide group.
-
Green Chemistry Approach: A notable metal-free alternative involves using sodium sulfite in an aqueous medium.[4][5] This method leverages the tautomerism of the pyrazole ring to facilitate the reduction and is environmentally benign.[5] It is particularly effective for heteroaromatics where tautomerization is possible, such as your N-H unprotected pyrazole.[4][5]
Q2: Why is catalytic hydrogenation the preferred starting point for this specific substrate?
A2: The preference for catalytic hydrogenation is rooted in its high degree of functional group tolerance under neutral conditions. The this compound molecule has several reactive sites:
-
The C-Br bond (target for cleavage).
-
The pyrazole ring N-H (acidic proton).
-
The carbohydrazide group (-CONHNH2), which can be susceptible to reduction under harsh conditions.
Catalytic hydrogenation with Pd/C excels because it can selectively cleave the C-Br bond without typically affecting amides, carboxylic acids, or nitriles.[2] This selectivity prevents unwanted side reactions, leading to a cleaner reaction profile and simplifying purification.
Q3: What is the fundamental mechanism behind palladium-catalyzed de-bromination?
A3: The reaction occurs on the surface of the palladium catalyst. While the exact surface chemistry is complex, a simplified and widely accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: A low-valent Palladium(0) species on the carbon support reacts with the 4-bromo-pyrazole, inserting itself into the carbon-bromine bond. This forms a new organopalladium(II) intermediate.
-
Hydrogenolysis/Reductive Elimination: This Pd(II) intermediate then reacts with hydrogen (which is also activated on the palladium surface). The bromine is displaced by a hydride, and the resulting C-H bond is formed via reductive elimination, regenerating the active Pd(0) catalyst and releasing the de-brominated pyrazole product.
Below is a diagram illustrating this fundamental process.
Caption: Simplified Catalytic Cycle for De-bromination.
Section 2: Recommended Experimental Protocol
This section provides a robust starting protocol for the de-bromination via catalytic hydrogenation.
Protocol: De-bromination using Palladium on Carbon with H₂ Gas
Materials:
-
This compound
-
Palladium on Carbon (10% Pd wt., 50% wet)
-
Methanol (MeOH), ACS grade or higher
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: To a round-bottom flask or hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add methanol (approx. 10-20 mL per gram of starting material) to dissolve the substrate. Stir to ensure complete dissolution.
-
Inerting: Seal the vessel and purge the atmosphere with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent any potential issues with flammable H₂/air mixtures.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C catalyst (0.05 to 0.10 molar equivalents of Pd). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Evacuate the inert gas and backfill the vessel with hydrogen gas (H₂). For a lab scale, a balloon of H₂ is often sufficient. For larger scales or difficult reductions, a Parr apparatus set to 50 psi may be used.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC (e.g., using 10% MeOH in Dichloromethane) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the complete consumption of the starting material.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully vent the H₂ atmosphere and purge again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1H-pyrazole-5-carbohydrazide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixtures) or by flash column chromatography if necessary.
Table of Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale & Causality |
| Catalyst Loading | 5 - 10 mol % Pd | Balances reaction rate with cost. Lower loadings may work but require longer times or higher pressure. Higher loadings risk side reactions. |
| Hydrogen Source | H₂ Balloon (1 atm) or Parr (50 psi) | 1 atm is often sufficient and safer for small scale. Higher pressure increases H₂ concentration, accelerating the reaction. |
| Solvent | Methanol or Ethanol | Protic solvents that solubilize the substrate and are compatible with hydrogenation. They can also act as a proton source. |
| Temperature | Room Temperature (20-25 °C) | The C-Br bond is labile enough to be cleaved at room temperature.[2] Elevated temperatures are usually unnecessary and may promote side reactions. |
| Reaction Time | 2 - 12 hours | Substrate- and scale-dependent. Must be monitored to avoid over-reduction or side reactions. |
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This Q&A guide addresses the most common issues.
Problem 1: Incomplete or Stalled Reaction
Q: My reaction has stopped with significant starting material remaining after 12 hours. What should I do?
A: A stalled reaction is the most common issue. The cause is typically related to the catalyst or the hydrogen supply. Follow this diagnostic flowchart:
Caption: Troubleshooting Flowchart for Incomplete Reactions.
-
Causality: The active sites on the palladium catalyst can become deactivated over time due to oxidation (if handled improperly in air) or "poisoned" by impurities.[6] Heterocyclic compounds, particularly those with nitrogen, can sometimes bind too strongly to the catalyst surface, inhibiting turnover.[7] If the catalyst is fine, an insufficient supply of hydrogen is the next logical culprit.
Problem 2: Low Isolated Yield
Q: My LC-MS analysis showed full conversion to the product, but after workup and purification, my yield is less than 40%. Where could the product have gone?
A: This points to issues during the isolation phase.[8]
-
Aqueous Solubility: Your product, 1H-pyrazole-5-carbohydrazide, contains multiple polar N-H and C=O bonds. If your workup involved any aqueous washes, the product may have partitioned into the aqueous layer. Troubleshooting Step: Before discarding any aqueous layers, extract them several times with a more polar organic solvent like ethyl acetate or even a mixture of dichloromethane and isopropanol.
-
Adsorption on Filter Aid: Both the starting material and product are polar and can adsorb onto silica-based filter aids like Celite®. Troubleshooting Step: After filtering off the catalyst, wash the Celite pad thoroughly with a large volume of your reaction solvent (methanol). If you still suspect product loss, you can try washing the pad with a slightly more polar solvent system if compatible.
-
Incomplete Elution from Chromatography: If you are purifying by column chromatography, the polar nature of the product might cause it to stick to the silica gel. Troubleshooting Step: Use a more polar eluent system, such as increasing the percentage of methanol in dichloromethane. Adding a small amount of ammonia (0.5-1%) to the mobile phase can also help by deprotonating the silica surface and reducing tailing.
Problem 3: Unintentional De-bromination During a Different Reaction
Q: I am attempting a Suzuki or Buchwald-Hartwig coupling on my this compound, but I keep getting the de-brominated product as a major byproduct. Why?
A: This is a classic and well-documented issue with N-H unprotected halogenated pyrazoles.[5][9] The de-bromination is not being caused by a reducing agent but by the base used in the coupling reaction.
-
Mechanism: Strong bases (like NaOt-Bu, K₂CO₃, Cs₂CO₃) can deprotonate the acidic N-H of the pyrazole. This facilitates tautomerization, which increases the electron density in the ring and can lead to undesired reductive elimination pathways from the palladium catalyst intermediate, resulting in the hydrodehalogenated product.[5]
-
Troubleshooting & Optimization:
-
Switch to a Milder Base: Change from strong bases like NaOt-Bu or NaOH to milder inorganic bases such as K₃PO₄ or even organic bases like DIPEA, though the latter can be less effective for the coupling itself.[9]
-
Lower the Temperature: Side reactions like de-bromination often have a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration can significantly improve selectivity.[9]
-
Protect the N-H Group: While adding steps, protecting the pyrazole nitrogen (e.g., as a BOC or SEM derivative) will prevent the base-mediated tautomerism and is often the most robust solution to this problem.
-
Caption: Competing Pathways to the De-brominated Product.
Section 4: Frequently Asked Questions (FAQs)
Q: Is using a hydrogen gas cylinder necessary? Are there safer alternatives?
A: No, it is not strictly necessary, especially on a research scale. Hydrogen transfer hydrogenation is an excellent and often safer alternative. Reagents like ammonium formate (HCOONH₄), sodium hypophosphite (NaH₂PO₂), or even cyclohexene can be used as the hydrogen source in the presence of the Pd/C catalyst.[2] The reaction is run similarly but is typically heated to 40-80 °C to facilitate the decomposition of the hydrogen donor.
Q: How can I best monitor the reaction by TLC?
A: Use a relatively polar mobile phase, for instance, 10% Methanol in Dichloromethane or 20% Ethyl Acetate in Hexane. The de-brominated product will be slightly more polar than the starting material, resulting in a lower Rf value. Visualize the spots using a UV lamp (254 nm). Staining with potassium permanganate can also be effective, as the carbohydrazide moiety may react.
Q: Can I use other solvents besides methanol?
A: Yes. Ethanol is an excellent alternative. Ethyl acetate (EtOAc) can also be used and may simplify the workup as it is not miscible with water. The key criteria are that the starting material must be soluble in the solvent and the solvent must be stable to the reductive conditions.
Q: Will the acidic N-H proton of the pyrazole interfere with the reaction?
A: For catalytic hydrogenation under neutral conditions, the N-H proton is generally not problematic. It does not typically interfere with the catalyst's function in this context.[2] Its acidity becomes a critical factor only when strong bases are present, as discussed in the troubleshooting section on cross-coupling reactions.[6]
References
-
Tomanová, M., Jedinák, L., & Cankař, P. (2019). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Green Chemistry, 21(8), 2055-2062. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092. [Link]
- Royal Society of Chemistry. (2019). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Green Chemistry.
- BenchChem. (2025). Preventing Debromination in Reactions with 2-Bromo-4-iodopyridine. BenchChem Tech Support.
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 102-105. [Link]
-
Reddit r/Chempros. (2023). Reaction Conditions for Selective Debromination. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. BenchChem Tech Support.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-bromo-1H-pyrazole-5-carbohydrazide. Recognizing the challenges that arise during scale-up, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Synthetic Strategy Overview
The synthesis of this compound is most efficiently approached via a two-step process starting from a commercially available brominated β-ketoester. This strategy avoids the direct bromination of the pyrazole ring, which can lead to regioselectivity issues and the formation of difficult-to-remove impurities. The overall workflow involves a Knorr-type pyrazole synthesis followed by hydrazinolysis of the resulting ester.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol (Lab Scale Benchmark)
This protocol provides a baseline for a 10-gram scale synthesis. All operations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Ethyl 4-bromo-1H-pyrazole-5-carboxylate
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Reagent Preparation: Prepare a solution of diethyl 2-bromo-3-oxosuccinate (26.7 g, 0.1 mol) in 150 mL of absolute ethanol.
-
Reaction Initiation: In a separate beaker, cautiously dilute hydrazine hydrate (5.0 g, 0.1 mol, ~5 mL of 100%) in 50 mL of absolute ethanol. Caution: Hydrazine hydrate is toxic and corrosive.[1][2]
-
Controlled Addition: Add the hydrazine hydrate solution to the dropping funnel. Begin stirring the diethyl 2-bromo-3-oxosuccinate solution and add the hydrazine solution dropwise over 30-45 minutes. The internal temperature should be monitored and maintained below 30 °C. A mild exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 500 mL of ice-cold deionized water with stirring. A white or off-white solid should precipitate.
-
Isolation: Isolate the solid product by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum at 40-50 °C.
-
Expected Yield: 18-21 g (72-84%) of ethyl 4-bromo-1H-pyrazole-5-carboxylate as a white solid.
Step 2: Synthesis of this compound
-
Reactor Setup: Use the same setup as Step 1.
-
Reagent Charging: Add the dried ethyl 4-bromo-1H-pyrazole-5-carboxylate (e.g., 20.0 g, 0.08 mol) and 200 mL of absolute ethanol to the flask.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (12.0 g, 0.24 mol, ~12 mL of 100%) to the stirred suspension. A molar excess is crucial to drive the reaction to completion.[4]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the ethanol upon cooling. If not, reduce the solvent volume by half. Isolate the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether to aid in drying.
-
Drying: Dry the final product under vacuum at 50 °C.
-
Expected Yield: 16.5-18.0 g (88-96%) of this compound as a white crystalline solid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, particularly when moving from lab scale to pilot or production scale.
Q1: My yield in Step 1 (pyrazole formation) is low, and I see multiple byproducts on my TLC/LC-MS. What's happening?
Answer: Low yields and byproduct formation in Knorr-type pyrazole syntheses often stem from issues with reaction control, reagent quality, or side reactions.[3]
| Potential Cause | Explanation | Troubleshooting Action |
| Uncontrolled Exotherm | The initial condensation with hydrazine is exothermic. On a larger scale, inefficient heat dissipation can cause temperature spikes, leading to degradation and the formation of dimeric or polymeric impurities.[5] | Slow the addition rate of the hydrazine solution. Ensure the reactor's cooling system is adequate and monitor the internal temperature, not just the jacket temperature. |
| Regioisomer Formation | While the chosen starting material is designed to yield the desired 5-carboxylate isomer, side reactions can still occur if the temperature is too high. | Maintain strict temperature control during addition and reflux. Consider using a milder solvent system if ethanol proves too aggressive, though it is generally optimal. |
| Impure Starting Materials | The quality of diethyl 2-bromo-3-oxosuccinate is critical. Acidic impurities can catalyze unwanted side reactions. | Verify the purity of the starting material by NMR or GC-MS. If necessary, purify it by vacuum distillation before use. |
| Incomplete Reaction | The reaction may not have reached completion. | Extend the reflux time and monitor by TLC/LC-MS until the starting ester is no longer detectable. Ensure efficient stirring to maintain a homogeneous mixture.[5] |
Q2: The hydrazinolysis reaction (Step 2) is slow or stalls completely. Why?
Answer: The conversion of an ester to a hydrazide is a nucleophilic acyl substitution. Its rate is highly dependent on temperature, stoichiometry, and the purity of the starting ester.
| Potential Cause | Explanation | Troubleshooting Action |
| Insufficient Hydrazine | This is an equilibrium-driven process. An insufficient excess of hydrazine hydrate will result in an incomplete reaction. | Increase the molar excess of hydrazine hydrate to 3-4 equivalents relative to the ester. This pushes the equilibrium towards the product side. |
| Water Content | Using aqueous hydrazine hydrate instead of anhydrous can slow the reaction. While it will still proceed, it may require longer reaction times or higher temperatures. | For optimal results, use anhydrous or a high-concentration (e.g., 85-100%) hydrazine hydrate. Ensure your ethanol solvent is also anhydrous. |
| Low Reflux Temperature | Less reactive esters may require higher temperatures to react efficiently.[4] | Ensure a vigorous reflux is maintained. If using a solvent like isopropanol for a higher boiling point, ensure the product is soluble enough at reflux temperature. |
| Poor Solubility | The starting ester may not be fully dissolved at the reaction temperature, reducing the effective concentration and slowing the reaction rate. | Ensure adequate solvent volume and efficient stirring to maintain a mobile slurry or solution. |
Q3: During scale-up, I'm having trouble with the work-up. The product from Step 1 is oily, and the product from Step 2 is difficult to filter.
Answer: Work-up and isolation challenges are common during scale-up due to changes in physical properties and equipment limitations.
| Potential Cause | Explanation | Troubleshooting Action |
| Oily Product (Step 1) | The product may be melting or contains impurities that are depressing its melting point. Residual solvent (DMF, if used) is a common cause of oily products.[6] | Optimize the precipitation step. Ensure the water is ice-cold and that the addition of the reaction mixture is slow to promote crystal growth rather than oiling out. Try adding a seed crystal. An anti-solvent wash (e.g., with cold hexanes) after initial filtration can sometimes solidify an oily product.[6] |
| Difficult Filtration (Step 2) | The product may have formed very fine particles ("fines") that clog the filter medium. This can happen if precipitation occurs too rapidly. | Control the cooling rate. A slower, controlled cooling from reflux to room temperature or 0 °C will promote the growth of larger, more easily filterable crystals. |
| Product Loss in Filtrate | The product has some solubility in the mother liquor (ethanol/water), which can lead to significant yield loss on a large scale. | Minimize the volume of wash solvents. Ensure all wash solvents are ice-cold to reduce solubility. Consider a second crop of crystals from the mother liquor by further concentration. |
Critical Safety & Handling Guide: Hydrazine Hydrate
Hydrazine hydrate is a hazardous substance that requires strict handling protocols. It is a suspected carcinogen, toxic, corrosive, and combustible.[1][7][8]
Caption: Key safety considerations for handling hydrazine hydrate.
-
Exposure Controls: Always work in a chemical fume hood. Ensure eyewash stations and safety showers are immediately accessible.[2][7]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Inhalation: Move victim to fresh air. If not breathing, give artificial respiration.[7]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[2]
-
-
Disposal: Dispose of hydrazine-containing waste as hazardous material according to local, state, and federal regulations. Do not flush down the drain.[1]
Frequently Asked Questions (FAQs)
Q: Can I use a different brominating agent to make the precursor? A: While agents like N-Bromosuccinimide (NBS) are commonly used for brominating pyrazole rings, starting with a pre-brominated synthon like diethyl 2-bromo-3-oxosuccinate is generally more efficient for this specific target.[10][11] It provides absolute regiochemical control, simplifying purification and improving overall yield, which are critical factors for scale-up.
Q: Why not make the pyrazole-5-carbohydrazide first and then brominate it? A: Bromination of an existing pyrazole ring can be complex. The 4-position is typically the most reactive site for electrophilic substitution, but the carbohydrazide group can influence reactivity and may itself be sensitive to brominating conditions, potentially leading to side reactions or degradation.[12] The chosen route is more convergent and robust.
Q: My final product is slightly off-color (yellowish). Is this a problem, and how can I fix it? A: A slight yellow tint can be due to trace impurities, possibly from hydrazine decomposition or air oxidation. For many applications, this may not affect downstream reactivity. However, for high-purity applications (e.g., API synthesis), recrystallization is recommended. A suitable solvent system might be ethanol, isopropanol, or an ethanol/water mixture. Perform small-scale solubility tests to find the optimal solvent.
Q: What analytical techniques are recommended for in-process control and final product release? A:
-
TLC: Ideal for rapid, qualitative monitoring of reaction progress at the bench.
-
LC-MS: Provides more accurate monitoring of the disappearance of starting materials and the appearance of the product and any byproducts.
-
¹H and ¹³C NMR: Essential for structural confirmation of the intermediate and final product.
-
FTIR: Useful for confirming the presence of key functional groups (e.g., the C=O and N-H stretches of the hydrazide).[4]
-
Melting Point: A sharp melting point is a good indicator of purity for the final solid product.
References
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. [Link]
-
DTIC. (n.d.). The Bromination of Pyrazabole. [Link]
-
Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. [Link]
-
Gessner, A. et al. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. [Link]
-
Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. [Link]
-
ResearchGate. (2007). Bromination of pyrazole-3(5)-carboxylic acid. [Link]
- Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
-
El-Sayed, N. N. E. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
ResearchGate. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. [Link]
-
OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice : r/Chempros. [Link]
-
Organic Syntheses. (n.d.). Procedure for Pyrazole Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. [Link]
-
ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid?. [Link]
-
ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
Chem-Impex. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
- Google Patents. (n.d.).
-
IngloMayor. (2020). Lemon Pulp mediated Synthesis of acyl hydrazides. [Link]
-
NIH. (n.d.). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
analytical methods for assessing the purity of 4-bromo-1H-pyrazole-5-carbohydrazide
Welcome to the technical support center for the analytical assessment of 4-bromo-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common analytical challenges. Our goal is to ensure the scientific integrity of your results by explaining the causality behind experimental choices and providing self-validating protocols.
Introduction to Purity Assessment
This compound is a key building block in pharmaceutical synthesis. Ensuring its purity is critical for the safety, efficacy, and quality of the final drug product. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the identification and control of impurities in new drug substances.[1][2][3][4][5] This guide will walk you through the most common analytical techniques for purity assessment and provide solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in this compound?
Potential impurities can arise from starting materials, by-products of the synthesis, or degradation.[2][3] Common impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers of the bromo-pyrazole core.
-
Related substances: Compounds with similar structures formed during the reaction.
-
Degradation products: Formed by hydrolysis, oxidation, or other degradation pathways.
-
Residual solvents: Solvents used in the synthesis and purification steps.[1]
Q2: What are the regulatory thresholds for impurities I need to be aware of?
According to ICH Q3A guidelines, the following thresholds are critical for reporting, identifying, and qualifying impurities[1][2][3]:
-
Reporting Threshold: Impurities at or above 0.05% should be reported.
-
Identification Threshold: Impurities at or above 0.10% (for a maximum daily dose ≤ 2g/day) should be structurally identified.
-
Qualification Threshold: Impurities at or above 0.15% (for a maximum daily dose ≤ 2g/day) require toxicological assessment to establish their safety.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile organic compounds. A well-developed reversed-phase HPLC (RP-HPLC) method is essential for accurate quantification.[6]
Common HPLC Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Peak Tailing | Secondary interactions with residual silanols on the column: The basic nitrogen atoms in the pyrazole and hydrazide moieties can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[7] | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid. This protonates the basic sites on the analyte and suppresses the ionization of silanols, minimizing secondary interactions. 2. Use a High-Purity Silica Column: Modern columns with end-capping significantly reduce the number of accessible silanol groups. 3. Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanols. |
| Poor Resolution | Inadequate separation between the main peak and impurities: This can be due to a suboptimal mobile phase composition or column chemistry.[8][9] | 1. Optimize Mobile Phase Composition: Systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks. 2. Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties. 3. Evaluate a Different Stationary Phase: If resolution is still poor, consider a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group) to exploit different separation mechanisms. |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. [9][10] | 1. Ensure Proper Mobile Phase Preparation: Always use freshly prepared, degassed mobile phase. Inconsistent preparation can lead to drift. 2. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[10] 3. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important for gradient methods.[11] |
| Ghost Peaks | Contaminants in the mobile phase, sample carryover, or late eluting peaks from previous injections. [7] | 1. Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to prevent carryover. 3. Extend the Run Time: Perform a blank gradient run with an extended run time to check for late-eluting compounds. |
Suggested HPLC Protocol
This protocol provides a starting point for method development. Validation is required as per ICH/USP guidelines.[12][13][14][15][16]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Column Temperature: 30°C.
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Troubleshooting Guide: Gas Chromatography (GC)
GC is suitable for analyzing volatile impurities, such as residual solvents.[17] For a non-volatile compound like this compound, GC is primarily used for the analysis of potential volatile impurities, like hydrazine, which is a potential starting material and a genotoxic impurity.[18][19]
Common GC Issues and Solutions for Hydrazine Analysis
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| No Peak or Poor Sensitivity | Hydrazine is highly polar and reactive: It can adsorb to active sites in the GC system (injector, column) and may not elute properly.[20] | 1. Derivatization: Convert hydrazine into a more volatile and less polar derivative. A common method is to react it with acetone to form acetone azine.[18][19] This derivative is more amenable to GC analysis. 2. Use a Specific Detector: A Nitrogen-Phosphorus Detector (NPD) is more selective and sensitive for nitrogen-containing compounds like hydrazine and its derivatives compared to a Flame Ionization Detector (FID).[17] |
| Peak Tailing | Active sites in the GC system: Even with derivatization, active sites can cause peak tailing. | 1. Use a Deactivated Inlet Liner: A deactivated liner minimizes interactions with the analyte. 2. Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure it is inert. |
| Inaccurate Quantification | Incomplete derivatization reaction or sample matrix effects. | 1. Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations. 2. Use an Internal Standard: An internal standard that is structurally similar to the analyte can compensate for variations in injection volume and matrix effects. 3. Headspace GC: For residual solvent analysis, headspace GC is often preferred as it minimizes matrix effects by only analyzing the volatile components in the sample vial's headspace.[19] |
Suggested GC-Headspace Protocol for Hydrazine
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., DMSO) in a headspace vial. Add acetone to derivatize any residual hydrazine.
-
Headspace Conditions:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 min
-
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial Temp: 40°C, hold for 5 min.
-
Ramp: 10°C/min to 240°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Detector: FID or NPD at 280°C.
-
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for purity assessment, especially for identifying and quantifying impurities without the need for a reference standard of the impurity itself (qNMR).[21][22]
Common NMR Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Broad N-H and O-H Peaks | Chemical exchange: The protons on the hydrazide and pyrazole nitrogens can undergo rapid chemical exchange with each other and with residual water in the solvent.[22] | 1. Use a Dry Solvent: Use high-purity deuterated solvent from a sealed ampule. 2. D₂O Exchange: Add a drop of D₂O to the NMR tube. The exchangeable protons will be replaced by deuterium, causing their signals to disappear. This can help in identifying these peaks and simplifying the spectrum. |
| Tautomerism in Pyrazole Ring | Proton exchange between the two nitrogen atoms in the pyrazole ring can lead to averaged signals for the C3 and C5 positions. [22] | 1. Low-Temperature NMR: Cooling the sample can slow down the rate of exchange, potentially allowing for the observation of distinct signals for each tautomer.[22] 2. Change Solvent: The rate of exchange is solvent-dependent. Aprotic, non-polar solvents may slow the exchange.[22] |
| Difficulty in Quantifying Low-Level Impurities | Signal overlap and poor signal-to-noise ratio for impurity peaks. | 1. Increase Number of Scans: Acquiring more scans will improve the signal-to-noise ratio. 2. Use ¹⁹F NMR (if applicable): If impurities contain fluorine, ¹⁹F NMR can be a very sensitive and selective method due to its high natural abundance and the lack of background signals. |
NMR Data Interpretation Workflow
Caption: A systematic approach to NMR data interpretation for purity analysis.
Troubleshooting Guide: Mass Spectrometry (MS)
MS is used for determining the molecular weight of the compound and its impurities, which is crucial for their identification.
Common MS Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Isotopic Pattern Confusion | Presence of bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[23][24] | Recognize the Isotopic Signature: A compound containing one bromine atom will show two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units.[23][24] This is a characteristic fingerprint for a monobrominated compound. |
| Poor Ionization | The compound may not ionize efficiently with the chosen technique. | 1. Try Different Ionization Sources: Electrospray ionization (ESI) is generally suitable for polar molecules like this. If it fails, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI). 2. Optimize Source Parameters: Adjust parameters like spray voltage, capillary temperature, and gas flows to optimize the ionization process. |
| Fragmentation Complexity | The molecule may fragment extensively, making it difficult to identify the molecular ion. | 1. Use a Soft Ionization Technique: ESI and APCI are "soft" ionization techniques that often produce a prominent molecular ion with minimal fragmentation.[25] 2. High-Resolution MS (HRMS): Use HRMS (e.g., TOF or Orbitrap) to obtain accurate mass measurements. This allows for the determination of the elemental composition of the parent ion and its fragments, greatly aiding in identification. |
References
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (URL: )
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (URL: )
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (URL: )
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (URL: )
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. (URL: )
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investig
- 16.
- Analytical method validation as per ich and usp | PPTX - Slideshare. (URL: )
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (URL: )
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (URL: )
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (URL: )
- Organic Compounds Containing Halogen
- <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. (URL: )
- Validation, Verification, and Transfer of Analytical Procedures (On-Demand). (URL: )
- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...
- 1 H-NMR spectrum of pyrazole (Clark, 2010)
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (URL: )
- Validation of Analytical Methods for Pharmaceutical Analysis. (URL: )
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (URL: )
- HPLC Troubleshooting Guide. (URL: )
- Mass spectrometry of halogen-containing organic compounds - ResearchG
- HPLC Troubleshooting Guide - SCION Instruments. (URL: )
- HPLC Troubleshooting Guide. (URL: )
- The molecule that gave the mass spectrum shown here contains a ha... - Pearson. (URL: )
- analytical methods. (URL: )
- (PDF)
- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. (URL: )
- 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide hydrochloride|BLD Pharm. (URL: )
- 3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide - Chem-Impex. (URL: )
- How To Calculate Percent Purity From Gas Chromatography? - Chemistry For Everyone. (URL: )
- CN103698459A - Detecting method of free hydrazine in drug - Google P
- 473528-88-0|4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde - BLDpharm. (URL: )
- 4-bromo-1H-pyrazole | Sigma-Aldrich. (URL: )
- 4-Bromo-1H-pyrazol-5-amine - Bridge Organics. (URL: )
- Compound 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide -.... (URL: )
- 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide | C4H4BrN5O3 - PubChem. (URL: )
- 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals. (URL: )
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. (URL: )
- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (URL: )
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchG
- 327099-80-9|4-Bromo-1-methyl-1H-pyrazole-5-carbonitrile - BLDpharm. (URL: )
- 4-Bromo-1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide - BLDpharm. (URL: )
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. ikev.org [ikev.org]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. realab.ua [realab.ua]
- 12. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 13. uspbpep.com [uspbpep.com]
- 14. usp.org [usp.org]
- 15. pharmaerudition.org [pharmaerudition.org]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. sielc.com [sielc.com]
- 19. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions involving 4-bromo-1H-pyrazole-5-carbohydrazide
Welcome to the technical support resource for 4-bromo-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the reagent's properties is the first step to successful synthesis. This compound is a stable, solid compound. However, its solubility can be a critical parameter. It typically exhibits poor solubility in non-polar solvents and moderate solubility in polar aprotic solvents like DMF, DMSO, and NMP. In protic solvents like ethanol and methanol, solubility is often temperature-dependent. The presence of both a mildly acidic pyrazole N-H proton and a nucleophilic hydrazide moiety makes it a versatile but sometimes challenging reagent.
Q2: What is the primary reactivity of the hydrazide functional group?
A2: The terminal -NH2 group of the carbohydrazide is the most nucleophilic site. It readily participates in condensation reactions with electrophiles, most commonly aldehydes and ketones, to form corresponding hydrazones. This reaction is the gateway to synthesizing a vast array of more complex heterocyclic systems.[1]
Q3: Can the bromine atom on the pyrazole ring interfere with my reaction?
A3: Absolutely. The C-Br bond on the electron-deficient pyrazole ring is susceptible to nucleophilic substitution and can be labile under certain conditions. Strong bases, prolonged heating, or the use of certain metal catalysts (like Palladium in cross-coupling reactions) can lead to de-bromination or other side reactions.[2] It is crucial to consider the compatibility of your reaction conditions with this functional group.
Q4: How should I store and handle this reagent?
A4: this compound should be stored in a cool, dry place, away from light and moisture. Like most hydrazides, it can be sensitive to strong oxidizing agents. Ensure the container is tightly sealed to prevent hydrolysis or degradation.
Troubleshooting Guide 1: Failed Hydrazone Formation
The condensation of this compound with an aldehyde or ketone is a foundational step for many synthetic routes. Failure at this stage is common but usually rectifiable.
Problem: Low to no yield of the desired hydrazone product.
This issue can typically be traced back to one of three areas: reagent quality, reaction conditions, or mechanistic barriers. The following workflow provides a systematic approach to diagnosing the issue.
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-bromo-1H-pyrazole-5-carbohydrazide and Other Pyrazole Derivatives
Introduction
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its unique structural features and synthetic versatility have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2][3] These compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, with some derivatives achieving clinical success.[3][4] This guide provides an in-depth comparative analysis of the biological activity of a specific derivative, 4-bromo-1H-pyrazole-5-carbohydrazide, in relation to other notable pyrazole-based compounds. By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this class of molecules.
The subject of this guide, this compound, is a molecule of interest due to the presence of key pharmacophoric features: the pyrazole core, a bromo substituent, and a carbohydrazide moiety. The bromine atom, a halogen, can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[5] The carbohydrazide group is a versatile functional group known to be a key component in many biologically active compounds.[6] This guide will dissect the available scientific literature to objectively compare the performance of this compound and its analogs.
Comparative Analysis of Biological Activity
Anticancer Activity
Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[4][7] The carbohydrazide moiety at the C5 position of the pyrazole ring has been identified as a key feature for potent cytotoxic activity.[4][6]
A notable study synthesized a series of pyrazole derivatives and evaluated their in vitro anticancer activity against several human cancer cell lines. The results highlighted that the compound substituted with a 4-bromophenyl group at the pyrazole ring demonstrated significant inhibitory effects.[8] The table below summarizes the cytotoxic activity of this 4-bromo pyrazole derivative against three cancer cell lines, providing a benchmark for comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole with 4-bromophenyl substituent | A549 (Lung Carcinoma) | 8.0 | [8] |
| HeLa (Cervical Cancer) | 9.8 | [8] | |
| MCF-7 (Breast Cancer) | 5.8 | [8] | |
| Doxorubicin (Standard Drug) | MCF-7 | 4.17 | [8] |
| Doxorubicin (Standard Drug) | HCT-116 | 5.23 | [8] |
The potent activity of the 4-bromo derivative underscores the importance of the halogen substituent. It is postulated that the bromo group enhances the compound's ability to interact with the target protein, potentially through halogen bonding, and increases its lipophilicity, facilitating cell membrane penetration. Further studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown that lipophilicity plays a crucial role in their anticancer activity against A549 lung cancer cells.[1][9]
dot graph TD{ subgraph "Signaling Pathway Targeted by Pyrazole Derivatives" A[Growth Factor] --> B(Receptor Tyrosine Kinase); B --> C{PI3K/Akt Pathway}; C --> D[Cell Proliferation and Survival]; B --> E{MAPK/ERK Pathway}; E --> F[Cell Growth and Differentiation]; G[Pyrazole Derivative]--|Inhibition| B; H[Pyrazole Derivative]--|Inhibition| C; end style G fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style H fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF }
Signaling Pathway Targeted by Pyrazole Derivatives
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Pyrazole derivatives have a long-standing history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[5] The anti-inflammatory mechanism of many pyrazole compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[5]
While direct comparative data for this compound is limited, structure-activity relationship studies of related pyrazole derivatives provide valuable insights. The presence of a halogen atom, such as bromine or chlorine, at the C3 position of the pyrazole ring has been shown to increase anti-inflammatory potency.[5] The table below presents data for various pyrazole derivatives to illustrate the impact of different substituents on their anti-inflammatory activity.
| Compound/Derivative | Assay | Activity | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [5] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM/0.12 µM | [5] |
| 3,5-diarylpyrazole | Carrageenan-induced paw edema | 65-80% reduction at 10 mg/kg | [5] |
| Celecoxib (Standard Drug) | COX-2 Inhibition | High Selectivity | [5] |
The data suggests that appropriate substitutions on the pyrazole ring can lead to potent and selective anti-inflammatory agents. The electron-withdrawing nature of the bromo group in this compound is expected to contribute favorably to its anti-inflammatory potential.
dot graph TD{ subgraph "Cyclooxygenase (COX) Pathway" A[Arachidonic Acid] --> B(COX-1 / COX-2); B --"Prostaglandin H2"--> C{Prostaglandins}; C --> D[Inflammation, Pain, Fever]; E[Pyrazole Derivatives]--|Inhibition| B; end style E fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF }
Cyclooxygenase (COX) Pathway
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[10][11] The carbohydrazide moiety, in particular, has been associated with significant antimicrobial properties.[12]
A study on novel pyrazole derivatives containing a carbohydrazide functional group showed considerable antimicrobial activity.[11] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some of these derivatives against representative bacterial and fungal strains.
| Compound/Derivative | S. aureus | E. coli | C. albicans | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 62.5-125 µg/mL | 62.5-125 µg/mL | 2.9-7.8 µg/mL | [11] |
| Chloramphenicol (Standard) | - | - | - | [11] |
| Clotrimazole (Standard) | - | - | - | [11] |
The structure-activity relationship of these compounds indicates that the nature of the substituents on the pyrazole ring and the carbohydrazide side chain significantly influences their antimicrobial potency. While specific data for this compound is not available in this direct comparison, the presence of the 4-bromophenyl group is a common feature in other biologically active pyrazoles, suggesting its potential contribution to antimicrobial efficacy.
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed protocols for the key in vitro assays used to evaluate the biological activities of pyrazole derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
dot graph TD{ subgraph "MTT Assay Workflow" A[Seed cells in a 96-well plate] --> B[Treat cells with pyrazole derivatives]; B --> C[Add MTT solution and incubate]; C --> D[Add solubilization solution (e.g., DMSO)]; D --> E[Measure absorbance at 570 nm]; end }
MTT Assay Workflow
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (including this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay is a simple and effective method to screen for anti-inflammatory activity. It is based on the principle that protein denaturation is a hallmark of inflammation, and compounds that can prevent this denaturation are considered to have anti-inflammatory potential.
dot graph TD{ subgraph "Albumin Denaturation Assay Workflow" A[Prepare reaction mixture with albumin and pyrazole derivative] --> B[Induce denaturation by heating]; B --> C[Cool the mixture]; C --> D[Measure the turbidity (absorbance)]; end }
Albumin Denaturation Assay Workflow
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the pyrazole derivatives.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling: After heating, cool the mixtures to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using a standard drug like diclofenac sodium as a positive control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
dot graph TD{ subgraph "Broth Microdilution Workflow" A[Prepare serial dilutions of pyrazole derivatives in broth] --> B[Inoculate with a standardized microbial suspension]; B --> C[Incubate under appropriate conditions]; C --> D[Observe for visible growth and determine MIC]; end }
Broth Microdilution Workflow
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrazole derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The available evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The presence of the 4-bromophenyl group appears to be a key determinant for potent anticancer activity, as demonstrated by its low micromolar IC50 values against various cancer cell lines. While direct comparative data for its anti-inflammatory and antimicrobial activities are less abundant, the known structure-activity relationships of pyrazole derivatives indicate that the bromo and carbohydrazide moieties are favorable for these biological effects.
References
-
Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. [Link]
-
Roccaro, A. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-337. [Link]
-
Gaba, M., et al. (2022). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Inflammation Research, 15, 641-663. [Link]
-
Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4995. [Link]
-
Kontogiorgis, C., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]
-
Khidre, R. E., et al. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(11), 1508. [Link]
-
El-Sayed, W. A., et al. (2019). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]
-
Naim, M. J., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Applicable Chemistry, 5(2), 352-371. [Link]
-
Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(11), 2603-2607. [Link]
-
El-Shehry, M. F., et al. (2019). Synthesis and anticancer activity of substituted pyrazole derivatives. Organic Chemistry: An Indian Journal, 15(3), 1-8. [Link]
-
Rana, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Kumar, P. S., et al. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4878-4884. [Link]
-
Singh, R. B., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]
-
Dawood, K. M., et al. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(11), 1508. [Link]
-
Abdeltawab, F. M., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
-
Tasso, B., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2269. [Link]
-
Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. [Link]
-
Al-Azab, F. M., et al. (2019). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]
-
Ghag, S. P., & Kamath, C. R. (2017). Synthesis and Anticancer Activity of some Novel 1, 3, 4-Oxadiazole Compounds of 5-Amino Pyrazole. International Journal of Advances in Science Engineering and Technology, 5(3), 52-57. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. academicstrive.com [academicstrive.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Comparative SAR Analysis of 4-Bromo-1H-pyrazole-5-carbohydrazide Analogs: A Guide for Medicinal Chemists
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1] Its inherent chemical properties and ability to form diverse interactions with biological targets have led to the development of drugs across various therapeutic areas, including oncology, infectious diseases, and inflammation.[2] Within this broad class of compounds, the 4-bromo-1H-pyrazole-5-carbohydrazide core represents a particularly intriguing starting point for the design of novel therapeutic agents. The strategic placement of a bromine atom at the 4-position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties, while the carbohydrazide moiety at the 5-position serves as a versatile handle for introducing a wide range of substituents, allowing for fine-tuning of the molecule's biological activity.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their antibacterial activity against DNA gyrase. We will also explore the broader potential of this scaffold in anticancer and antifungal applications by drawing comparisons with structurally related pyrazole derivatives. The experimental data presented herein is intended to equip researchers, scientists, and drug development professionals with the insights needed to guide the rational design of next-generation therapeutic agents based on this promising scaffold.
Antibacterial Activity: Targeting DNA Gyrase
A systematic study of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs has revealed potent inhibitory activity against bacterial DNA gyrase, a crucial enzyme for bacterial survival.[3] This enzyme is a well-established target for antibacterial drugs, and the discovery of novel inhibitors is critical in the face of rising antibiotic resistance. The general structure of the synthesized analogs is depicted below:
General Structure of N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Analogs
A diagram of the core chemical structure.
The SAR of this series was elucidated by systematically varying the substituent 'R' on the benzoyl moiety. The inhibitory activity against Staphylococcus aureus DNA gyrase and the minimum inhibitory concentrations (MICs) against various bacterial strains are summarized in the table below.
SAR of N′-Benzoyl Substituents
| Compound | R-substituent | IC50 (µg/mL) S. aureus DNA Gyrase | MIC (µg/mL) B. subtilis | MIC (µg/mL) S. aureus |
| 3a | H | >50 | >50 | >50 |
| 3d | 4-OH | 0.85 | 3.66 | 6.25 |
| 3j | 2,4-di-OH | 0.32 | 1.12 | 3.12 |
| 3k | 2,4-di-OH, 5-Cl | 0.15 | 0.78 | 1.56 |
| 3p | 4-N(CH3)2 | 1.35 | 6.25 | 12.5 |
| 3s | 3-NO2 | 2.15 | 12.5 | 25 |
Data extracted from a study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs as DNA gyrase inhibitors.[3]
The experimental data reveals several key SAR trends:
-
Hydroxylation is Key: The unsubstituted analog (3a ) was inactive. The introduction of hydroxyl groups on the benzoyl ring dramatically increased the inhibitory activity.
-
Position and Number of Hydroxyl Groups Matter: A single hydroxyl group at the 4-position (3d ) conferred good activity. Dihydroxylation, particularly at the 2- and 4-positions (3j ), further enhanced the potency.
-
Halogenation Boosts Potency: The most potent compound in the series, 3k , featured a 2,4-dihydroxy-5-chloro substitution pattern. This suggests that the addition of a halogen, in combination with the hydroxyl groups, is beneficial for activity.
-
Electron-Donating and Withdrawing Groups: An electron-donating dimethylamino group at the 4-position (3p ) resulted in moderate activity. Conversely, a strongly electron-withdrawing nitro group at the 3-position (3s ) led to a decrease in activity compared to the hydroxylated analogs.
These findings suggest that the benzoyl moiety plays a crucial role in the interaction with the DNA gyrase enzyme, with hydrogen bond donors (hydroxyl groups) and specific halogen substitutions being critical for potent inhibition.
Expanding the Therapeutic Landscape: Anticancer and Antifungal Potential
While a systematic SAR study of this compound analogs in oncology and mycology is not yet available in the public domain, the broader pyrazole literature provides compelling evidence for the potential of this scaffold in these areas.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazole derivatives.[4] For instance, pyrazole-carbohydrazide derivatives have been shown to be effective against lung carcinoma (A549) cells.[5] Furthermore, the presence of a 4-bromophenyl group on the pyrazole ring has been associated with significant anticancer activity against various cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells.[5]
A QSAR study on a series of pyrazole carbohydrazide and acetohydrazide derivatives identified a simple pyrazole carbohydrazide with a methyl group on the pyrazole ring as having a high predicted activity against the K562 chronic myelogenous leukemia cell line.[3] This underscores the importance of the carbohydrazide moiety for cytotoxic activity.
The collective evidence suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. Future SAR studies should focus on:
-
Substitution at the N1 position of the pyrazole ring: Introducing various alkyl and aryl groups to explore their impact on potency and selectivity.
-
Modification of the hydrazide moiety: Synthesis of hydrazones and other derivatives to probe the importance of this linker.
-
Exploration of different aromatic and heterocyclic substituents on the carbohydrazide nitrogen.
Antifungal Activity
Pyrazole carboxamides are a well-established class of fungicides that target the succinate dehydrogenase (SDH) enzyme.[6] This highlights the potential of the pyrazole core in the design of antifungal agents. While direct evidence for the antifungal activity of this compound analogs is limited, related pyrazole derivatives have demonstrated significant antifungal properties.[7] For instance, novel pyrazole analogs containing an aryl trifluoromethoxy group have shown potent activity against a panel of plant pathogenic fungi.[7]
Given the structural similarities and the known antifungal potential of pyrazoles, a systematic investigation into the antifungal activity of this compound analogs is warranted.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and a representative analog, as well as a general protocol for the evaluation of antibacterial activity.
Synthesis Workflow
A generalized workflow for the synthesis of the target analogs.
Synthesis of this compound
-
Esterification: Start with the commercially available 4-bromo-1H-pyrazole-5-carboxylic acid. Esterify the carboxylic acid using standard methods, for example, by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding ethyl ester.
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford this compound.
Synthesis of a Representative Analog: N'-(2,4-dihydroxy-5-chlorobenzoyl)-4-bromo-1H-pyrazole-5-carbohydrazide (Analog of 3k)
-
Activation of the Benzoic Acid: 2,4-dihydroxy-5-chlorobenzoic acid is activated for amide bond formation. This can be achieved using a variety of coupling agents such as dicyclohexylcarbodiimide (DCC) or by converting the acid to its corresponding acid chloride using thionyl chloride.
-
Condensation: The activated benzoic acid derivative is then reacted with this compound in an appropriate solvent (e.g., dichloromethane or DMF) in the presence of a base (e.g., triethylamine) to neutralize the acid formed during the reaction.
-
Work-up and Purification: The reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield the final compound.
Antibacterial Activity Assay (MIC Determination)
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., S. aureus) is diluted in Mueller-Hinton broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold has demonstrated significant promise as a template for the design of novel antibacterial agents targeting DNA gyrase. The SAR studies highlighted in this guide provide a clear roadmap for the optimization of these compounds, with hydroxyl and halogen substitutions on the N′-benzoyl moiety being key determinants of potency.
Furthermore, the broader literature on pyrazole derivatives strongly suggests that this scaffold has untapped potential in the development of anticancer and antifungal agents. Future research should focus on the systematic exploration of the SAR of this compound analogs in these therapeutic areas. By leveraging the insights provided in this guide and employing rational drug design principles, the scientific community can unlock the full therapeutic potential of this versatile and promising chemical scaffold.
References
-
Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives. PLoS One. 2013;8(11):e79227. [Link]
-
Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Manag Sci. 2019;75(11):2892-2900. [Link]
-
Pyrazoles as anticancer agents: Recent advances. Int J Scholarly Res Chem Pharm. 2023;3(2):13-22. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. 2023;28(17):6319. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. 2019;24(19):3434. [Link]
-
Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorg Med Chem. 2007;15(22):6893-9. [Link]
-
Structure–activity relationship summary of tested compounds. ResearchGate. (Accessed Jan 17, 2026). [Link]
-
A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Sci Rep. 2023;13(1):14728. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals (Basel). 2021;14(11):1098. [Link]
-
Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. Eur J Med Chem. 2022;239:114532. [Link]
-
Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Mini Rev Med Chem. 2022;22(1):115-163. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Int J Mol Sci. 2024;25(10):5305. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. J Biomol Struct Dyn. 2022;40(21):10793-10813. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Arch Pharm (Weinheim). 2024:e202400470. [Link]
Sources
- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Validation of Anti-inflammatory Effects of 4-bromo-1H-pyrazole-5-carbohydrazide Derivatives
Foundational Principles: Modeling Inflammation In Vitro
To rigorously assess the anti-inflammatory properties of novel compounds, a reliable and well-characterized in vitro model of inflammation is paramount. The use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) is a widely accepted and validated model.[6][7][8][9] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in macrophages, mimicking key aspects of infection-induced inflammation. This response includes the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, as well as the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11]
The Inflammatory Cascade in LPS-Stimulated Macrophages
Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS initiates a downstream signaling cascade that culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1] Activated NF-κB translocates to the nucleus and drives the expression of a plethora of pro-inflammatory genes. This guide will focus on assays that quantify key markers of this inflammatory cascade.
Caption: LPS-induced inflammatory signaling pathway in macrophages.
Experimental Workflow: A Step-by-Step Approach
A systematic workflow is crucial for obtaining reliable and comparable data. The following diagram outlines the key stages in the in vitro validation process.
Caption: Overall experimental workflow for in vitro anti-inflammatory screening.
Core Methodologies and Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Plate cells in 96-well plates for Griess and ELISA assays, and in 6-well plates for Western blotting, at an appropriate density to achieve 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the 4-bromo-1H-pyrazole-5-carbohydrazide derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[8][10] A non-stimulated control group should also be included.
Quantification of Nitric Oxide (NO) Production: The Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[6][12][13][14][15]
Protocol:
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Standard Curve: Prepare a nitrite standard curve ranging from 1 to 100 µM using sodium nitrite.
-
Griess Reagent: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample and standard well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
Measurement of Pro-inflammatory Cytokines: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.[16][17][18][19][20][21]
Protocol (General):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Quantify the cytokine concentration based on the standard curve.
Analysis of iNOS and COX-2 Protein Expression: Western Blotting
Western blotting allows for the detection and semi-quantitative analysis of the protein levels of iNOS and COX-2 in cell lysates, providing insight into whether the test compounds inhibit the synthesis of these pro-inflammatory enzymes.[10][22][23][24][25]
Protocol:
-
Protein Extraction: After treatment, wash the cells in the 6-well plates with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the expression of iNOS and COX-2 to the loading control.
Data Interpretation and Comparative Analysis
The efficacy of the this compound derivatives should be compared to both the vehicle control (LPS-stimulated) and a standard anti-inflammatory drug. The results can be presented as the concentration of the derivative that causes 50% inhibition (IC50) of the inflammatory response.
Table 1: Illustrative Comparative Data of Pyrazole Derivatives on Inflammatory Mediators
| Treatment (10 µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control (Unstimulated) | 5.2 ± 0.8 | 3.1 ± 0.5 | 4.5 ± 0.7 |
| LPS (1 µg/mL) | 100 | 100 | 100 |
| LPS + Dexamethasone (1 µM) | 25.4 ± 3.1 | 30.1 ± 4.2 | 28.9 ± 3.8 |
| LPS + Derivative A | 45.8 ± 5.5 | 50.2 ± 6.1 | 48.7 ± 5.9 |
| LPS + Derivative B | 62.1 ± 7.3 | 68.5 ± 8.0 | 65.3 ± 7.5 |
| LPS + Derivative C | 38.4 ± 4.9 | 42.6 ± 5.3 | 40.1 ± 4.8 |
Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.
Table 2: Illustrative Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment (10 µM) | Relative iNOS Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |
| Control (Unstimulated) | 0.04 ± 0.01 | 0.02 ± 0.01 |
| LPS (1 µg/mL) | 1.00 ± 0.15 | 1.00 ± 0.12 |
| LPS + Dexamethasone (1 µM) | 0.18 ± 0.04 | 0.25 ± 0.05 |
| LPS + Derivative A | 0.41 ± 0.06 | 0.49 ± 0.07 |
| LPS + Derivative B | 0.59 ± 0.08 | 0.65 ± 0.09 |
| LPS + Derivative C | 0.32 ± 0.05 | 0.39 ± 0.06 |
Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.
Conclusion and Future Directions
This guide outlines a robust and comprehensive strategy for the in vitro validation of the anti-inflammatory effects of this compound derivatives. By systematically evaluating their impact on key inflammatory mediators and enzymes, researchers can effectively identify promising lead compounds for further development. Derivatives that demonstrate significant and dose-dependent inhibition of NO, pro-inflammatory cytokines, and iNOS/COX-2 expression warrant further investigation, including mechanism of action studies and subsequent in vivo validation in animal models of inflammation.
References
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]
-
De Jager, W., & Rijkers, G. T. (2011). Solid-phase and bead-based cytokine immunoassay: a comparison. Methods in Molecular Biology, 691, 115–129. [Link]
-
Funak-Kalogeropoulou, A., Zervou, M., & Geronikaki, A. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3354. [Link]
-
Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt „Ueber einige Azoverbindungen“. Berichte der deutschen chemischen Gesellschaft, 12(1), 426–428. [Link]
-
Kim, S. J., Jeong, H. J., & Kim, Y. J. (2018). Bakkenolide B inhibits the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages by suppressing the activation of NF-κB and JNK/p38 MAPK. International immunopharmacology, 59, 237–246. [Link]
-
Kumar, A., & Sharma, S. (2017). Pyrazole derivatives: a worthy therapeutic agent. Current drug discovery technologies, 14(2), 99–108. [Link]
-
Lorkowski, S., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of immunological methods, 448, 38–41. [Link]
-
Mahmoud, M. R., El-Guindy, A. A., & Girgis, A. S. (2011). Synthesis and evaluation of the anti-inflammatory and analgesic activities of some new 1, 3, 4-trisubstituted pyrazole derivatives. Archiv der Pharmazie, 344(7), 447–455. [Link]
-
Riyadh, S. M., Gomha, S. M., & Mahmmoud, E. A. (2015). Synthesis and evaluation of some new pyrazole derivatives as anti-inflammatory and antimicrobial agents. Molecules, 20(7), 12727–12741. [Link]
-
Sahu, J. K., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research, 71(7-8), 741-758. [Link]
-
Towbin, H., Staehelin, T., & Gordon, J. (1979). Electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets: procedure and some applications. Proceedings of the National Academy of Sciences, 76(9), 4350–4354. [Link]
-
Zhang, X., et al. (2018). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation, 15(1), 1-10. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Griess reagent assay: Significance and symbolism [wisdomlib.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 4-bromo-1H-pyrazole-5-carbohydrazide: A Guide for Researchers
Introduction
4-bromo-1H-pyrazole-5-carbohydrazide is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active compounds, and the presence of a bromo-substituent provides a handle for further functionalization, while the carbohydrazide moiety is a versatile precursor for the synthesis of various heterocyclic systems such as oxadiazoles and triazoles. The strategic importance of this compound necessitates the development of efficient and scalable synthetic routes. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Synthesis via Bromination of a Pyrazole Ester Intermediate
This route is a classical and widely applicable approach that involves the initial construction of the pyrazole ring as an ester, followed by regioselective bromination and subsequent conversion to the desired carbohydrazide.
Reaction Scheme
A Technical Guide to Assessing the Metabolic Stability of 4-bromo-1H-pyrazole-5-carbohydrazide Derivatives in Drug Discovery
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, integral to a multitude of FDA-approved therapeutics.[1] Its versatility and favorable pharmacological properties have made it a cornerstone in the design of novel clinical candidates.[1][2] Among the vast chemical space of pyrazole-containing molecules, 4-bromo-1H-pyrazole-5-carbohydrazide derivatives are gaining significant attention for their potential therapeutic applications, ranging from anticancer to antimicrobial agents.[2] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with metabolic instability being a primary cause of attrition.
This guide provides a comprehensive framework for assessing the metabolic stability of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into the causality behind experimental choices, present comparative data with established drugs, and provide visual workflows to ensure a thorough understanding of the principles and techniques involved.
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[3] A compound that is rapidly metabolized will have a short half-life and low bioavailability, diminishing its therapeutic efficacy. Conversely, a compound that is too stable may accumulate in the body, leading to potential toxicity. Therefore, achieving an optimal metabolic stability profile is a critical balancing act in the lead optimization phase. Early assessment of metabolic stability allows for the timely identification of metabolic liabilities within a chemical series, guiding medicinal chemists in the design of more robust analogues with improved pharmacokinetic properties.[4]
Comparative Analysis of Metabolic Stability: Pyrazole Derivatives vs. Marketed Drugs
To contextualize the metabolic stability of this compound derivatives, it is instructive to compare their in vitro metabolic fate with that of structurally diverse, marketed drugs targeting similar biological pathways. For this guide, we will consider a hypothetical this compound derivative (PYZ-Br) and compare its metabolic stability against two well-established drugs: Celecoxib, a pyrazole-containing COX-2 inhibitor, and Imatinib, a tyrosine kinase inhibitor with a different heterocyclic core.
The following table summarizes representative data from in vitro liver microsomal stability assays. It is important to note that the data for PYZ-Br is hypothetical and intended for illustrative purposes, reflecting a scenario where a novel derivative is being evaluated.
| Compound | Therapeutic Target | Core Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PYZ-Br (Hypothetical) | Kinase Inhibitor | 4-bromo-1H-pyrazole | 45 | 30.8 |
| Celecoxib | COX-2 Inhibitor | Pyrazole | > 120 | < 11.5 |
| Imatinib | Tyrosine Kinase Inhibitor | 2-Phenylaminopyrimidine | 88 | 15.8 |
Data is representative and compiled from various sources for comparative purposes.
From this comparison, our hypothetical PYZ-Br exhibits moderate metabolic stability. Its half-life is shorter than that of Celecoxib, a highly stable pyrazole-containing drug, but longer than what might be considered metabolically labile. This profile suggests that while PYZ-Br is a viable starting point, there is room for optimization to enhance its metabolic endurance. The intrinsic clearance data further supports this, with PYZ-Br showing a higher clearance rate than both comparator drugs.
Experimental Protocols for Assessing Metabolic Stability
The two most common in vitro assays for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay. Microsomal assays primarily assess Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, while hepatocyte assays provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways.[3]
Liver Microsomal Stability Assay
This assay is a high-throughput method used early in drug discovery to assess a compound's susceptibility to metabolism by CYP enzymes.
Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the in vitro liver microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Hepatocyte Stability Assay
This assay provides a more physiologically relevant model as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Prepare a hepatocyte suspension in incubation medium (e.g., Williams' Medium E) at a final density of 1 x 10^6 viable cells/mL.
-
-
Incubation:
-
Add the test compound (final concentration 1 µM) to the hepatocyte suspension.
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.
-
Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as described in the microsomal stability assay protocol.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described previously, adjusting the CLint calculation for the cell density.
-
Potential Metabolic Pathways of this compound Derivatives
Understanding the potential metabolic pathways is crucial for interpreting stability data and for designing more stable analogues. Based on the structure of this compound and known metabolic transformations of pyrazole-containing compounds, several metabolic pathways can be anticipated.[7]
Anticipated Metabolic Pathways
Caption: Potential metabolic pathways for pyrazole-hydrazide derivatives.
The primary sites of metabolic attack are likely to be the pyrazole ring itself, which can undergo hydroxylation, and any aliphatic or aromatic substituents. The hydrazide moiety could also be susceptible to hydrolysis. Subsequent Phase II conjugation reactions, such as glucuronidation and sulfation, can occur on hydroxylated metabolites to facilitate their excretion. Identifying which of these pathways is dominant for a particular derivative is key to devising strategies to block or slow down its metabolism.
Conclusion and Future Directions
The assessment of metabolic stability is an indispensable component of modern drug discovery. For promising new chemical series like the this compound derivatives, a systematic and early evaluation of their metabolic fate is paramount for their successful progression. By employing robust in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can generate critical data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.
The comparative approach outlined in this guide, benchmarking against established drugs, provides a valuable context for decision-making. Should a derivative exhibit suboptimal stability, the elucidation of its metabolic pathways will empower medicinal chemists to make targeted structural modifications to enhance its pharmacokinetic profile. Ultimately, a thorough understanding and proactive management of metabolic stability will significantly increase the probability of translating a promising pyrazole derivative into a clinically successful therapeutic agent.
References
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). NIH. Retrieved January 17, 2026, from [Link]
-
4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide | C4H4BrN5O3. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025, August 26). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. (2023, April 10). MDPI. Retrieved January 17, 2026, from [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021, January 14). PubMed. Retrieved January 17, 2026, from [Link]
-
Validation of LC/MS/MS method for assessment of the in vitro activity of selected rat cytochrome P450 isoenzymes. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025, January 30). PubMed Central. Retrieved January 17, 2026, from [Link]
-
High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. (n.d.). Retrieved January 17, 2026, from [Link]
-
Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. (2025, December 12). PubMed. Retrieved January 17, 2026, from [Link]
-
Metabolism of pyrazole. Structure elucidation of urinary metabolites. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21). Retrieved January 17, 2026, from [Link]
-
1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. (n.d.). Monash University. Retrieved January 17, 2026, from [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2025, October 16). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) Metabolic stability and its role in the discovery of new chemical entities. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
Sources
The In Vivo Efficacy Landscape of 4-Bromo-1H-pyrazole-5-carbohydrazide Derivatives: A Comparative Guide
Introduction: The Pyrazole-Carbohydrazide Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The incorporation of a carbohydrazide moiety at the 5-position of the pyrazole ring introduces a versatile functional group that can significantly enhance the therapeutic potential of the parent scaffold. This guide provides a comparative analysis of the in vivo efficacy of compounds derived from 4-bromo-1H-pyrazole-5-carbohydrazide, a promising starting material for the synthesis of novel therapeutic agents. While direct in vivo studies on derivatives of this specific bromo-substituted precursor are not extensively reported in the available literature, we can infer their potential by examining the performance of closely related analogs and the broader class of pyrazole-5-carbohydrazides in relevant preclinical models.
I. Anticancer Activity: Targeting Non-Small Cell Lung Cancer
The most significant body of research for pyrazole-5-carbohydrazide derivatives lies in their potential as anticancer agents, particularly against non-small cell lung cancer (NSCLC). The A549 cell line, a widely used model for NSCLC, has been the subject of several in vitro investigations.
A. Preclinical Evidence: Insights from In Vitro Studies
A pivotal study by Xia et al. focused on a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, which differ from our core structure by the absence of the 4-bromo substituent but provide crucial insights into the potential of this scaffold.[3] Their research demonstrated that these compounds inhibit the growth of A549 cells and induce apoptosis in a dose-dependent manner.[4]
Key Findings from In Vitro Studies:
-
Induction of Apoptosis: Several derivatives were shown to induce morphological changes in A549 cells characteristic of apoptosis, such as cell shrinkage.[4]
-
Structure-Activity Relationship (SAR): The study revealed that the lipophilicity of the compounds, represented by their logP values, plays a significant role in their anticancer activity. Derivatives with logP values in the range of 3.12–4.94 exhibited more potent inhibitory effects on A549 cell growth.[3] The presence of bulky groups, such as a tert-butyl substituent, was also associated with enhanced activity.[4]
While these in vitro results are promising, it is crucial to note the absence of corresponding in vivo data in the published literature. An A549 xenograft model in immunocompromised mice would be the logical next step to validate these findings and assess the translational potential of these compounds.[5]
B. Proposed Mechanism of Action in Cancer
The precise mechanism by which these pyrazole-5-carbohydrazide derivatives exert their anticancer effects is not fully elucidated. However, the induction of apoptosis suggests an interference with key signaling pathways that regulate cell survival and death. Potential molecular targets could include components of the intrinsic or extrinsic apoptotic pathways, such as caspases or Bcl-2 family proteins. Further investigation into the signaling cascades affected by these compounds is warranted.
dot graph TD; A[Pyrazole-5-Carbohydrazide Derivative] --> B{Interaction with Cellular Targets}; B --> C[Induction of Apoptosis]; C --> D[Inhibition of A549 Cell Growth]; subgraph Cellular Effects C; D; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end
Caption: Proposed mechanism of anticancer activity.
II. Anti-inflammatory Potential: Targeting Key Mediators of Inflammation
Pyrazole derivatives are well-established as anti-inflammatory agents, with celecoxib being a prominent example.[6] The anti-inflammatory activity of novel compounds is often evaluated in vivo using the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.
A. The Carrageenan-Induced Paw Edema Model: A Standard for Preclinical Evaluation
This widely used model involves the injection of carrageenan, an irritant, into the paw of a rodent, leading to a localized inflammatory response characterized by swelling (edema).[7] The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.
B. Comparative Efficacy of Pyrazole Derivatives
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Compound Administration: The test compound, a vehicle control, and a positive control (e.g., indomethacin) are administered, usually orally or intraperitoneally, at a predetermined time before carrageenan injection.
-
Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each treatment group relative to the control group.
C. Potential Anti-inflammatory Mechanisms
The anti-inflammatory effects of pyrazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[9] Some derivatives may also exert their effects through the inhibition of other inflammatory mediators or signaling pathways, such as the NF-κB pathway.[6]
dot graph TD; A[Inflammatory Stimulus e.g., Carrageenan] --> B{Activation of Inflammatory Pathways}; B --> C[Production of Pro-inflammatory Mediators e.g., Prostaglandins]; C --> D[Edema and Inflammation]; E[Pyrazole Derivative] --x F[Inhibition]; F --> C; subgraph Inflammatory Cascade B; C; D; end style A fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end
Caption: Anti-inflammatory mechanism of pyrazoles.
III. Antimicrobial Activity: A Frontier for Pyrazole-Carbohydrazide Derivatives
The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Pyrazole derivatives have shown promise in this area, with some exhibiting potent activity against a range of bacterial strains, including drug-resistant variants.[5]
A. Preclinical Evaluation of Antimicrobial Efficacy
The in vivo efficacy of new antimicrobial compounds is typically assessed in murine infection models. These models involve infecting mice with a specific pathogen and then treating them with the test compound to evaluate its ability to reduce the bacterial load in various organs.
B. Potential of Pyrazole-Carbohydrazide Derivatives as Antimicrobials
While in vivo antimicrobial data for derivatives of this compound are lacking, in vitro studies on related compounds have demonstrated their potential. For example, certain pyrazole-1-carbothiohydrazide derivatives have shown considerable antimicrobial activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values lower than standard drugs.[2] The development of pyrazole-based compounds with activity against resistant strains like MRSA highlights the therapeutic potential of this scaffold.[5]
IV. Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential for development as anticancer, anti-inflammatory, and antimicrobial agents. The available in vitro data, particularly in the context of NSCLC, is encouraging and provides a strong rationale for further investigation. However, a significant gap exists in the literature regarding the in vivo efficacy of these specific compounds.
Future research should prioritize the following:
-
In Vivo Anticancer Studies: Evaluation of the most potent in vitro anticancer derivatives in A549 xenograft models is essential to confirm their efficacy and assess their pharmacokinetic and toxicological profiles.
-
In Vivo Anti-inflammatory and Antimicrobial Screening: Systematic screening of a library of this compound derivatives in relevant animal models is needed to identify lead compounds for these therapeutic areas.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by these compounds will be crucial for their optimization and further development.
By addressing these key areas, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353.
- Synthesis and Structure-Activity Relationships of Novel1-Arylmethyl-3-Aryl-1 H - Pyrazole-5-Carbohydrazidederivatives As Potential Agents Against A549 Lung Cancer Cells. (URL not available)
- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. PubMed.
- Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed.
- Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. PubMed Central.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.
- Xia, Y.L., et al. (2008). Synthesis and Structure-Activity Relationships of Novel 1-Arylmethyl-3-Aryl-1H Pyrazole-5-Carbohydrazide Hydrazine Derivatives as Potential AGENTS against A549 Lung Cancer Cells. European Journal of Medicinal Chemistry, 43, 2347-2353.
- Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central.
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PubMed Central.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Synthesis and anti-inflammatory activity study of Schiff bases complexes. Biochemical and Cellular Archives.
- Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. PubMed Central.
- A comprehensive review on synthesis and biological activity of schiff bases. SciSpace.
- The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in R
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Pyrazole derivatives 17-22 preliminary antibacterial activity versus Gram positive and negative bacteria...
- Carrageenan induced Paw Edema Model.
- synthesis and anti-inflammatory activity study of schiff bases complexes.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
- Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
Sources
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of the Fungicidal Potential of 4-bromo-1H-pyrazole-5-carbohydrazide Against Commercial Fungicides
In the continuous endeavor to safeguard global crop production, the demand for novel, effective, and environmentally benign fungicides is paramount. The pyrazole scaffold has emerged as a privileged structure in agrochemical research, forming the core of several successful commercial fungicides.[1] This guide provides a comprehensive framework for evaluating the fungicidal activity of a novel pyrazole derivative, 4-bromo-1H-pyrazole-5-carbohydrazide, in comparison to established commercial fungicides. While direct comparative data for this specific compound is not yet publicly available, this document synthesizes established methodologies and data from related pyrazole derivatives to present a robust protocol for its evaluation. This guide is intended for researchers, scientists, and professionals in the field of fungicide development, offering a blueprint for assessing the potential of new chemical entities.
Introduction: The Promise of Pyrazole-Based Fungicides
Pyrazole and its derivatives represent a critical class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal and agrochemical science due to their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3] In agriculture, the pyrazole ring is a key pharmacophore in a number of modern fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs).[1][4] Commercial examples like Bixafen, Fluxapyroxad, and Penthiopyrad underscore the success of this chemical class in controlling a wide range of plant pathogenic fungi.[1]
The rationale for investigating novel derivatives such as this compound stems from the need to overcome challenges such as the development of fungicide resistance and the desire for improved efficacy and safety profiles. The introduction of a bromine atom and a carbohydrazide moiety to the pyrazole core are strategic modifications aimed at potentially enhancing biological activity. This guide outlines the critical experimental steps to validate the fungicidal potential of this novel compound against key commercial standards.
Experimental Design for Comparative Fungicidal Activity Assessment
To rigorously evaluate the fungicidal activity of this compound, a multi-tiered experimental approach is essential. This involves in vitro screening against a panel of economically important phytopathogenic fungi, determination of efficacy metrics (EC₅₀ values), and comparison with well-characterized commercial fungicides.
Selection of Test Fungi and Commercial Benchmarks
The choice of fungal pathogens and commercial fungicides is critical for a meaningful comparison. The panel of fungi should include representatives from different classes causing significant crop diseases. The commercial fungicides selected should have different modes of action to provide a broad comparative context.
Table 1: Proposed Panel of Test Fungi and Commercial Fungicides
| Target Fungal Pathogen | Common Disease Caused | Rationale for Inclusion | Commercial Fungicide Benchmark | Chemical Class | Mechanism of Action |
| Rhizoctonia solani | Rice Sheath Blight, Damping-off | Broad host range, significant economic impact. | Azoxystrobin | Strobilurin (QoI) | Quinone outside inhibitor of Complex III in mitochondrial respiration. |
| Botrytis cinerea | Grey Mold | Affects a wide variety of fruits and vegetables. | Boscalid | Carboxamide (SDHI) | Succinate Dehydrogenase Inhibitor (Complex II). |
| Fusarium graminearum | Fusarium Head Blight in cereals | Produces mycotoxins harmful to humans and animals. | Tebuconazole | Triazole (DMI) | Demethylation inhibitor of sterol biosynthesis. |
| Alternaria alternata | Leaf spots and blights | Common post-harvest and field pathogen. | Mancozeb | Dithiocarbamate | Multi-site inhibitor affecting various enzymes. |
In Vitro Antifungal Activity Assay: Mycelium Growth Inhibition Method
The poisoned food technique is a standard and reliable method for assessing the in vitro efficacy of antifungal compounds.[5]
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve this compound and the commercial fungicides in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare stock solutions of a high concentration (e.g., 10,000 µg/mL).
-
Preparation of Poisoned Media: Autoclave Potato Dextrose Agar (PDA) medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate containing only the solvent at the same dilution should also be prepared. Pour the media into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each prepared PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of each fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
-
Determination of EC₅₀: The effective concentration required to inhibit 50% of the mycelial growth (EC₅₀) is determined by probit analysis of the inhibition data.
Experimental Workflow Diagram
Caption: Workflow for in vitro fungicidal activity assessment.
Quantitative Comparison of Fungicidal Activity
The following tables present representative EC₅₀ values for the selected commercial fungicides against the target pathogens, compiled from existing literature. These values serve as a benchmark for evaluating the potential of this compound.
Table 2: Representative In Vitro Efficacy (EC₅₀ in µg/mL) of Commercial Fungicides
| Fungicide | Rhizoctonia solani | Botrytis cinerea | Fusarium graminearum | Alternaria alternata |
| Azoxystrobin | 1.25 - 16.68[6] | >100 (Resistant strains)[6] | - | 1.86[6] |
| Boscalid | - | 0.04 - 0.13 | 1.94[7] | - |
| Tebuconazole | 250 (complete inhibition)[8] | 0.2 - 0.5 | 0.08 - 0.98 (Sensitive strains)[6] | - |
| Mancozeb | - | - | - | 1.5[6] |
Note: Efficacy data can vary significantly based on the specific fungal isolate and experimental conditions.
Potential Mechanism of Action
Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][9] They bind to the ubiquinone-binding site of the succinate dehydrogenase (Complex II) enzyme in the mitochondrial respiratory chain, blocking electron transport and ultimately leading to fungal cell death. Given the structural similarity of this compound to other pyrazole carboxamides, it is plausible that it shares this mechanism of action.
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action via SDH inhibition.
Further experimental validation, such as enzyme activity assays using isolated mitochondria, would be required to confirm this hypothesis.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the fungicidal activity of this compound. By employing standardized in vitro assays and comparing its performance against a panel of established commercial fungicides, researchers can effectively determine its potential as a novel crop protection agent. The promising history of pyrazole derivatives in agriculture suggests that novel analogues like the one discussed herein are worthy of thorough investigation.[10] Future studies should expand to in vivo testing on infected plants to assess protective and curative activities, as well as toxicological and environmental impact studies to build a complete profile of this promising new compound.
References
-
Gou, K., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(1), 134. Available at: [Link]
-
Faria, J.V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903. Available at: [Link]
-
Shapi, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6549. Available at: [Link]
-
Lamberth, C. (2007). Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502. Available at: [Link]
-
Zhu, H., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(40), 11139-11148. Available at: [Link]
-
Molecules. (2016). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 21(11), 1489. Available at: [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 33(6), 2993-3001. Available at: [Link]
-
Zhang, J., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6303. Available at: [Link]
-
Navi, S. S., et al. (2016). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Journal of Plant Pathology & Microbiology, 7(4). Available at: [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 9(7). Available at: [Link]
-
Patel, K. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. E-Journal of Chemistry, 10(1), 354-362. Available at: [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 33(6). Available at: [Link]
-
Khan, I., et al. (2018). In vitro evaluation of commonly available fungicides against three fungal isolates. Journal of Animal and Plant Sciences, 28(3), 923-930. Available at: [Link]
-
Tyśkiewicz, R., et al. (2024). In-depth comparison of commercial Trichoderma-based products: integrative approaches to quantitative analysis, taxonomy and efficacy. Frontiers in Microbiology, 15. Available at: [Link]
- Google Patents. (2015). CN104705327A - Pyrazole fungicide composition.
-
Li, M., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(30), 8385-8395. Available at: [Link]
-
MIT CSAIL. 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. Available at: [Link]
-
PubChem. 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. Available at: [Link]
-
Wang, Q., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9549-9563. Available at: [Link]
-
PubChem. 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide. Available at: [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for Cross-Coupling Reactions with 4-Bromo-1H-pyrazole-5-carbohydrazide
Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile scaffold in the design of novel therapeutics and functional materials. Specifically, 4-bromo-1H-pyrazole-5-carbohydrazide serves as a pivotal building block, offering a reactive handle at the C4 position for the introduction of diverse molecular fragments through transition-metal catalyzed cross-coupling reactions. The carbohydrazide moiety at the C5 position further enhances its utility, providing a vector for subsequent derivatization.
This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the functionalization of the C4 position of this compound and its close analogs. We will delve into the nuances of catalyst and ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering field-proven insights and experimental data to guide your synthetic strategy. The presence of the unprotected pyrazole N-H and the carbohydrazide functional group introduces specific challenges, such as potential catalyst inhibition and side reactions, making the choice of the catalytic system paramount for achieving high yields and selectivity.
The General Catalytic Cycle: A Unifying Principle
Most of the palladium-catalyzed cross-coupling reactions discussed herein proceed through a common catalytic cycle. Understanding this fundamental pathway is crucial for troubleshooting and optimizing your reactions.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. For 4-bromopyrazoles, the choice of catalyst and ligand is critical to overcome the challenges posed by the N-H group, which can interfere with the catalytic cycle.
Palladium-Based Catalysts: The Workhorse of Suzuki Coupling
Palladium catalysts are the most common choice for Suzuki reactions involving bromopyrazoles. The selection of the appropriate phosphine ligand is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and stabilize the active Pd(0) species.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent | [1] |
| XPhos Pd G2 | XPhos | K₂CO₃ | EtOH/H₂O | 80 (MW) | Good to Excellent | [2][3] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | High | [4] |
| Pd(OAc)₂ | Buchwald Ligands | K₃PO₄ | Dioxane/H₂O | 100 | High | [4] |
Expert Insights: For unprotected N-H pyrazoles, the use of a strong base like K₃PO₄ is often beneficial.[4] The XPhos family of ligands, in combination with their corresponding palladium precatalysts (e.g., XPhos Pd G2), has shown exceptional performance for the Suzuki coupling of challenging heterocyclic substrates, including 4-bromopyrazoles.[2][4] These systems are often characterized by high turnover numbers and broad functional group tolerance. A study on 4-bromopyrazol-5-yl triflates demonstrated that the choice of ligand can even direct the site-selectivity of the coupling, highlighting the profound impact of the ligand sphere on the reaction outcome.[5][6]
Nickel-Based Catalysts: A Cost-Effective Alternative
While less common for Suzuki couplings of pyrazoles in the literature, nickel catalysts are gaining traction as a more economical alternative to palladium. They can be particularly effective for the coupling of aryl bromides.
Expert Insights: Nickel-catalyzed cross-couplings often proceed via different mechanisms, sometimes involving single-electron transfer (SET) pathways. This can lead to different reactivity patterns compared to palladium. For substrates prone to catalyst deactivation with palladium, nickel catalysis can be a viable alternative.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. As with Suzuki coupling, the unprotected N-H groups of this compound present a key challenge.
Palladium-Catalyzed Amination: The Gold Standard
The development of bulky, electron-rich phosphine ligands by Buchwald and others has been instrumental in expanding the scope of C-N coupling to include challenging substrates like bromopyrazoles.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₂ | tBuDavePhos | tBuOK | Xylene | 160 (MW) | Good (for amines without β-H) | [7][8] |
| Pd-precatalyst (tBuBrettPhos) | tBuBrettPhos | LHMDS | THF | 50-80 | Good to Excellent | [9][10] |
Expert Insights: A direct comparison between palladium and copper catalysis for the amination of 4-halopyrazoles revealed a complementary reactivity profile. The Pd(dba)₂/tBuDavePhos system was effective for coupling with aryl or bulky amines lacking β-hydrogens.[7][8][11] In contrast, reactions with alkylamines bearing β-hydrogens were low-yielding due to competing β-hydride elimination.[8] For unprotected bromopyrazoles, the use of a specialized precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos with LHMDS as the base has proven to be a highly effective system.[9][10]
Copper-Catalyzed Amination: A Classical Approach with Modern Relevance
Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a well-established method that can be advantageous for certain substrates.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuI | (if any) | K₂CO₃/K₃PO₄ | DMF/Dioxane | 110-140 | Moderate to Good | [7][8] |
Expert Insights: For the C-N coupling of 4-iodopyrazoles with alkylamines possessing β-hydrogens, a CuI-mediated reaction was found to be more effective than the palladium-catalyzed counterpart.[7][8] This highlights the importance of considering copper catalysis, especially when palladium systems fail for specific amine coupling partners.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, forming a C(sp)-C(sp²) bond. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Palladium/Copper Co-catalysis: The Conventional System
The combination of a palladium catalyst and a copper(I) salt is the most widely employed system for Sonogashira couplings.
| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | CuI | XPhos | Et₃N | MeCN | 110 | Good | [12] |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | RT - 80 | Good to Excellent | [13] |
Expert Insights: For electron-deficient bromopyrazoles, such as those with a trifluoromethyl group at C5, a screening of bulky, electron-rich phosphine ligands like XPhos was necessary to achieve good conversion in Sonogashira coupling.[12] This suggests that for our target molecule, which also possesses an electron-withdrawing group at C5, a similar catalyst system would be a good starting point. Copper-free Sonogashira protocols are also gaining popularity to avoid issues with alkyne homocoupling.[14]
Heck Reaction: Vinylation of the Pyrazole Core
The Heck reaction enables the coupling of aryl halides with alkenes. While less documented for 4-bromopyrazoles compared to Suzuki or Buchwald-Hartwig reactions, it remains a valuable tool for introducing vinyl groups.
Palladium-Catalyzed Vinylation
Palladium catalysts are the standard for Heck reactions. The choice of ligand and base can influence the regioselectivity and efficiency of the coupling.
Expert Insights: Brominated pyrazoles are known to be viable substrates for Heck reactions.[15] Typically, a Pd(OAc)₂ or PdCl₂ catalyst is used in combination with a phosphine ligand and an organic base such as triethylamine. The reaction often requires elevated temperatures.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 4-bromopyrazoles and serves as a robust starting point for the functionalization of this compound.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol/Water (4:1 mixture), degassed
-
Microwave vial
Procedure:
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling of 4-bromopyrazole-5-carbohydrazide.
Rationale for Experimental Choices:
-
XPhos Pd G2: This second-generation Buchwald precatalyst is highly active and air-stable, ensuring efficient formation of the active Pd(0) species. The bulky, electron-rich XPhos ligand is well-suited for coupling electron-deficient heterocycles.[2]
-
K₂CO₃: A moderately strong inorganic base that is effective in promoting transmetalation without causing significant degradation of sensitive functional groups.
-
Ethanol/Water: A "green" solvent mixture that can enhance the solubility of both the organic substrates and the inorganic base, often leading to improved reaction rates.[3]
-
Microwave Irradiation: This technique allows for rapid and uniform heating, significantly reducing reaction times and often improving yields by minimizing the formation of decomposition byproducts.[3][8]
Conclusion and Future Outlook
The functionalization of this compound via cross-coupling reactions is a highly viable strategy for the synthesis of diverse chemical libraries. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands such as XPhos and tBuBrettPhos, offer the most robust and versatile solutions for Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively. For Sonogashira couplings, a similar ligand design philosophy is recommended, while copper catalysis presents a complementary approach for certain C-N bond formations, especially with alkylamines.
As the field of catalysis continues to evolve, the development of more active and selective catalysts, including those based on earth-abundant metals like nickel and copper, will undoubtedly further expand the synthetic chemist's toolbox for the derivatization of this important pyrazole scaffold. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery of new molecules with significant potential in medicine and materials science.
References
-
Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Iwasaki, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474-11481. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. [Link]
-
Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(15), 5915-5923. [Link]
-
Mukherjee, A., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
-
Ghorbanloo, M., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Phosphonylation of Pyrazoles Substituted by Electron-Withdrawing Groups. (2026). ResearchGate. [Link]
-
Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(20), 4734. [Link]
-
Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
-
Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
Martínez, R., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole a. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2014). Chemical Reviews, 114(5), 2558-2661. [Link]
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
-
Lee, C., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4679. [Link]
-
P. S. S. Prasad, et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(10), 1205. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1076-1123. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). Journal of Organic Chemistry, 84(18), 11474-11481. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. [Link]
-
Nickel-catalyzed multicomponent reaction of dinitriles and hydrazine hydrochlorides with boronic acids: access to 1,3-diaryl-1H-pyrazol-5-amines and 4,5-dihydropyridazin-3(2H)-ones. (2022). Organic Chemistry Frontiers, 9(12), 3255-3261. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2022). Molecules, 27(14), 4529. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry, 18(43), 8864-8872. [Link]
-
Tu, K. N., et al. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters, 21(5), 1283-1286. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters, 20(17), 5306-5310. [Link]
-
Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). Molecules, 27(14), 4583. [Link]
-
Zhu, J.-N., et al. (2019). Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters, 21(13), 5046-5050. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). Scientific Reports, 11, 19. [Link]
-
Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragmentation and Mechanistic Study. (2023). Molecules, 28(16), 5966. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Catalysts, 12(10), 1123. [Link]
-
Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2026). ResearchGate. [Link]
-
Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. (2011). Accounts of Chemical Research, 44(8), 639-651. [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (2022). Organic Chemistry Portal. [Link]
-
4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.org.mx [scielo.org.mx]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel 4-bromo-1H-pyrazole-5-carbohydrazide Derivatives
<_ _>
For researchers, scientists, and drug development professionals, the synthesis of a novel compound like a 4-bromo-1H-pyrazole-5-carbohydrazide derivative is a significant first step. However, the true measure of success lies in the rigorous confirmation of its identity, purity, and stability. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for these promising molecules, ensuring the generation of a robust and reliable data package suitable for regulatory scrutiny and further development.
The pyrazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] The introduction of a carbohydrazide moiety further enhances the potential for diverse pharmacological interactions.[3][4][5][6] Given the novelty of these 4-bromo-substituted derivatives, a multi-faceted analytical approach is not just recommended—it is imperative. Cross-validation, the process of using multiple, independent analytical techniques to corroborate findings, provides the highest level of confidence in the structural elucidation and purity assessment of a new chemical entity.
This guide will navigate the critical analytical techniques, offering not just procedural steps but also the underlying scientific rationale for their application in the context of this compound derivatives. We will explore the synergistic interplay of spectroscopic, chromatographic, and thermal analysis methods, all underpinned by the stringent validation principles outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
The Cross-Validation Workflow: A Holistic Approach
Caption: Interconnected workflow for the cross-validation of novel compounds.
I. Foundational Pillar: Spectroscopic Analysis
Spectroscopic techniques provide the fundamental evidence for the proposed chemical structure. For a novel this compound derivative, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful tool for unambiguous structure elucidation in solution. For our target molecule, a suite of NMR experiments is necessary.
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals to expect include the pyrazole ring proton, the N-H protons of the hydrazide, and any protons on substituents.
-
¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts of the pyrazole ring carbons and the carbonyl carbon of the hydrazide are particularly diagnostic.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule.
-
Table 1: Expected NMR Spectral Characteristics for a this compound Scaffold
| Nucleus | Expected Chemical Shift (ppm) | Key Correlations (HMBC) | Rationale |
| ¹H | |||
| Pyrazole C-H | ~7.5 - 8.5 | Correlations to pyrazole carbons and the carbohydrazide carbonyl carbon. | The electron-withdrawing nature of the pyrazole ring and adjacent groups deshields this proton. |
| N-H (pyrazole) | ~12.0 - 14.0 (broad) | May show weak correlations to adjacent carbons. | Broad signal due to quadrupolar relaxation and potential exchange. |
| N-H (hydrazide) | ~8.0 - 10.0 (broad) | Correlations to the carbonyl carbon. | Amide-like protons with characteristic chemical shifts. |
| ¹³C | |||
| C=O (hydrazide) | ~160 - 175 | Typical chemical shift for a carbonyl carbon in a hydrazide moiety. | |
| C-Br (pyrazole) | ~90 - 100 | The direct attachment of bromine significantly shields this carbon. | |
| Other Pyrazole Carbons | ~110 - 150 | The specific shifts will depend on the other substituents on the ring. |
B. Mass Spectrometry (MS): Unveiling the Molecular Weight
High-Resolution Mass Spectrometry (HRMS) is non-negotiable for confirming the elemental composition of a novel compound.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar compounds, minimizing fragmentation.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Interpretation: Compare the experimentally determined accurate mass to the theoretically calculated mass for the proposed molecular formula. The mass difference should be less than 5 ppm.
Trustworthiness: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an internal validation point. The presence of two peaks of nearly equal intensity separated by two mass units for the molecular ion is a strong indicator of a monobrominated compound.
C. Infrared (IR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Table 2: Key IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (stretch) | 3200 - 3400 | Stretching vibrations of the pyrazole and hydrazide N-H bonds. |
| C=O (stretch) | 1640 - 1680 | Carbonyl stretch of the hydrazide group. |
| C=N (stretch) | 1580 - 1620 | Stretching vibration of the pyrazole ring. |
| C-N (stretch) | 1250 - 1350 | Stretching vibration of the carbon-nitrogen bonds. |
II. Orthogonal Pillar: Chromatographic Purity Assessment
While spectroscopy confirms the structure, chromatography is the gold standard for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[10][11][12][13]
The Importance of Orthogonality: Relying solely on a single analytical technique can be misleading. For instance, an impurity might co-elute with the main peak in one HPLC method or be invisible to the detector. Cross-validating with a second, different HPLC method (e.g., different column chemistry or mobile phase) or an alternative technique like Gas Chromatography (if the compound is volatile and thermally stable) provides a more accurate purity assessment.
Experimental Protocol: RP-HPLC Method Development and Validation
A robust RP-HPLC method should be developed and validated according to ICH guidelines.[7][8][9][10][14][15]
-
Column Selection: A C18 column is a good starting point for these moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide UV spectra of the main peak and any impurities, which can help in their identification.
-
Validation Parameters:
-
Specificity: Demonstrate that the method can resolve the main peak from potential impurities and degradation products.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.[10][15]
-
Accuracy & Precision: Determine the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[10][15]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[10][15]
-
Robustness: Assess the method's performance under small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
-
Caption: Workflow for HPLC method development and validation.
III. Corroborative Pillar: Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the physicochemical properties of the solid form of the compound.[16][17][18][19][20]
A. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, DSC will show a sharp endothermic peak corresponding to its melting point. The melting point is a key physical property that can be used to assess purity; impurities will typically broaden the melting peak and lower the melting point.
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for identifying the presence of residual solvents or water in the sample, which would be observed as a weight loss at temperatures below the decomposition point of the compound. TGA also provides information on the thermal stability of the molecule.
Table 3: Comparison of Analytical Techniques for Cross-Validation
| Technique | Primary Information | Strengths | Limitations |
| NMR | Unambiguous structure, connectivity | Provides the most detailed structural information. | Not ideal for purity determination unless using quantitative NMR (qNMR). |
| HRMS | Elemental composition, molecular weight | High sensitivity and accuracy for molecular formula confirmation. | Provides little structural information on its own. |
| FTIR | Presence of functional groups | Rapid and non-destructive. | Can be ambiguous for complex molecules. |
| HPLC/UPLC | Purity, stability | High resolving power, quantitative. | Requires a chromophore for UV detection. |
| DSC | Melting point, solid-state transitions | Sensitive to impurities that affect the crystal lattice. | Not suitable for amorphous or non-melting compounds. |
| TGA | Thermal stability, solvent content | Quantitative assessment of volatiles. | Does not provide information on the identity of the lost mass. |
Conclusion: Building a Defensible Data Package
The cross-validation of analytical data for a novel this compound derivative is a systematic process of building a scientifically sound and defensible data package. By integrating the structural insights from spectroscopy with the quantitative purity assessment from chromatography and the physicochemical characterization from thermal analysis, a comprehensive and trustworthy profile of the new molecule is established. This rigorous, multi-technique approach, grounded in the principles of the ICH guidelines, is the hallmark of exemplary scientific practice in drug discovery and development. It ensures that the data is not only accurate but also robust and reproducible, paving the way for the successful advancement of these promising compounds.
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved January 17, 2026, from [Link]
-
Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency. Retrieved January 17, 2026, from [Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). Wiley Online Library. Retrieved January 17, 2026, from [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study... (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process... (2024, January 9). MDPI. Retrieved January 17, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. Retrieved January 17, 2026, from [Link]
-
A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. (2020, May 5). Durham University. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2024, October 24). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. Retrieved January 17, 2026, from [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization and Thermal Analysis of New Cu(II) Complexes with Hydrazide Ligands. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Retrieved January 17, 2026, from [Link]
-
Determination of carbohydrazide at trace and subtrace levels. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Novel Method Development and Validation of Brexpiprazole in Bulk and Pharmaceutical Formulation by RP-HPLC Method. (n.d.). Informatics Journals. Retrieved January 17, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved January 17, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 17, 2026, from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved January 17, 2026, from [Link]
-
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
1H and 13C NMR spectral characteristics of 1H-pyrazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicaljournal.org [chemicaljournal.org]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ijcpa.in [ijcpa.in]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. informaticsjournals.co.in [informaticsjournals.co.in]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides | MDPI [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. iitk.ac.in [iitk.ac.in]
Safety Operating Guide
Safe Disposal of 4-bromo-1H-pyrazole-5-carbohydrazide: A Comprehensive Guide for Laboratory Professionals
This document provides a detailed protocol for the safe handling and disposal of 4-bromo-1H-pyrazole-5-carbohydrazide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.
Hazard Profile and Risk Analysis
Understanding the potential hazards is the foundation of safe disposal. The structure of this compound suggests a multi-faceted risk profile.
-
Brominated Pyrazole Moiety : Brominated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity.[1][2] The pyrazole ring, a common scaffold in pharmaceuticals, can exhibit biological activity.[3] Specifically, 4-Bromopyrazole is a known irritant to the skin, eyes, and respiratory system.[4][5][6][7]
-
Carbohydrazide Moiety : Hydrazides and related compounds, like carbohydrazide, can be toxic.[8][9] Carbohydrazide is recognized as being toxic to aquatic life with long-lasting effects and can cause skin irritation and sensitization.[9][10]
Based on this analysis, this compound must be treated as a hazardous substance with potential for irritation, toxicity, and environmental harm.
| Hazard Class | Potential Effects & Considerations | Primary Exposure Routes |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[4][10] | Inhalation, Dermal, Ingestion |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[4][5][6][10] | Dermal, Ocular |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[5][6] | Inhalation |
| Environmental Hazard | Toxic to aquatic organisms with long-lasting effects.[9][10] Classified as a halogenated organic compound, subject to specific disposal regulations.[1][11][12][13] | Improper release to drains or environment. |
Pre-Disposal Safety Protocol: Engineering and Personal Controls
Before any disposal-related activities commence, the following control measures must be in place to minimize exposure risk.
Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the researcher and the chemical. The following should be considered mandatory:
-
Eye Protection : ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash hazard.[14]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or chloroprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[8]
-
Body Protection : A flame-resistant laboratory coat.
-
Respiratory Protection : If handling fine powders outside of a containment device, a NIOSH-approved N95 dust mask or higher is required.[7]
Engineering Controls
-
Chemical Fume Hood : All handling of this compound, including weighing, preparing solutions, and packaging for disposal, must be conducted within a certified chemical fume hood.[8][14]
-
Safety Equipment : An eyewash station and safety shower must be readily accessible and operational in the immediate work area.[4][5]
Step-by-Step Disposal Procedure
The recommended disposal route for halogenated organic compounds is incineration by a licensed professional waste disposal service.[1][8][15][16] This method ensures the complete destruction of the molecule, preventing its release into the environment.
Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash. [8][9][17][18]
Workflow for Chemical Waste Disposal
Caption: Waste Disposal Workflow for this compound.
Step 1: Segregation Isolate all waste materials containing this compound. This includes pure solid compound, contaminated labware (e.g., weighing paper, pipette tips), and used PPE.[15][19] This waste must be kept separate from non-hazardous trash and other chemical waste streams to prevent dangerous reactions.[15][19]
Step 2: Containerization Place the segregated waste into a dedicated, leak-proof hazardous waste container that is compatible with the chemical.[9][15] The container must have a secure, sealable lid.
Step 3: Labeling Clearly label the container as "Hazardous Waste". The label must include:
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Irritant," "Toxic," "Environmental Hazard")
-
The date when waste was first added to the container (accumulation start date).[19]
Step 4: Storage Store the sealed container in a designated and properly ventilated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[9]
Step 5: Final Disposal Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[15][19] Inform them that the waste is a non-solvent halogenated organic compound to ensure it is routed to the correct treatment facility.[1]
Emergency Procedures: Spill Management
In the event of a minor spill, adhere to the following protocol:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or involves significant dust generation, evacuate the area.
-
Control Access : Restrict access to the spill area.
-
PPE : Don appropriate PPE, including respiratory protection.
-
Containment : Use dry, inert material such as sand or vermiculite to cover the spill. Do not use combustible materials.
-
Cleanup : Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid generating dust.[9]
-
Decontamination : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved from [Link]
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2024). MDPI. Retrieved from [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry. Retrieved from [Link]
-
Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (2020). Wiley Online Library. Retrieved from [Link]
-
Carbohydrazide Product Information. (n.d.). Ataman Kimya. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montana State University. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Carbohydrazide Safety Information. (n.d.). Scribd. Retrieved from [Link]
-
Safety Data Sheet Carbohydrazide. (2024). Redox. Retrieved from [Link]
-
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Safety Data Sheet. (2016). AFG Bioscience LLC. Retrieved from [Link]
-
4-Bromopyrazole Hazard Summary. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. (2005). PubMed, National Institutes of Health. Retrieved from [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). Westlaw. Retrieved from [Link]
-
What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response. Retrieved from [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. redox.com [redox.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. usbioclean.com [usbioclean.com]
- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 17. atamankimya.com [atamankimya.com]
- 18. afgsci.com [afgsci.com]
- 19. emsllcusa.com [emsllcusa.com]
Navigating the Synthesis Frontier: A Guide to the Safe Handling of 4-bromo-1H-pyrazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, novel heterocyclic compounds like 4-bromo-1H-pyrazole-5-carbohydrazide represent key building blocks for potential therapeutic agents. As Senior Application Scientists, it is our imperative to not only innovate but also to ensure that this innovation is conducted with the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile: Understanding the Reactivity of this compound
-
Brominated Pyrazole Core : Aromatic and heterocyclic brominated compounds are known to be skin and eye irritants.[1][2] Inhalation of dust can also lead to respiratory tract irritation. The pyrazole ring itself is a stable aromatic system, but the presence of the bromine atom introduces potential for reactivity and specific toxicological considerations.
-
Carbohydrazide Moiety : The carbohydrazide functional group is a derivative of hydrazine and shares some of its hazardous properties. Hydrazines are recognized as being potentially toxic and are handled with care in laboratory settings. The carbohydrazide group possesses reducing properties, meaning it can react vigorously with oxidizing agents.[3]
Based on this analysis, this compound should be treated as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Minimum Required PPE | Rationale |
| Weighing and Transfer (Solid) | Nitrile or Neoprene Gloves (double-gloved recommended), Safety Goggles with Side Shields, Lab Coat, and use within a Chemical Fume Hood. | Protects against skin and eye contact with the solid compound and inhalation of airborne particulates. The use of a fume hood provides essential engineering control. |
| Solution Preparation and Transfer | Nitrile or Neoprene Gloves, Safety Goggles with Side Shields, Lab Coat. | Minimizes the risk of skin and eye contact with the dissolved compound. |
| Reaction Quenching and Workup | Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield, Lab Coat. | Provides enhanced protection against splashes of potentially reactive quenching agents and the reaction mixture. |
| Waste Disposal | Nitrile or Neoprene Gloves, Safety Goggles with Side Shields, Lab Coat. | Ensures protection during the handling and segregation of hazardous waste. |
A Note on Glove Selection: While "chemical-resistant gloves" is a common recommendation, for halogenated aromatic compounds and hydrazides, Nitrile and Neoprene gloves offer a good balance of chemical resistance and dexterity.[4][5] Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical to minimizing exposure and ensuring the integrity of your experiment.
Preparation and Weighing
-
Designated Work Area : All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Inspection : Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing : When weighing the solid compound, use a tared weigh boat or glassine paper. Perform this task in the fume hood to contain any dust.
-
Transfer : Use a spatula to transfer the solid. Avoid creating dust by handling the material gently.
Dissolution and Reaction
-
Solvent Addition : Add the solvent to the reaction vessel containing the weighed this compound slowly and with stirring to avoid splashing.
-
Temperature Control : If the dissolution or reaction is exothermic, use an ice bath to control the temperature.
-
Closed System : For reactions run under an inert atmosphere or at elevated temperatures, ensure all glassware joints are properly sealed.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Management of Chemical Waste
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste : Unused this compound and any grossly contaminated items (e.g., weigh boats, gloves) should be collected in a designated, labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste : Reaction mixtures and solvent washes containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic liquids.
-
Aqueous Waste : Aqueous layers from workups may contain dissolved product and should be treated as hazardous waste.
Decontamination and Disposal
Due to the reducing nature of the carbohydrazide moiety, it is prudent to consider a quenching step for residual material before final disposal. A dilute solution of sodium hypochlorite (bleach) can be used to oxidize the hydrazide functionality. However, this reaction can be exothermic and should be performed with caution in a fume hood and with appropriate cooling.
Never mix halogenated waste with non-halogenated waste streams. This is crucial for proper and cost-effective disposal by a licensed waste management company.[6]
Visualizing the Workflow
To further clarify the procedural logic, the following diagrams illustrate the key decision points and actions for safe handling and disposal.
Caption: Workflow for handling this compound.
Caption: Emergency response plan for exposure incidents.
By integrating these principles of hazard awareness, meticulous planning, and responsible action into your daily laboratory practice, you contribute to a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific pursuits.
References
-
PubChem. Compound Summary for CID 1821-0041, 4-bromo-N'-[(4-bromophenyl)methylidene]-1H-pyrazole-5-carbohydrazide. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 135646588, 4-bromo-5-nitro-1H-pyrazole-3-carbohydrazide. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 2782154, 4-bromo-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Wang, L., et al. (2022). An Extreme Energy-Saving Carbohydrazide Oxidization Reaction Directly Driven by Commercial Graphite Paper in Alkali and Near-Neutral Seawater Electrolytes. Nanomaterials, 12(15), 2589. [Link]
-
PubChem. Compound Summary for CID 16375, 4-Bromopyrazole. National Center for Biotechnology Information. [Link]
-
University of California, Santa Barbara Environmental Health & Safety. Glove Selection Guide. [Link]
-
OSHA. OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]
-
Protective Industrial Products. Chemical Glove Selection Guide: Find the Perfect Protection. [Link]
-
University of South Alabama. Glove Selection Guide. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
LibreTexts Chemistry. 9.4 Oxidation and Reduction Reactions of Monosaccharides. [Link]
-
University of St Andrews. Glove selection guide. [Link]
-
Oregon State University Environmental Health & Safety. Hazardous Waste Reduction. [Link]
-
MDPI. A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. [Link]
-
ACS Publications. Chemistry of carbohydrazide and thiocarbohydrazide. [Link]
-
ResearchGate. (PDF) Detoxifying of hydrazine in waste waters. [Link]
-
Defense Technical Information Center. The Bromination of Pyrazabole. [Link]
- Google Patents.
- Google P
-
Khan Academy. Organic oxidation-reduction reactions. [Link]
-
YouTube. Important Reducing Agents and their Reactivity. [Link]
-
ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. [Link]
-
University of Southampton. Selective boc-protection and bromination of pyrazoles. [Link]
Sources
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Extreme Energy-Saving Carbohydrazide Oxidization Reaction Directly Driven by Commercial Graphite Paper in Alkali and Near-Neutral Seawater Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
